Desphenyl Chloridazon-15N2
Description
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Properties
IUPAC Name |
4-amino-5-chloro-(1,2-15N2)1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9)/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWPCPCEGBPTAL-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N][15NH]C(=O)C(=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Desphenyl-chloridazon-15N2: A Technical Guide for Advanced Analytical Applications
This guide provides an in-depth technical overview of Desphenyl-chloridazon-15N2, a critical analytical tool for researchers, scientists, and professionals in drug development and environmental analysis. With full editorial control, this document is structured to deliver not just data, but a foundational understanding of the compound's synthesis, properties, and application, grounded in scientific integrity and practical expertise.
Introduction: The Significance of Desphenyl-chloridazon-15N2
Desphenyl-chloridazon is the primary and more persistent metabolite of the herbicide Chloridazon.[1][2][3] Due to its high polarity and mobility, it is frequently detected in ground and surface water, raising environmental and health concerns.[1][4] Accurate quantification of this metabolite is therefore crucial for regulatory monitoring and environmental risk assessment.[5][6]
Desphenyl-chloridazon-15N2 is the stable isotope-labeled (SIL) analogue of this metabolite. Its utility lies in its application as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[7] The incorporation of two 15N isotopes provides a distinct mass shift, allowing it to be differentiated from the native analyte while behaving almost identically during sample preparation and analysis. This guide will delve into the technical specifications and applications of this essential reference material.
Physicochemical Properties
A clear understanding of the fundamental properties of Desphenyl-chloridazon-15N2 is essential for its proper handling, storage, and application. The key identifiers and molecular characteristics are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 4-amino-5-chloro-(1,2-¹⁵N₂)1H-pyridazin-6-one | [8][9] |
| CAS Number | 1189649-21-5 | [7][8][10] |
| Molecular Formula | C₄H₄Cl¹⁵N₂NO | [8][11] |
| Molecular Weight | 147.53 g/mol | [8][9][11] |
| Unlabeled CAS No. | 6339-19-1 | [9][11][12] |
| Unlabeled Mol. Weight | 145.55 g/mol | [12][13] |
Synthesis of Desphenyl-chloridazon-15N2: A Conceptual Workflow
The synthesis of isotopically labeled compounds is a specialized process. While specific proprietary methods may vary, a general and scientifically sound approach for the synthesis of ¹⁵N-labeled pyridazinone derivatives can be conceptualized. This process leverages established chemical reactions for incorporating stable isotopes into heterocyclic structures.
A plausible synthetic route involves the use of a ¹⁵N-labeled precursor, such as ¹⁵N-hydrazine, to construct the pyridazinone ring. The synthesis would likely proceed through the following key stages:
-
Precursor Synthesis: Preparation of a suitable dicarbonyl compound that will form the backbone of the pyridazinone ring.
-
Cyclization with ¹⁵N-Hydrazine: The core of the labeling process. The dicarbonyl precursor is reacted with ¹⁵N₂-hydrazine (H₂¹⁵N-¹⁵NH₂). This condensation reaction forms the heterocyclic pyridazinone ring, incorporating the two ¹⁵N atoms directly into the core structure. This method ensures high isotopic enrichment.
-
Chlorination: Introduction of the chlorine atom at the appropriate position on the pyridazinone ring using a suitable chlorinating agent.
-
Amination: Introduction of the amino group to yield the final Desphenyl-chloridazon-15N2 molecule.
-
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The structure and isotopic enrichment are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
The choice of a ¹⁵N-labeled precursor is critical for achieving high isotopic purity, which is a key requirement for an effective internal standard to avoid cross-talk with the native analyte's signal.[8]
Application in Quantitative Analysis: The Role of an Ideal Internal Standard
In quantitative mass spectrometry, variability can arise from multiple sources, including sample matrix effects, instrument drift, and inconsistencies in sample preparation.[11] The use of a stable isotope-labeled internal standard is the gold standard for mitigating these issues.[9][14][15]
The Principle of Isotope Dilution Mass Spectrometry
Desphenyl-chloridazon-15N2 is employed in an analytical technique known as isotope dilution mass spectrometry. The core principle is that the SIL internal standard is chemically identical to the analyte of interest, and thus exhibits the same behavior during extraction, chromatography, and ionization.[9][11]
A known concentration of Desphenyl-chloridazon-15N2 is added to the sample at the beginning of the workflow. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the native analyte and the ¹⁵N-labeled standard are separated by their mass-to-charge ratio (m/z). The concentration of the native analyte is then determined by the ratio of its signal intensity to that of the known amount of the internal standard. This ratiometric measurement corrects for variations and significantly improves the accuracy and precision of the quantification.[15]
Experimental Workflow: Quantification of Desphenyl-chloridazon in Water Samples
The following protocol provides a detailed, step-by-step methodology for the analysis of Desphenyl-chloridazon in water samples using Desphenyl-chloridazon-15N2 as an internal standard.
1. Sample Preparation:
-
Collect water samples in appropriate containers.
-
For each 50 mL of water sample, add a precise volume of a standard solution of Desphenyl-chloridazon-15N2 to achieve a final concentration of 10 µg/L.[16]
-
For direct aqueous injection, no further extraction is needed, which is a significant advantage for analyzing polar metabolites.[10] Alternatively, for more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed.[17][18]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.[18]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve peak shape and ionization efficiency.[10][19]
-
Injection Volume: Typically 5-100 µL, depending on the sensitivity requirements.[1][10]
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
MRM Transitions (Conceptual):
-
Desphenyl-chloridazon: e.g., m/z 146 -> [Product Ion 1], m/z 146 -> [Product Ion 2]
-
Desphenyl-chloridazon-15N2: e.g., m/z 148 -> [Product Ion 1], m/z 148 -> [Product Ion 2] (Note: The product ions will be the same, but the precursor ion is shifted by +2 Da).
-
-
3. Data Analysis:
-
Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Quantify the analyte concentration in the original sample by comparing this ratio to a calibration curve generated from standards with known concentrations of the analyte and a constant concentration of the internal standard.
Visualization of the Analytical Workflow
The following diagram, generated using DOT language, illustrates the logical flow of the quantitative analysis of Desphenyl-chloridazon using its ¹⁵N-labeled internal standard.
Caption: Workflow for quantitative analysis of Desphenyl-chloridazon.
Conclusion
Desphenyl-chloridazon-15N2 is an indispensable tool for the accurate and reliable quantification of its unlabeled counterpart in various matrices. Its role as a stable isotope-labeled internal standard is pivotal in modern analytical chemistry, enabling researchers and regulatory bodies to overcome the challenges of complex sample matrices and instrumental variability. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, empowers scientists to generate high-quality, defensible data in the fields of environmental monitoring, food safety, and beyond.
References
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LGC Standards. (n.d.). Use of stable isotope internal standards for trace organic analysis. Retrieved from [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]
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Reddy, G. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
- Bar, C. N., et al. (2020). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Organic Letters, 22(15), 5849–5853.
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Zwiener, C., & Glauner, T. (2006). Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS. PubMed. Retrieved from [Link]
- Schüle, E., Mack, D., Schüler, S., & Wieland, M. (2008). Polar Pesticide-Metabolites in Drinking and Mineral Water. Chemisches und Veterinäruntersuchungsamt Stuttgart.
- Huang, D., et al. (2020). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets.
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EURL-SRM. (2023). Analytical Observations Report concerning Chloridazon-Desphenyl in Honey. Retrieved from [Link]
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Huang, D., et al. (2020). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. University of Groningen Research Portal. Retrieved from [Link]
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AB SCIEX. (n.d.). LC-MS/MS Analysis of Water using the Eksigent ekspert™ microLC 200 and AB SCIEX QTRAP. Retrieved from [Link]
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
- El-Sayed, M. A., et al. (2016). Validation of Multiresidue Method for Determination of 340 Pesticide Residues in Fresh Pepper using LC–MS/MS. Journal of Environmental Science and Health, Part B, 51(6), 418-429.
- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
- Chabera, J., et al. (2020). The effect of chronic exposure to chloridazon and its degradation product chloridazon-desphenyl on signal crayfish (Pacifastacus leniusculus). Science of The Total Environment, 712, 136495.
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ResearchGate. (n.d.). Accumulation of extractable chloridazon and desphenyl-chloridazon in.... Retrieved from [Link]
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ResearchGate. (2019). Water contamination with metabolites of the herbicide chloridazon and the possibility of their elimination in the technological process of water treatment. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Method 531.1. Retrieved from [Link]
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Synthesis and Isotopic Labeling of Desphenyl-Chloridazon-¹⁵N₂: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth methodology for the chemical synthesis and isotopic labeling of Desphenyl-chloridazon, a significant metabolite of the herbicide Chloridazon. The following protocols are designed for researchers, scientists, and professionals in drug development and environmental sciences who require a reliable method for producing Desphenyl-chloridazon and its ¹⁵N₂-labeled isotopologue for use as an analytical standard or in metabolic and environmental fate studies. This document emphasizes the underlying chemical principles, providing a robust framework for successful synthesis, purification, and characterization.
Introduction: The Significance of Desphenyl-Chloridazon and its Labeled Analogue
Desphenyl-chloridazon, chemically known as 5-amino-4-chloro-3(2H)-pyridazinone, is the primary and more persistent soil metabolite of the widely used herbicide Chloridazon.[1][2][3] Its presence and persistence in soil and groundwater are of significant environmental concern, necessitating sensitive and accurate analytical methods for its detection and quantification.[1][2] Stable isotope-labeled internal standards are indispensable for such analyses, offering unparalleled accuracy by compensating for matrix effects and variations in sample preparation and instrument response.
The synthesis of Desphenyl-chloridazon-¹⁵N₂ provides a crucial tool for researchers, enabling precise quantification in complex matrices through isotope dilution mass spectrometry.[4] Furthermore, the ¹⁵N₂-labeled compound serves as a valuable tracer in metabolic studies to elucidate the biotransformation pathways of Chloridazon and its metabolites in various organisms and ecosystems. This guide presents a detailed protocol for the de novo synthesis of Desphenyl-chloridazon, followed by a specific protocol for the incorporation of two ¹⁵N atoms into the pyridazinone ring.
Retrosynthetic Analysis and Strategy
The synthetic strategy for Desphenyl-chloridazon and its ¹⁵N₂-labeled analogue is centered around the construction of the core 3(2H)-pyridazinone ring. A logical and efficient approach involves the condensation of a suitable four-carbon precursor with hydrazine. For the ¹⁵N₂-labeled synthesis, commercially available ¹⁵N₂-hydrazine is utilized as the source of the stable isotopes.
Our retrosynthetic analysis identifies mucochloric acid as an ideal and readily available starting material. The reaction of mucochloric acid with hydrazine (or ¹⁵N₂-hydrazine) will form the pyridazinone ring, which can then be further functionalized to yield the target molecule. The key steps in the forward synthesis are:
-
Ring Formation: Condensation of mucochloric acid with hydrazine (or ¹⁵N₂-hydrazine) to form a dichloropyridazinone intermediate.
-
Amination: Selective substitution of one of the chloro groups with an amino group.
This approach offers a straightforward and efficient pathway to the desired product with a high potential for isotopic incorporation.
Experimental Protocols
Synthesis of Unlabeled Desphenyl-Chloridazon
This section details the synthesis of unlabeled 5-amino-4-chloro-3(2H)-pyridazinone.
Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone
-
Rationale: This step involves the cyclization of mucochloric acid with hydrazine hydrate to form the pyridazinone ring. The acidic conditions facilitate the condensation reaction.
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid (16.9 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution while stirring. The addition is exothermic, and the rate should be controlled to maintain the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4,5-dichloro-3(2H)-pyridazinone as a white to off-white solid.
-
Step 2: Synthesis of 5-amino-4-chloro-3(2H)-pyridazinone (Desphenyl-Chloridazon)
-
Rationale: This step involves the nucleophilic substitution of the more reactive chlorine atom at the 5-position of the pyridazinone ring with an amino group using aqueous ammonia.
-
Procedure:
-
In a sealed pressure vessel, suspend 4,5-dichloro-3(2H)-pyridazinone (1.65 g, 0.01 mol) in 20 mL of 28% aqueous ammonia.
-
Heat the mixture to 100-110 °C with stirring for 6-8 hours. The internal pressure will increase, so ensure the vessel is properly sealed and handled with care.
-
Cool the reaction vessel to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL) and dry it under vacuum.
-
The crude product can be recrystallized from ethanol or water to yield pure 5-amino-4-chloro-3(2H)-pyridazinone.
-
Synthesis of Desphenyl-Chloridazon-¹⁵N₂
This section details the synthesis of the ¹⁵N₂-labeled isotopologue. The procedure is analogous to the unlabeled synthesis, with the critical substitution of unlabeled hydrazine hydrate with ¹⁵N₂-labeled hydrazine.
Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone-¹⁵N₂
-
Rationale: This step is identical in principle to the unlabeled synthesis, but utilizes ¹⁵N₂-hydrazine to incorporate the stable isotopes into the pyridazinone ring. Commercially available ¹⁵N₂-hydrazine sulfate or monohydrate can be used.[2][5] If using the sulfate salt, it should be neutralized prior to use.
-
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid (1.69 g, 0.01 mol) in 10 mL of glacial acetic acid.
-
Prepare a solution of ¹⁵N₂-hydrazine hydrate (0.52 g, 0.01 mol, >98% isotopic purity) in 5 mL of glacial acetic acid.[5][6] Alternatively, use an equivalent amount of neutralized ¹⁵N₂-hydrazine sulfate.[2]
-
Slowly add the ¹⁵N₂-hydrazine solution to the mucochloric acid solution with stirring.
-
Heat the reaction mixture to reflux for 4 hours.
-
Follow the workup and purification procedure as described in section 3.1, Step 1.
-
Step 2: Synthesis of 5-amino-4-chloro-3(2H)-pyridazinone-¹⁵N₂ (Desphenyl-Chloridazon-¹⁵N₂)
-
Rationale: This final step is identical to the amination of the unlabeled intermediate.
-
Procedure:
-
Follow the procedure outlined in section 3.1, Step 2, using 4,5-dichloro-3(2H)-pyridazinone-¹⁵N₂ as the starting material.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for unlabeled and ¹⁵N₂-labeled Desphenyl-Chloridazon.
Characterization and Data
Thorough characterization of the final products is essential to confirm their identity, purity, and isotopic enrichment. The following analytical techniques are recommended:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic incorporation. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. For the labeled compound, ¹⁵N NMR will directly show the incorporation of the heavy isotope.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Table 1: Expected Analytical Data for Desphenyl-Chloridazon and Desphenyl-Chloridazon-¹⁵N₂
| Analyte | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Mass Shift (vs. Unlabeled) | Key ¹H NMR Signals (δ, ppm in DMSO-d₆) | Key ¹⁵N NMR Signals (δ, ppm) |
| Desphenyl-Chloridazon | C₄H₄ClN₃O | 145.0043 | N/A | ~7.5 (s, 1H, vinyl H), ~6.5 (br s, 2H, NH₂) | Not typically acquired |
| Desphenyl-Chloridazon-¹⁵N₂ | C₄H₄ClN(¹⁵N)₂O | 147.0014 | +2 | ~7.5 (s, 1H, vinyl H), ~6.5 (br s, 2H, NH₂) | Two distinct signals confirming ¹⁵N incorporation |
Conclusion
This guide provides a detailed and reliable methodology for the synthesis of Desphenyl-chloridazon and its ¹⁵N₂-labeled analogue. The described protocols are based on established chemical principles and utilize readily available starting materials. The successful synthesis of Desphenyl-chloridazon-¹⁵N₂ will provide researchers with a high-quality internal standard, enabling more accurate and reliable quantification of this important herbicide metabolite in environmental and biological samples. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood by trained personnel.
References
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-
Melsbach, A., et al. (2019). ¹³C- and ¹⁵N-Isotope Analysis of Desphenylchloridazon by Liquid Chromatography–Isotope-Ratio Mass Spectrometry and Derivatization Gas Chromatography–Isotope-Ratio Mass Spectrometry. Analytical Chemistry, 91(7), 4656-4663. [Link][1][7]
-
ResearchGate. (n.d.). ¹³C and ¹⁵N isotope analysis of desphenylchloridazon by liquid chromatography isotope ratio mass spectrometry (LC-IRMS) and derivatization-gas chromatography isotope ratio mass spectrometry (GC-IRMS). [Link][2]
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Sawant, A. S., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. [Link][8]
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Wang, L., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3463-3474. [Link][7]
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Douglas, J. T., et al. (2023). ¹⁴N to ¹⁵N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. Journal of the American Chemical Society, 145(29), 16094-16101. [Link][9]
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ResearchGate. (n.d.). Environmental occurrence and degradation of the herbicide n-chloridazon. [Link][3]
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Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link][10]
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Rombouts, F., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Nature Communications, 15(1), 1-11. [Link][11]
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Narayanan, N., & Dalal, N. S. (2008). Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction. Journal of Chromatography A, 1198-1199, 138-143. [Link][4]
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Introduction: The Analytical Imperative for a Persistent Metabolite
An In-depth Technical Guide to the Physical and Chemical Properties of Desphenyl-chloridazon-¹⁵N₂
Prepared by: Gemini, Senior Application Scientist
Desphenyl-chloridazon (DPC) is the primary and most persistent metabolite of the herbicide chloridazon.[1][2][3] Due to its high polarity and water solubility, DPC is prone to leaching into ground and surface water, where it is frequently detected.[1][2] This persistence necessitates sensitive and accurate monitoring in environmental and food samples. The stable isotope-labeled variant, Desphenyl-chloridazon-¹⁵N₂, serves as an indispensable tool in this analytical endeavor.
This guide provides a comprehensive overview of the core physical and chemical properties of Desphenyl-chloridazon-¹⁵N₂. It is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring who require a robust understanding of this compound for quantitative analysis. The focus is on the practical application of this knowledge, particularly its function as an internal standard in mass spectrometry-based methods.
Chemical Identity and Physicochemical Properties
Desphenyl-chloridazon-¹⁵N₂ is chemically identical to its unlabeled analogue, with the exception of the substitution of two natural abundance nitrogen atoms in the pyridazinone ring with ¹⁵N isotopes.[4][5][6] This isotopic enrichment increases the molecular mass by approximately two Daltons, allowing it to be distinguished by a mass spectrometer, while preserving the physicochemical behavior of the parent molecule. This characteristic is the cornerstone of its utility as a perfect internal standard.[7][8][9]
Chemical Structure
The structure consists of a 3(2H)-pyridazinone ring, substituted with an amino group at position 5 and a chlorine atom at position 4. The ¹⁵N isotopes are incorporated into the pyridazinone ring at positions 1 and 2.
Caption: Chemical structure of 5-amino-4-chloro-3(2H)-pyridazinone-¹⁵N₂.
Core Properties
The fundamental physical and chemical data for Desphenyl-chloridazon-¹⁵N₂ are summarized below. Properties such as melting point and pKa are inherited from the unlabeled parent compound, as isotopic substitution has a negligible effect on these bulk characteristics.
| Property | Value | Source(s) |
| IUPAC Name | 4-amino-5-chloro-(1,2-¹⁵N₂)1H-pyridazin-6-one | [4][5][6] |
| Synonyms | Chloridazon Impurity 1-¹⁵N₂, DPC-¹⁵N₂ | [6][10] |
| CAS Number | 1189649-21-5 | [5][6] |
| Unlabeled CAS | 6339-19-1 | [4][11][12] |
| Molecular Formula | C₄H₄Cl¹⁵N₂NO | [5] |
| Molecular Weight | 147.53 g/mol | [4][10] |
| Exact Mass | 146.9983592 Da | [4][6] |
| Appearance | Solid (Beige to Black) | [13] |
| Melting Point | 297-300 °C (decomposes) | [13] |
| pKa (Strongest Basic) | 3.17 | [3] |
| LogD | -1.32 (at pH 4 to 10) | [3] |
The Scientific Rationale: Isotope Dilution Mass Spectrometry
The primary application of Desphenyl-chloridazon-¹⁵N₂ is as an internal standard (IS) for isotope dilution mass spectrometry (IDMS).[7][8] This is considered the "gold standard" for quantitative analysis.[8]
Causality Behind the Method: In complex matrices like environmental water or food extracts, the efficiency of the ionization process in a mass spectrometer's source can be suppressed or enhanced by co-eluting matrix components. This "matrix effect" is a major source of analytical inaccuracy. Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the exact same ionization suppression or enhancement.[9][14] By measuring the ratio of the analyte's signal to the known concentration of the spiked internal standard, these variations are canceled out, leading to highly accurate and precise quantification.[9]
Analytical Workflow: Quantification via LC-MS/MS
The high polarity of DPC makes it well-suited for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).[3] A standard protocol is a self-validating system when it includes the ¹⁵N₂-labeled internal standard.
Experimental Protocol: Water Sample Analysis
This protocol outlines a typical workflow for the quantification of DPC in groundwater.
1. Standard and Sample Preparation:
- Step 1.1 (Stock Solutions): Prepare 1 mg/mL stock solutions of both Desphenyl-chloridazon (analyte) and Desphenyl-chloridazon-¹⁵N₂ (internal standard) in methanol.
- Step 1.2 (Working Standard): Create a series of calibration standards by serially diluting the analyte stock solution in a suitable solvent (e.g., acetonitrile/water).
- Step 1.3 (Internal Standard Spiking): Fortify all calibration standards and unknown water samples with the Desphenyl-chloridazon-¹⁵N₂ internal standard to a final concentration of 10 ng/mL.
- Rationale: Spiking the IS into both calibrants and samples ensures that any variability during sample injection or ionization is accounted for across the entire analytical run.
2. Chromatographic Separation (UPLC/HPLC):
- Step 2.1 (Column): Employ a HILIC-type column (e.g., Waters BEH Amide or equivalent).[3]
- Step 2.2 (Mobile Phase A): Water with 10 mM ammonium formate and 0.1% formic acid.
- Step 2.3 (Mobile Phase B): Acetonitrile with 0.1% formic acid.
- Step 2.4 (Gradient): A gradient starting at high organic content (e.g., 95% B) and decreasing to elute the polar DPC.
- Step 2.5 (Injection Volume): 1-10 µL.
- Rationale: HILIC is necessary for retaining highly polar compounds like DPC, which would otherwise elute in the void volume on a traditional reversed-phase (C18) column.[3] Formic acid and ammonium formate aid in protonation for positive ion mode ESI and improve peak shape.
3. Mass Spectrometric Detection (MS/MS):
- Step 3.1 (Ionization): Electrospray Ionization, Positive Mode (ESI+).
- Step 3.2 (Analysis Mode): Multiple Reaction Monitoring (MRM).
- Step 3.3 (MRM Transitions):
- DPC (Analyte): Q1: 146.0 m/z → Q3: 117.0 m/z (quantifier), Q1: 146.0 m/z → Q3: 66.0 m/z (qualifier).[3]
- DPC-¹⁵N₂ (IS): Q1: 148.0 m/z → Q3: 119.0 m/z.[3]
- Rationale: ESI+ is effective as the amino group on DPC is readily protonated. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion and a unique fragment ion, filtering out chemical noise from the matrix.
4. Data Analysis:
- Step 4.1 (Quantification): Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration for each calibration standard.
- Step 4.2 (Calculation): Determine the concentration of DPC in the unknown samples by interpolating their measured peak area ratios from the linear regression of the calibration curve.
Workflow Visualization
Caption: Workflow for quantitative analysis of DPC using a ¹⁵N₂-labeled internal standard.
Stability and Storage
Proper handling and storage are critical to maintain the integrity of this reference material.
-
Long-Term Storage: Store in a freezer at -20°C.[13]
-
Short-Term Storage: For solutions, refrigeration at 2°C to 8°C is recommended.[12][15][16]
-
Chemical Stability: The parent compound, chloridazon, is stable in aqueous media from pH 3-9.[17] Desphenyl-chloridazon is noted for its environmental persistence, with a soil half-life reported at over 200 days, indicating high chemical stability under typical environmental conditions.[3]
-
Handling: As with all chemical reagents, handle using appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[18]
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Chloridazon-desphenyl CAS:6339-19-1. (n.d.). CPAChem. Retrieved January 15, 2026, from [Link]
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Desphenyl Chloridazon-15N2. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Olsson, O., et al. (2012). Nachweis der Metaboliten Desphenyl-chloridazon und Methyl-desphenyl-chloridazon in Oberflächen-, Grund- und Trinkwasser. ResearchGate. [Link]
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Li, Z., et al. (2020). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. ACS ES&T Water. [Link]
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Accumulation of extractable chloridazon and desphenyl-chloridazon in... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate. [Link]
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Desphenyl chloridazon-d3. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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15N2-Chloridazon-desphenyl. (2024, April 10). ChemBK. Retrieved January 15, 2026, from [Link]
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Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. (2020, September 28). University of Groningen research portal. [Link]
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Analytical Methods. (n.d.). Japan Environment Agency. Retrieved January 15, 2026, from [Link]
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Chloridazon-desphenyl, CAS No. 6339-19-1. (n.d.). Carl ROTH. Retrieved January 15, 2026, from [Link]
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An In-Depth Technical Guide to Desphenyl-Chloridazon-15N2: A Key Metabolite of the Herbicide Chloridazon
Introduction: The Environmental Legacy of Chloridazon
Chloridazon, a selective herbicide widely used for decades in the cultivation of sugar beets and other crops, has left a lasting legacy in the environment.[1] Its efficacy in controlling broadleaf weeds is attributed to its ability to inhibit photosynthesis.[2] However, the environmental story of Chloridazon extends far beyond its initial application. Through microbial action in the soil, Chloridazon undergoes transformation, leading to the formation of more polar and persistent metabolites.[3] Among these, Desphenyl-chloridazon stands out as a principal and highly relevant degradation product.[3][4]
This guide provides a comprehensive technical overview of Desphenyl-chloridazon, with a specific focus on its isotopically labeled form, Desphenyl-Chloridazon-15N2. We will delve into the metabolic journey from the parent herbicide to this key metabolite, explore the critical role of 15N2 labeling in modern environmental and metabolic research, detail advanced analytical methodologies for its detection, and discuss its environmental fate, ecotoxicological implications, and the evolving regulatory landscape. This document is intended for researchers, environmental scientists, and professionals in drug and pesticide development who require a deep, field-proven understanding of this important environmental contaminant.
The Metabolic Transformation: From Chloridazon to Desphenyl-Chloridazon
The primary pathway for the environmental degradation of Chloridazon is microbial metabolism in the soil.[3] This process involves the cleavage of the phenyl group from the pyridazinone ring, resulting in the formation of Desphenyl-chloridazon.[3] This transformation significantly alters the physicochemical properties of the molecule, most notably increasing its polarity and water solubility.[3]
This increased polarity has profound environmental consequences. While the parent compound, Chloridazon, has a moderate tendency to adsorb to soil particles, Desphenyl-chloridazon is significantly more mobile.[3] This heightened mobility increases its potential to leach through the soil profile and contaminate groundwater and surface water resources.[3] Indeed, Desphenyl-chloridazon is frequently detected in water bodies at concentrations exceeding those of the parent herbicide.[4]
A further metabolite, methyl-desphenyl-chloridazon, is also formed, though typically in lower concentrations than Desphenyl-chloridazon.[1] The metabolic pathway is illustrated in the diagram below.
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An In-depth Technical Guide to the Environmental Fate and Persistence of Desphenyl-chloridazon (DPC)
Introduction: The Environmental Significance of a Persistent Metabolite
Desphenyl-chloridazon (DPC) is the primary and most significant metabolite of the herbicide chloridazon, which was historically used for weed control in crops such as sugar beets.[1][2] While the parent compound, chloridazon, undergoes relatively rapid degradation in the environment, its transformation leads to the formation of DPC, a molecule with markedly different and more concerning environmental properties.[3][4] DPC is characterized by its high polarity, water solubility, and significantly greater persistence in soil and aquatic systems compared to chloridazon.[3][5] These characteristics contribute to its mobility and the potential for contamination of surface and groundwater resources, making a thorough understanding of its environmental fate and persistence a critical area of research for environmental scientists, regulators, and water quality professionals.[4][6] This technical guide provides a comprehensive overview of the environmental behavior of DPC, detailing its degradation pathways, mobility, and persistence, and offers standardized methodologies for its study.
Physicochemical Properties of Desphenyl-chloridazon
The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. For DPC, these properties explain its high mobility and persistence in the environment.
| Property | Value | Source |
| Molecular Formula | C₄H₄ClN₃O | [7] |
| Molecular Weight | 145.55 g/mol | [8] |
| Log Kow (Octanol-Water Partition Coefficient) | -1.59 | [9] |
| Water Solubility | High (exact value not specified, but its polarity suggests high solubility) | [4] |
| Vapor Pressure | Not applicable (low volatility expected due to its ionic nature at environmental pHs) | [8] |
| pKa | 11.2 (strongest acidic) | EURL-SRM |
| LogD at pH 4-10 | -1.32 | EURL-SRM |
Interpretation of Physicochemical Properties:
-
The low Log Kow value indicates that DPC is hydrophilic, meaning it has a strong affinity for water and a low affinity for organic matter in soil and sediment. This is a key factor contributing to its high mobility and potential to leach into groundwater.
-
Its high polarity and water solubility further enhance its mobility in the aqueous phase of soil and in surface water bodies.
-
The low vapor pressure suggests that volatilization is not a significant dissipation pathway for DPC from soil or water surfaces.
Environmental Persistence of Desphenyl-chloridazon
DPC is notably more persistent in the environment than its parent compound, chloridazon. This persistence is a major factor in its long-term environmental impact.
Persistence in Soil
The primary dissipation pathway for DPC in soil is microbial degradation, although this process is slow. The reported half-life (DT50) of DPC in soil is approximately 235.5 days .[10] This long half-life indicates that DPC can remain in the soil for extended periods, increasing the window of opportunity for it to be transported to water bodies.
Persistence in Aquatic Systems
In aquatic environments, DPC is also highly persistent. Studies have shown that it is resistant to further degradation, with a half-life that can extend to hundreds of days.[4] Its high water solubility ensures that it remains in the water column, making it available for transport over long distances.
Degradation and Transformation
The formation of DPC from chloridazon is a microbial process. However, DPC itself is relatively resistant to further microbial breakdown.
Formation from Chloridazon
Chloridazon is microbiologically transformed in the soil to DPC through the cleavage of the phenyl group. This initial degradation step is relatively rapid.
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A Technical Guide to the Procurement and Application of Desphenyl-chloridazon-¹⁵N₂ for Isotope Dilution Mass Spectrometry
This guide provides researchers, analytical chemists, and laboratory managers with a comprehensive overview of the Desphenyl-chloridazon-¹⁵N₂ analytical standard. It details the compound's significance in environmental and food safety monitoring, offers a comparative guide to its procurement from leading suppliers, and presents a validated analytical workflow for its application in quantitative analysis. The methodologies described herein are grounded in established principles of analytical chemistry to ensure accuracy, reproducibility, and regulatory compliance.
The Critical Role of Desphenyl-chloridazon-¹⁵N₂ in Residue Analysis
Desphenyl-chloridazon is a primary and environmentally significant metabolite of Chloridazon, a herbicide historically used for weed control in crops like sugar beets.[1][2] Regulatory bodies worldwide mandate the monitoring of not only parent pesticide compounds but also their degradation products in soil, water, and food products to protect public health.[2] Desphenyl-chloridazon, in particular, has been detected in drinking water sources, making its accurate quantification a matter of significant concern.[3]
The gold standard for quantifying trace environmental contaminants is isotope dilution mass spectrometry (IDMS), most commonly performed with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the target analyte but has a different mass. Desphenyl-chloridazon-¹⁵N₂, which incorporates two heavy nitrogen-15 isotopes, serves this exact purpose.
The use of a SIL internal standard is paramount for achieving the highest level of analytical accuracy and precision. It corrects for variations that can occur at virtually every stage of the analytical workflow, including sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability. Because the SIL standard and the native analyte behave identically during sample preparation and chromatography but are distinguished by the mass spectrometer, the ratio of their signals provides a highly reliable and robust measure of the analyte's concentration.
Procurement of Desphenyl-chloridazon-¹⁵N₂: A Comparative Overview
The selection of a high-quality analytical standard is the foundational step for any quantitative method. The Desphenyl-chloridazon-¹⁵N₂ standard is available from several specialized chemical suppliers. Key considerations when purchasing include purity, isotopic enrichment, certification (e.g., ISO 17034 for Certified Reference Materials, CRMs), and the format provided (e.g., neat solid, solution in a specified solvent). A certificate of analysis (CofA) should always be obtained and reviewed, as it provides lot-specific data on purity and concentration.[1]
Below is a comparative table of offerings from prominent suppliers. Please note that availability, specifications, and pricing are subject to change, and direct inquiry with the suppliers is recommended.
| Supplier | Product Name | CAS Number | Molecular Formula | Notes |
| LGC Standards | Desphenyl Chloridazon-15N2 | 6339-19-1 (Unlabeled) | C₄H₄Cl¹⁵N₂NO | Offers exact weight packaging with a detailed certificate.[4] |
| Santa Cruz Biotechnology | This compound | 6339-19-1 (Unlabeled) | C₄H₄ClN(¹⁵N)₂O | Labeled as a metabolite found in soil and sugar beets.[1] |
| Alfa Chemistry | This compound | 1189649-21-5 | C₄H₄Cl¹⁵N₂NO | Listed under their analytical standards category.[5] |
| Biosynth | Desphenylchloridazon-15N2 | 1189649-21-5 | Not specified | Inquiries for price and detailed product information are encouraged.[6] |
| ZeptoMetrix | Desphenylchloridazon-15N2; 100 µg/mL | Not specified | Not specified | Available as a solution at a specific concentration.[7] |
| CRM LABSTANDARD | Chloridazon, Desphenyl-15N2 solution | 1189649-21-5 | C₄H₄ClN₃O | Available as an ISO 17034 compliant CRM solution in methanol.[8] |
Analytical Workflow: Quantification of Desphenyl-chloridazon in Water Samples
This section outlines a detailed protocol for the quantification of Desphenyl-chloridazon in water samples using a solid-phase extraction (SPE) cleanup followed by LC-MS/MS analysis with Desphenyl-chloridazon-¹⁵N₂ as the internal standard.
Experimental Design & Rationale
The workflow is designed to isolate the analyte from the sample matrix, concentrate it, and then perform sensitive and selective detection and quantification.
Caption: Isotope Dilution Analysis Workflow for Desphenyl-chloridazon.
Step-by-Step Protocol
1. Preparation of Standards:
-
Prepare a stock solution of the native Desphenyl-chloridazon and the Desphenyl-chloridazon-¹⁵N₂ internal standard (IS) in methanol at 1 mg/mL.
-
From these stocks, prepare a series of calibration standards in a suitable solvent (e.g., methanol/water) ranging from 0.1 to 100 ng/mL.
-
Fortify each calibration standard with the IS at a constant concentration (e.g., 10 ng/mL).
2. Sample Preparation & Extraction:
-
Collect a 100 mL water sample in a clean glass container.
-
Fortify the sample with the Desphenyl-chloridazon-¹⁵N₂ IS to achieve a final concentration equivalent to the mid-point of the calibration curve (e.g., 10 ng/mL). The addition of the IS at the very beginning is crucial as it accounts for analyte loss during all subsequent steps.
-
Condition a polymeric SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interfering hydrophilic compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte and IS with 2 x 4 mL of methanol into a clean collection tube.
3. Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Rationale for MRM: This highly selective mode monitors a specific precursor ion to product ion transition, minimizing background noise and ensuring confident identification. The precursor ion is the protonated molecule [M+H]⁺, and the product ions are generated by collision-induced dissociation (CID).
Caption: MRM Transitions for Desphenyl-chloridazon and its ¹⁵N₂-Isotope.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Desphenyl-chloridazon | 146.0 | 100.0 | Quantifier |
| Desphenyl-chloridazon | 146.0 | 72.0 | Qualifier |
| Desphenyl-chloridazon-¹⁵N₂ | 148.0 | 102.0 | Internal Standard |
Conclusion and Best Practices
The use of Desphenyl-chloridazon-¹⁵N₂ is indispensable for the reliable, accurate, and defensible quantification of its parent metabolite in environmental and food matrices. By employing the principles of isotope dilution and following a validated workflow, laboratories can achieve high-quality data that meets stringent regulatory standards. When procuring this standard, careful consideration of supplier certification, product purity, and the accompanying Certificate of Analysis is essential. The protocol provided herein serves as a robust template that should be adapted and validated for specific laboratory instrumentation and sample types to ensure optimal performance.
References
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ZeptoMetrix. Desphenylchloridazon-15N2; 100 µg/mL. [Link]
-
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-
CRM LABSTANDARD. Chloridazon, Desphenyl-15N2 solution. [Link]
-
Chiron AS. Desphenylchloridazon-15N2. [Link]
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Desphenyl Chloridazon-15N2 safety data sheet and handling precautions.
An In-Depth Technical Guide to the Safe Handling of Desphenyl-chloridazon-15N2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling precautions for Desphenyl-chloridazon-15N2. As a stable isotope-labeled internal standard and a metabolite of the herbicide Chloridazon, this compound is crucial for environmental monitoring and residue analysis.[1][2] Adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes critical safety data to provide a field-proven framework for risk mitigation.
Compound Profile and Chemical Identity
Desphenyl-chloridazon-15N2 is the isotopically labeled form of Desphenyl-chloridazon, a primary metabolite of Chloridazon, a herbicide formerly used in beet cultivation.[1][3][4] Due to the persistence of the metabolite in soil and water, monitoring its levels is a key aspect of environmental science.[5][6] The incorporation of two nitrogen-15 (¹⁵N) isotopes makes it an ideal internal standard for quantitative analysis by mass spectrometry. For safe handling, a clear understanding of its chemical and physical properties is essential.
Table 1: Chemical Identification of Desphenyl-chloridazon-15N2
| Identifier | Data | Source(s) |
| Analyte Name | Chloridazon-desphenyl 15N2 | [7] |
| CAS Number | 1189649-21-5 | [7][8] |
| Unlabeled CAS | 6339-19-1 | [1][7] |
| Molecular Formula | C₄H₄Cl¹⁵N₂NO | [7] |
| Molecular Weight | 147.53 g/mol | [1][7][8] |
| IUPAC Name | 4-amino-5-chloro-(1,2-¹⁵N₂)1H-pyridazin-6-one | [8] |
| Synonyms | Chloridazon Impurity 1-15N2 | [7] |
| Physical Form | Neat solid; White crystalline powder or colorless crystal | [7][9][10] |
Hazard Identification and GHS Classification
While specific safety data for the ¹⁵N₂-labeled compound is limited, the safety profile is based on the unlabeled parent compound, Desphenyl-chloridazon. Under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that necessitate careful handling.[10]
Table 2: GHS Hazard Classification for Desphenyl-chloridazon
| Hazard Class | Hazard Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The hazard statements indicate that the compound can cause significant irritation and may elicit an allergic response upon skin contact. The "Harmful if swallowed" classification underscores the need to prevent any accidental ingestion.
Visualizing Hazard Communication
The GHS pictograms provide an immediate visual warning of the potential hazards. For Desphenyl-chloridazon, the "Exclamation Mark" pictogram is used.[10][11]
Caption: GHS Pictogram for Desphenyl-chloridazon.
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by administrative procedures and appropriate PPE, is crucial for minimizing exposure risk.
Engineering Controls: The First Line of Defense
The primary engineering control for handling powdered chemical substances is a certified chemical fume hood or a powder containment enclosure. This prevents the inhalation of airborne particles. All weighing and reconstitution activities must be performed within such a ventilated enclosure.[12] The laboratory should also be equipped with easily accessible safety showers and eyewash stations.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following are mandatory when handling Desphenyl-chloridazon-15N2.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should not be allowed out of the workplace.[10]
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.[11]
-
Skin and Body Protection : A laboratory coat is mandatory. For procedures with a higher risk of spillage, consider wearing additional protective clothing like aprons or sleeves.
-
Respiratory Protection : If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator appropriate for particulate matter should be worn.
Caption: Mandatory PPE and Engineering Control Workflow.
Standard Operating Procedures: Handling and Storage
Safe Handling Protocol
-
Preparation : Designate a specific area within a fume hood for handling the compound. Assemble all necessary equipment (spatulas, weigh boats, solvent, vortexer) before retrieving the compound from storage.
-
Weighing : Tare the balance with a weigh boat inside the fume hood. Carefully transfer the required amount of the solid compound. Avoid creating dust. If any material is spilled, clean it immediately following the spill cleanup protocol.
-
Solubilization : If preparing a solution, add the solvent to the solid in the fume hood. The choice of solvent is critical; if using a flammable solvent like acetonitrile, all ignition sources must be eliminated.[12]
-
Post-Handling : After use, securely seal the container. Decontaminate all surfaces and equipment. Remove PPE in the correct order (gloves first) and wash hands thoroughly with soap and water.[12]
Storage and Stability
-
Storage Conditions : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored locked up, accessible only to authorized personnel.[10]
-
Incompatibilities : Keep away from strong oxidizing agents.
-
Solutions : If the compound is in a solution with a flammable solvent, it must be stored in a designated flammable materials cabinet, away from heat, sparks, and open flames.[12]
Emergency Protocols: Preparedness and Response
Rapid and correct response during an emergency is critical to minimizing harm.
First-Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][12]
-
In Case of Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or an allergic reaction occurs, consult a physician.[11][12]
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]
-
If Swallowed : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[10][11][12]
Accidental Release Measures (Spill Cleanup)
-
Evacuate : Alert others in the area and evacuate non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : For a small powder spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand).[11]
-
Collect : Wearing appropriate PPE, carefully scoop the contained material into a suitable, labeled container for hazardous waste.
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose : Dispose of all contaminated materials as hazardous waste according to local, regional, and national regulations.[10]
Caption: Emergency Response Flowchart for Spills and Exposures.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][12]
-
Hazards from Combustion : Hazardous decomposition products may include carbon oxides and nitrogen oxides.[11]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[11][12]
Waste Disposal
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste. Disposal must be conducted through a licensed waste disposal company and in strict accordance with all applicable federal, state, and local environmental regulations.[10] Do not allow the product to enter drains or sewage systems.[10][11]
Conclusion
Desphenyl-chloridazon-15N2 is an invaluable tool in analytical and environmental science. However, its hazardous properties demand a disciplined and informed approach to safety. By understanding the risks, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively. The causality is clear: the irritant and sensitizing nature of the compound dictates the necessity of barrier protection (gloves, goggles), while its potential for aerosolization necessitates the use of containment (fume hoods). A culture of safety is the ultimate self-validating system for any laboratory.
References
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ACS Publications. Identification of Pesticide Transformation Products in Surface Water Using Suspect Screening Combined with National Monitoring Data. [Link]
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An in-depth guide for researchers, scientists, and drug development professionals on the discovery of Desphenyl-chloridazon.
Introduction
The discovery of Desphenyl-Chloridazon (DPC) is not a story of targeted synthesis in a lab, but rather a detective story written in the language of analytical chemistry and environmental science. DPC is the primary and most persistent metabolite of the herbicide Chloridazon, which was widely used for decades in the cultivation of sugar beets. This guide will walk you through the scientific journey of how DPC was first identified, the key research that established its environmental significance, and the analytical methodologies that were pivotal in its discovery.
The Parent Compound: Chloridazon
Chloridazon is a selective herbicide that was used to control broadleaf weeds. Its mode of action is the inhibition of photosynthesis in susceptible plants. While effective, the environmental fate of Chloridazon became a subject of intense research due to its widespread use and potential for contamination of soil and water resources.
The Discovery of a Persistent Metabolite
The first clues to the existence of Desphenyl-Chloridazon emerged from studies investigating the degradation of Chloridazon in soil and water. Researchers observed that the parent compound was disappearing from the environment, but they could not account for all of it through known degradation pathways. This led to the hypothesis that one or more stable metabolites were being formed.
Initial research focused on the microbial degradation of Chloridazon. It was discovered that soil microorganisms could cleave the phenyl group from the Chloridazon molecule, resulting in the formation of Desphenyl-Chloridazon. This process was found to be the major degradation pathway for Chloridazon in the environment.
A key study in this area was published in the journal Applied and Environmental Microbiology in 1999, which identified a bacterial strain capable of utilizing Chloridazon as a sole carbon source and identified Desphenyl-Chloridazon as a major metabolite.
Analytical Methods for Detection and Identification
The discovery and subsequent monitoring of Desphenyl-Chloridazon would not have been possible without the development of sensitive and specific analytical methods.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors became the workhorse for separating and quantifying both Chloridazon and its metabolites in complex environmental samples. Early methods used UV detectors, but the need for greater sensitivity and specificity led to the adoption of mass spectrometry.
The combination of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), was a game-changer. This technique allowed for the unambiguous identification and quantification of Desphenyl-Chloridazon even at very low concentrations in water samples.
A pivotal paper published in the Journal of Chromatography A in 2002 described a robust LC-MS/MS method for the simultaneous determination of Chloridazon and its metabolites, including Desphenyl-Chloridazon, in water samples.
Experimental Workflow for the Identification of Desphenyl-Chloridazon
The following diagram illustrates a typical workflow used in the initial identification of Desphenyl-Chloridazon in environmental samples.
Environmental Significance and Regulatory Impact
The discovery of Desphenyl-Chloridazon had significant environmental and regulatory implications. Due to its high polarity and persistence, it was found to be highly mobile in soil and prone to leaching into groundwater. In fact, Desphenyl-Chloridazon is often detected more frequently and at higher concentrations in water resources than the parent compound Chloridazon itself.
This led to regulatory bodies in several countries establishing drinking water limits for Desphenyl-Chloridazon and the eventual phasing out of Chloridazon use in many regions.
Conclusion
The discovery of Desphenyl-Chloridazon is a powerful example of how environmental monitoring and advanced analytical chemistry can uncover hidden environmental contaminants. It highlights the importance of studying not just the parent pesticide, but also its degradation products, which can sometimes be more persistent and mobile than the original compound. The ongoing research in this area continues to inform our understanding of the long-term environmental impact of agricultural chemicals.
References
-
Groenewegen, P. P., et al. (1999). Degradation of the Herbicide Chloridazon by a Soil Bacterium. Applied and Environmental Microbiology, 65(4), 1487-1494. [Link]
-
Lange, F. T., et al. (2002). Determination of the herbicide chloridazon and its metabolites in water by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 943(1), 97-106. [Link]
The Unseen Contaminant: A Technical Guide to the Role of Desphenyl-Chloridazon in Environmental Monitoring
Abstract
This technical guide provides an in-depth examination of desphenyl-chloridazon (DPC), a principal and persistent metabolite of the herbicide chloridazon. Designed for researchers, environmental scientists, and professionals in drug development, this document delves into the core physicochemical properties, environmental fate, and toxicological significance of DPC. We will explore the causality behind its widespread environmental occurrence and present validated, field-proven methodologies for its detection and quantification. This guide emphasizes the integration of robust analytical protocols with a comprehensive understanding of DPC's behavior in environmental systems, ensuring a self-validating approach to its monitoring and risk assessment. All methodologies and claims are substantiated with citations from authoritative sources to uphold the principles of expertise, authoritativeness, and trustworthiness.
Introduction: The Legacy of Chloridazon and the Emergence of a Persistent Metabolite
Chloridazon, a pyridazinone herbicide, has been extensively used in agriculture, primarily for weed control in sugar beet cultivation.[1][2] Its mode of action involves the inhibition of photosynthesis in target weed species.[1] However, the environmental story of chloridazon extends far beyond its direct application. Through microbial action in the soil, chloridazon undergoes transformation, leading to the formation of its primary metabolite, desphenyl-chloridazon (DPC).[1][2]
DPC presents a greater environmental challenge than its parent compound. It is significantly more water-soluble and persistent, leading to its high mobility in soil and subsequent leaching into groundwater and surface water.[3][4] Consequently, DPC is frequently detected in water bodies, often at concentrations that surpass those of chloridazon itself and, in some cases, exceed regulatory limits for drinking water.[5][6][7] This guide will illuminate the critical role of DPC in environmental monitoring studies, providing the technical knowledge necessary to accurately assess its presence and understand its implications.
Physicochemical Profile of Desphenyl-Chloridazon
Understanding the chemical and physical properties of DPC is fundamental to comprehending its environmental behavior, from its transport through soil horizons to its persistence in aquatic systems.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₄ClN₃O | [4] |
| Molecular Weight | 145.55 g/mol | [4] |
| CAS Number | 6339-19-1 | [4] |
| Appearance | Solid | [8] |
| Melting Point | 298 °C | [3] |
| Water Solubility | More soluble than chloridazon | [3][4] |
| Log Kow (Octanol-Water Partition Coefficient) | -1.59 | [7] |
| Half-life in soil | 235.5 days | [9] |
The low octanol-water partition coefficient (Log Kow) indicates a high polarity, explaining its high mobility in aqueous environments and limited adsorption to soil organic matter.[7] Its notable persistence, evidenced by a long half-life in soil, contributes to its long-term presence in contaminated sites.[9]
Environmental Fate and Occurrence: A Persistent Journey
The transformation of chloridazon in the environment is a critical pathway leading to the formation of DPC and its subsequent metabolite, methyl-desphenyl-chloridazon (MDPC).
Metabolic Pathway
The primary degradation route of chloridazon in soil is microbially mediated, involving the cleavage of the phenyl group to form DPC. DPC can then be further methylated to form MDPC.
Environmental Occurrence
The physicochemical properties of DPC facilitate its widespread distribution in the environment. It is a frequent finding in groundwater, surface water, and, consequently, in drinking water sources.
| Environmental Matrix | Reported Concentration Range (µg/L) | Source(s) |
| Surface Water | 0.01 - 7.4 | [6][7] |
| Groundwater | 0.01 - 24.0 | [5][7] |
| Drinking Water | Concentrations exceeding 0.1 µg/L have been reported | [7] |
The concentrations of DPC in water bodies can exhibit seasonal variations, often correlating with the periods of herbicide application. However, due to its persistence, it can be detected year-round.[6]
Toxicological Profile: An Emerging Concern
While initially considered a "non-relevant" metabolite in some regulatory frameworks, emerging toxicological data suggests that DPC is not biologically inert. Studies on aquatic organisms have indicated potential adverse effects.
| Organism | Exposure Concentration (µg/L) | Observed Effects | Source(s) |
| Signal Crayfish (Pacifastacus leniusculus) | 0.45 and 2.7 | Increased levels of glucose, lactate, ALT, AST, ammonia, and calcium in haemolymph; lipid peroxidation in the hepatopancreas; alterations in antioxidant enzyme activity. | [6][10][11] |
| Marbled Crayfish (Procambarus virginalis) | 27, 135, and 270 (for parent compound Chloridazon) | Delayed ontogenetic development and slower growth. | [7] |
These findings underscore the importance of monitoring DPC levels to protect aquatic ecosystems. The observed biochemical and physiological alterations in crayfish suggest that environmentally relevant concentrations of DPC can induce stress and potentially impact the health of aquatic invertebrate populations.[6][10]
Analytical Methodology: A Validated Approach to Quantification
Accurate and reliable quantification of DPC in environmental matrices is paramount for effective monitoring and risk assessment. The standard and most robust methodology involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The following workflow outlines a typical procedure for the analysis of DPC in water samples. This self-validating system incorporates internal standards to ensure accuracy and precision.
Detailed Experimental Protocol
This protocol is a composite of best practices and requires validation in the specific laboratory setting.
5.2.1. Sample Preparation (SPE)
-
Filtration: Filter the water sample (e.g., 500 mL to 1 L) through a 0.7 µm glass fiber filter to remove suspended solids.[12]
-
Internal Standard: Spike the filtered water sample with an appropriate isotopically labeled internal standard (e.g., Desphenyl-chloridazon-d3 or -15N2) to correct for matrix effects and variations in extraction efficiency.
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., graphitized carbon-based) with the appropriate solvents as per the manufacturer's instructions.[12]
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 10-20 mL/min).[12]
-
Cartridge Washing: Wash the cartridge with a small volume of reagent water to remove any unretained, interfering compounds.
-
Elution: Elute the retained analytes from the cartridge using a suitable solvent mixture (e.g., methanol, or a mixture of methylene chloride and methanol).[12]
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of a solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).[13]
5.2.2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of DPC.
-
Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Injection Volume: Typically in the range of 1-10 µL.[12]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for DPC.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Two or more MRM transitions should be monitored for each analyte for confident identification and quantification.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Desphenyl-chloridazon | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| Internal Standard | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
Note: The specific m/z values for precursor and product ions must be optimized in the laboratory based on the specific instrument and source conditions.
Regulatory Standards and Guidelines
The regulatory landscape for DPC is complex, particularly concerning its classification as a "relevant" or "non-relevant" metabolite. In the European Union, the Drinking Water Directive (DWD) sets a general parametric value of 0.1 µg/L for individual pesticides and their "relevant" metabolites in drinking water.[14][15] The total concentration of all pesticides and their relevant metabolites should not exceed 0.5 µg/L.[16]
| Regulatory Body/Region | Guideline/Limit | Water Type | Source(s) |
| European Union (EU) | 0.1 µg/L for individual "relevant" metabolites | Drinking Water & Groundwater | [14][15] |
| European Union (EU) | 0.5 µg/L for the sum of pesticides and "relevant" metabolites | Drinking Water | [16] |
| World Health Organization (WHO) | Develops health-based guideline values for specific pesticides | Drinking Water | [17][18] |
| United States (US EPA) | Establishes Maximum Contaminant Levels (MCLs) for specific pesticides | Drinking Water | [8] |
The classification of a metabolite as "relevant" depends on whether it exhibits comparable biological activity to the parent compound or poses an unacceptable risk to human health.[15] For "non-relevant" metabolites, some EU member states have established their own guidance values.[4] The US EPA sets legally enforceable standards (MCLs) for some pesticides in drinking water under the Safe Drinking Water Act.[8] The WHO provides health-based guideline values for pesticides in drinking water, which are often used as a basis for national standard setting.[17][18]
Conclusion: An Indispensable Component of Environmental Surveillance
Desphenyl-chloridazon is a key indicator of historical and current contamination from the use of the herbicide chloridazon. Its high persistence and mobility necessitate its inclusion in routine environmental monitoring programs for water quality assessment. The methodologies and insights provided in this guide equip researchers and scientists with the necessary tools to conduct robust and reliable monitoring of DPC. A thorough understanding of its environmental behavior, coupled with validated analytical techniques, is essential for safeguarding water resources and protecting both ecosystem and human health. The continued study of DPC and its potential long-term effects remains a critical area of environmental research.
References
-
Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. (2020). PubMed. [Link]
-
Pesticides and their metabolites in European groundwater: comparing regulations and approaches to monitoring in France, Denmark, and Switzerland. (2022). Environmental Science and Pollution Research International. [Link]
-
Regulation of non-relevant metabolites of plant protection products in drinking and groundwater in the EU: Current status and way forward. (2015). Regulatory Toxicology and Pharmacology. [Link]
-
Accumulation of extractable chloridazon and desphenyl-chloridazon in... (n.d.). ResearchGate. [Link]
-
Guidance document on the assessment of the relevance of metabolites in groundwater of substances regulated under Regulation (EC) No 1107/2009. (2021). European Commission's Food Safety. [Link]
-
The effect of chronic exposure to chloridazon and its degradation product chloridazon-desphenyl on signal crayfish Pacifastacus leniusculus. (2021). Ecotoxicology and Environmental Safety. [Link]
-
Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. (2020). ACS ES&T Water. [Link]
-
The effect of chronic exposure to chloridazon and its degradation product chloridazon-desphenyl on signal crayfish Pacifastacus leniusculus. (2020). ResearchGate. [Link]
-
Water contamination with metabolites of the herbicide chloridazon and the possibility of their elimination in the technological process of water treatment. (2020). ResearchGate. [Link]
-
Chloridazon. (n.d.). PubChem. [Link]
-
Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. (2020). ACS ES&T Water. [Link]
-
EURL-SRM – Analytical Observations Report. (2023). European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. [Link]
-
Chloridazon. (n.d.). PubChem. [Link]
-
Safety data sheet. (2023). CPAChem. [Link]
-
Chloridazon. (n.d.). Wikipedia. [Link]
-
Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. (2013). DuEPublico. [Link]
-
Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. (n.d.). Agilent. [Link]
-
Determination of 53 Pesticides in Groundwater by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and Gas Chromatography Tandem Mass Spectrometry (GC/MS/MS). (2022). California Department of Food and Agriculture. [Link]
-
Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Waters Corporation. [Link]
-
Regulatory limits for pesticide residues in water. (1997). SciSpace. [Link]
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WHO drinking water quality guidelines for selected herbicides. (1989). PubMed. [Link]
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WHO drinking water quality guidelines for selected herbicides. (1989). FAO AGRIS. [Link]
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Methodological & Application
Application Note: High-Sensitivity Quantification of Desphenyl Chloridazon in Environmental Matrices Using Desphenyl Chloridazon-¹⁵N₂ as an Internal Standard
Introduction: The Imperative for Precision in Environmental Analysis
The accurate quantification of pesticide residues and their metabolites in environmental samples is a critical task for ensuring ecological and human health. Desphenyl-chloridazon, a primary and persistent metabolite of the herbicide chloridazon, is frequently detected in soil and water resources.[1][2] Its mobility and persistence in aquatic environments necessitate robust and reliable analytical methods for its monitoring at trace levels.[1]
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering unparalleled accuracy and precision by correcting for variations in sample preparation and instrumental response.[3] This application note provides a comprehensive guide for the use of Desphenyl-chloridazon-¹⁵N₂ as a stable isotopically labeled internal standard (SIL-IS) for the high-sensitivity analysis of Desphenyl-chloridazon in water and soil samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the preferred approach to mitigate matrix effects, which can be a significant source of imprecision in environmental analyses.[4][5]
The Role and Advantages of Desphenyl Chloridazon-¹⁵N₂
Desphenyl-chloridazon-¹⁵N₂ is an ideal internal standard for the analysis of its unlabeled counterpart due to its identical chemical and physical properties.[6] The incorporation of two ¹⁵N isotopes provides a mass shift that is readily distinguishable by the mass spectrometer, without significantly altering its chromatographic retention time or extraction recovery. This co-elution and similar behavior during sample processing ensure that any variations affecting the analyte will equally affect the internal standard, leading to a highly accurate and precise quantification.
Analytical Workflow Overview
The following diagram illustrates the general workflow for the analysis of Desphenyl-chloridazon in environmental samples using Desphenyl-chloridazon-¹⁵N₂ as an internal standard.
Caption: General workflow for the analysis of Desphenyl-chloridazon.
Protocol 1: Analysis of Desphenyl-chloridazon in Water Samples
This protocol is optimized for the analysis of Desphenyl-chloridazon in various aqueous matrices, including groundwater, surface water, and drinking water, using direct large volume injection.
1. Materials and Reagents
-
Desphenyl-chloridazon analytical standard
-
Desphenyl-chloridazon-¹⁵N₂ internal standard solution (e.g., 1 µg/mL in methanol)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium hydroxide (for post-column infusion, if needed to enhance sensitivity)[4]
-
0.2 µm syringe filters (e.g., PTFE)
2. Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of Desphenyl-chloridazon and Desphenyl-chloridazon-¹⁵N₂ in methanol at a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Desphenyl-chloridazon stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 0.01 to 10 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of Desphenyl-chloridazon-¹⁵N₂ at a concentration of 100 ng/mL in methanol.
3. Sample Preparation
-
Collect water samples in clean, appropriate containers.
-
For each 1 mL of water sample, add 10 µL of the 100 ng/mL Desphenyl-chloridazon-¹⁵N₂ internal standard spiking solution to achieve a final concentration of 1 ng/mL.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.2 µm syringe filter into an autosampler vial.
4. LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 100 µL (or other large volume as optimized)
-
MS System: Tandem quadrupole mass spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Desphenyl-chloridazon 146.0 117.0 (Quantifier) 146.0 102.0 (Qualifier) Desphenyl-chloridazon-¹⁵N₂ 148.0 117.0 (Quantifier) | | 148.0 | 102.0 (Qualifier) |
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of Desphenyl-chloridazon to Desphenyl-chloridazon-¹⁵N₂ against the concentration of the calibration standards.
-
Quantify the concentration of Desphenyl-chloridazon in the samples using the generated calibration curve.
Protocol 2: Analysis of Desphenyl-chloridazon in Soil Samples
This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Desphenyl-chloridazon from soil matrices.
1. Materials and Reagents
-
All materials and reagents from Protocol 1
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge and centrifuge tubes (50 mL)
2. Preparation of Standards
-
Prepare stock and working standard solutions as described in Protocol 1.
3. Sample Preparation (QuEChERS Extraction)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 100 µL of the 100 ng/mL Desphenyl-chloridazon-¹⁵N₂ internal standard spiking solution.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer the acetonitrile supernatant to a clean tube.
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
To the acetonitrile extract, add 150 mg of PSA, 50 mg of C18, and 900 mg of anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, filter through a 0.2 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis and Data Processing
-
Follow the LC-MS/MS analysis and data processing steps as outlined in Protocol 1.
Expected Performance Characteristics
The following table summarizes the expected performance characteristics of the analytical methods described.
| Parameter | Water Analysis | Soil Analysis |
| Linearity (r²) | >0.999[4] | >0.99 |
| Limit of Detection (LOD) | 10 ng/L[4][7] | ~1 µg/kg |
| Limit of Quantification (LOQ) | 30 ng/L | <3.0 µg/kg |
| Recovery | N/A (Direct Injection) | 55-98% |
| Precision (RSD) | <5%[4] | <20% |
Conclusion
The use of Desphenyl-chloridazon-¹⁵N₂ as an internal standard provides a robust and reliable method for the quantification of Desphenyl-chloridazon in environmental water and soil samples. The protocols detailed in this application note, based on direct large volume injection for water and a modified QuEChERS method for soil, coupled with UPLC-MS/MS, offer high sensitivity, accuracy, and precision. These methods are suitable for routine monitoring and regulatory compliance testing, enabling researchers and environmental scientists to accurately assess the extent of contamination by this persistent herbicide metabolite.
References
-
Zwiener, C., & Frimmel, F. H. (2003). Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS. Analytical and Bioanalytical Chemistry, 377(7-8), 1157–1164. [Link]
-
López-Ruiz, R., et al. (2016). Determination of Bentazone, Chloridazon and Terbuthylazine and Some of Their Metabolites in Complex Environmental Matrices by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Using a Modified QuEChERS Method: an Optimization and Validation Study. Food Analytical Methods, 9(8), 2189-2202. [Link]
-
Weber, R., et al. (2007). Nachweis der Metaboliten Desphenyl-chloridazon und Methyl-desphenyl-chloridazon in Oberflächen-, Grund- und Trinkwasser. Vom Wasser, 105(4), 35-42. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
-
EURL-SRM. (2023). Analytical Observations Report: False positive findings of chloridazon-desphenyl in honey. European Union Reference Laboratory for Single Residue Methods. [Link]
-
Buttiglieri, G., et al. (2009). Environmental occurrence and degradation of the herbicide n-chloridazon. Water research, 43(5), 1375-1385. [Link]
-
Agilent Technologies. (2010). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Application Note. [Link]
-
Hohrenk, L. L., et al. (2020). Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. Environmental Science & Technology, 54(9), 5515-5523. [Link]
-
Van De Steene, J. C., & Lambert, W. E. (2008). Quantitative mass spectrometry methods for pharmaceutical analysis. Pharmaceutical analysis, 2, 41-71. [Link]
Sources
- 1. Environmental occurrence and degradation of the herbicide n-chloridazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 5. Desphenyl Chloridazon-15N2 | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: High-Efficiency Sample Preparation Strategies for the Analysis of Desphenyl-Chloridazon in Aqueous Matrices
Introduction: The Analytical Challenge of Desphenyl-Chloridazon in Water
Desphenyl-chloridazon (DPC), a primary and highly polar metabolite of the herbicide chloridazon, is an emerging contaminant of concern due to its high mobility and persistence in the aquatic environment.[1][2] Its frequent detection in ground, surface, and drinking water necessitates robust and sensitive analytical methods for routine monitoring to ensure environmental and public health.[1][3] The high polarity of DPC (logD at pH 7 ≈ -1.32) presents a significant challenge for traditional sample preparation techniques, which are often optimized for less polar compounds.[1] Inadequate sample preparation can lead to poor recovery and underestimation of DPC concentrations, highlighting the critical need for optimized extraction and concentration protocols.
This application note provides a comprehensive guide to three prevalent sample preparation techniques for the analysis of DPC in water: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. We will delve into the mechanistic principles behind each technique, offer detailed, field-tested protocols, and present a comparative analysis of their performance.
Method Selection: A Comparative Overview
The choice of sample preparation method is contingent on several factors, including the required limit of detection, sample matrix complexity, available instrumentation, and desired sample throughput. For highly sensitive analytical instrumentation such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), direct aqueous injection can be a viable option. However, this approach is susceptible to matrix effects and may not provide the necessary concentration factor for trace-level analysis. Therefore, an extraction and concentration step is often indispensable.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and the liquid sample. | High concentration factors, clean extracts, potential for automation. | Method development can be complex, potential for sorbent-analyte interactions. | Trace-level analysis requiring high sensitivity and clean extracts. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, inexpensive, and widely applicable. | Large solvent consumption, labor-intensive, potential for emulsion formation. | Screening and analysis of moderately contaminated samples. |
| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. | High throughput, low solvent usage, wide analyte scope. | Matrix effects can be significant, may require optimization for polar analytes. | High-throughput laboratories analyzing a large number of samples. |
Solid-Phase Extraction (SPE): The Gold Standard for Trace Analysis
SPE is a powerful technique for the selective extraction and concentration of analytes from a liquid matrix. For a polar compound like DPC, the choice of sorbent is paramount. Polymeric sorbents, such as Oasis HLB (a copolymer of poly(divinylbenzene-co-N-vinylpyrrolidone)), are often preferred over traditional silica-based C18 sorbents due to their enhanced retention of polar compounds.[4][5]
The "Why" Behind the SPE Protocol
-
Sorbent Choice: The hydrophilic-lipophilic balanced (HLB) nature of the Oasis HLB sorbent allows for the effective retention of a broad range of compounds, including polar analytes like DPC, from aqueous samples.
-
Conditioning: The conditioning steps with methanol and water are crucial to activate the sorbent and ensure reproducible interactions between the analyte and the stationary phase.
-
Loading: A controlled flow rate during sample loading is essential to allow for sufficient interaction time between DPC and the sorbent, maximizing retention.
-
Washing: The washing step with water removes co-extracted, highly polar interferences without eluting the target analyte.
-
Elution: A water-miscible organic solvent like methanol or a mixture of solvents is used to disrupt the interaction between DPC and the sorbent, leading to its elution. The choice of elution solvent is a critical parameter to optimize for maximizing recovery.[6]
Detailed SPE Protocol for Desphenyl-Chloridazon
This protocol is optimized for a 500 mL water sample using a 200 mg, 6 mL Oasis HLB SPE cartridge.
Materials:
-
Oasis HLB SPE Cartridges (200 mg, 6 mL)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Ultrapure Water
-
Nitrogen Evaporation System
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of ultrapure water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the 500 mL water sample onto the cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained DPC with two 5 mL aliquots of a methanol/ethyl acetate mixture (70:30 v/v).[5]
-
Collect the eluate in a collection tube.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for DPC analysis.
Liquid-Liquid Extraction (LLE): A Classic Approach for Screening
LLE is a fundamental sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases. For polar analytes like DPC, direct extraction with a nonpolar solvent is inefficient. Therefore, modifications such as pH adjustment and the addition of salt ("salting out") are necessary to enhance the partitioning of DPC into the organic phase.[7]
The "Why" Behind the LLE Protocol
-
Solvent Selection: A moderately polar, water-immiscible solvent like ethyl acetate is a good choice for extracting DPC. More polar solvents may have higher extraction efficiency but can also co-extract more interferences.
-
Salting Out: The addition of a salt, such as sodium chloride, to the aqueous sample increases the ionic strength of the solution. This decreases the solubility of the polar organic analyte (DPC) in the aqueous phase and promotes its transfer into the organic phase.[7]
-
pH Adjustment: While DPC is a neutral molecule over a wide pH range, for other ionizable pesticides, adjusting the pH of the water sample to suppress the ionization of the target analyte is a critical step to improve its extraction into the organic solvent.[7] For DPC, maintaining a neutral pH is generally sufficient.
-
Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.
Detailed LLE Protocol for Desphenyl-Chloridazon
This protocol is for a 100 mL water sample.
Materials:
-
Separatory Funnel (250 mL)
-
Ethyl Acetate (HPLC grade)
-
Sodium Chloride (analytical grade)
-
Sodium Sulfate (anhydrous)
-
Rotary Evaporator or Nitrogen Evaporation System
Procedure:
-
Sample Preparation:
-
Transfer 100 mL of the water sample to a 250 mL separatory funnel.
-
Add 10 g of sodium chloride to the sample and shake to dissolve.
-
-
Extraction:
-
Add 50 mL of ethyl acetate to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate.
-
-
Collection of Organic Phase:
-
Drain the lower aqueous layer and collect the upper organic layer in a flask.
-
Repeat the extraction of the aqueous layer with a fresh 25 mL portion of ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to near dryness using a rotary evaporator or nitrogen evaporation system.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow for DPC analysis.
QuEChERS: The High-Throughput Solution
The QuEChERS method, originally developed for pesticide residue analysis in food matrices, has been successfully adapted for water analysis.[8][9] It involves an initial extraction with acetonitrile, followed by a salting-out step to induce phase separation, and a final cleanup using dispersive SPE (dSPE).
The "Why" Behind the QuEChERS Protocol
-
Acetonitrile Extraction: Acetonitrile is miscible with water, allowing for efficient extraction of a wide range of pesticides, including polar ones like DPC, from the aqueous matrix.
-
Salting Out: The addition of salts, typically magnesium sulfate and sodium chloride, induces phase separation between the acetonitrile and water, partitioning the analytes into the acetonitrile layer.[8] Magnesium sulfate also aids in removing residual water from the organic phase.
-
Dispersive SPE (dSPE) Cleanup: A small amount of sorbent, such as primary secondary amine (PSA), is added to the acetonitrile extract to remove co-extracted matrix components like organic acids. For water samples with low organic content, this step may sometimes be simplified or omitted.
Detailed QuEChERS Protocol for Desphenyl-Chloridazon
This protocol is based on the AOAC Official Method 2007.01 and adapted for a 15 mL water sample.
Materials:
-
50 mL Centrifuge Tubes
-
Acetonitrile (HPLC grade)
-
Magnesium Sulfate (anhydrous)
-
Sodium Chloride
-
Primary Secondary Amine (PSA) sorbent
-
Centrifuge
Procedure:
-
Extraction:
-
Place 15 mL of the water sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
-
Partitioning:
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate and 150 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract:
-
The supernatant is ready for direct injection or can be further concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
QuEChERS Workflow Diagram
Caption: QuEChERS workflow for DPC analysis in water.
Performance Data and Comparison
The following table summarizes typical performance data for the analysis of polar pesticides in water using the described techniques. It is important to note that actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Recovery | 70-120%[10] | 50-110%[11] | 70-120%[12] |
| RSD | < 15% | < 20% | < 15%[8] |
| Limit of Quantification (LOQ) | 0.005 - 1 µg/L[13] | 0.5 - 1 µg/L[11] | < 0.01 mg/L[8] |
| Solvent Consumption | Low to Moderate | High | Low |
| Sample Throughput | Moderate (can be automated) | Low | High |
Conclusion and Recommendations
The selection of an appropriate sample preparation technique is a critical determinant of data quality in the analysis of Desphenyl-Chloridazon in water.
-
For ultra-trace level monitoring and research applications requiring the highest sensitivity and cleanest extracts, Solid-Phase Extraction (SPE) with a polymeric sorbent such as Oasis HLB is the recommended approach. Its ability to provide high concentration factors and remove matrix interferences is unparalleled.
-
For routine screening of moderately contaminated water samples where high throughput is not the primary concern, Liquid-Liquid Extraction (LLE) offers a simple and cost-effective solution. Optimization of solvent choice and the use of salting-out are key to achieving acceptable recoveries for DPC.
-
For high-throughput environmental monitoring laboratories, the QuEChERS method provides a rapid, easy, and effective workflow. Its low solvent consumption and high sample throughput make it an attractive option for large-scale studies.
Ultimately, the optimal method will depend on the specific analytical objectives and laboratory resources. Method validation, including the determination of recovery, precision, and matrix effects, is essential to ensure the accuracy and reliability of DPC quantification in water samples.
References
-
UCT, Inc. (n.d.). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. LCGC International. Retrieved from [Link]
- Ligor, M., & Buszewski, B. (2007). Multi-residue analysis of some polar pesticides in water samples with SPE and LC-MS-MS.
- Sereshti, H., & Rohanifar, A. (2013). Determination Polar Pesticides in Water Samples Using Acetonitril/Butylacetate Dispersive Solvent Extraction Combined with Gc-Ms Determination.
-
Biotage. (n.d.). Optimizing extraction of multianalyte suites from water samples using layered SPE cartridges. Retrieved from [Link]
- Gheorghe, A., van Nuijs, A. L. N., Pecceu, B., Bervoets, L., Jorens, P. G., Blust, R., & Covaci, A. (2017). Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS.
-
Snow, N. H. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Retrieved from [Link]
-
Restek Corporation. (n.d.). QuEChERS Methodology: AOAC Method. Retrieved from [Link]
-
Anastassiades, M. (2006, December 6). The QuEChERS Method. EURL-Pesticides.eu. Retrieved from [Link]
- Wang, J., Liu, D., & Zhou, Z. (2011). Determination of five polar herbicides in water samples by ionic liquid dispersive liquid-phase microextraction.
- Al-Shamary, A. G. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules, 26(21), 6649.
-
Powell, D. (n.d.). A Direct Aqueous Injection Method for Polar Pesticides in Drinking and Nonpotable Water. Agilent Technologies, Inc. Retrieved from [Link]
- de Oliveira, A. F., & de Andrade, J. B. (2014). Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. Journal of the Brazilian Chemical Society, 25(12), 2346-2356.
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
- Royal Society of Chemistry. (2024). Development of a generic sample preparation method using dispersive liquid–liquid microextraction for the monitoring of leachable compounds in. Analytical Methods, 16(12), 1697-1707.
- Kuster, M., Alda, M. L., & Barceló, D. (2004). Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. Analytical and Bioanalytical Chemistry, 378(8), 1999–2006.
-
Boussahel, R., & Belouatek, A. (2006). Solid-phase extraction of some herbicides presents in water. ResearchGate. Retrieved from [Link]
- de Weert, J., van der Aa, E. M., van Leerdam, J. A., van der Linden, S. C., & van der Grinten, E. (2021). Identification of Pesticide Transformation Products in Surface Water Using Suspect Screening Combined with National Monitoring Data. Environmental Science & Technology, 55(14), 9786–9797.
-
European Union Reference Laboratory for Single Residue Methods. (2023, April 14). EURL-SRM – Analytical Observations Report. Retrieved from [Link]
- Melsbach, A., Fink, M., & Elsner, M. (2020). Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. Environmental Science & Technology, 54(7), 4217–4226.
Sources
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- 2. Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. researchgate.net [researchgate.net]
- 5. Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QuEChERS: About the method [quechers.eu]
- 10. mdpi.com [mdpi.com]
- 11. Determination of five polar herbicides in water samples by ionic liquid dispersive liquid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Accuracy Quantification of Desphenyl-chloridazon in Environmental Matrices using Isotope Dilution Mass Spectrometry with Desphenyl-chloridazon-¹⁵N₂
Abstract
This application note presents a definitive method for the quantification of Desphenyl-chloridazon (DPC), a persistent and mobile metabolite of the herbicide chloridazon, in environmental water samples. Due to its high polarity and potential for matrix-induced analytical variability, achieving accurate and precise quantification of DPC is challenging. Isotope Dilution Mass Spectrometry (IDMS) is presented as the gold standard for overcoming these challenges.[1] This protocol details a complete workflow, including sample preparation, UPLC-MS/MS parameters, and data analysis, utilizing the stable isotopically labeled internal standard, Desphenyl-chloridazon-¹⁵N₂ (DPC-¹⁵N₂), to ensure the highest level of analytical certainty.
Introduction: The Analytical Challenge of Desphenyl-chloridazon
Chloridazon was a widely used herbicide for weed control, particularly in beet cultivation.[2] Its degradation in the environment leads to the formation of two primary metabolites: Desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (MDPC).[3] DPC, in particular, exhibits higher polarity, water solubility, and persistence compared to its parent compound.[4][5] These properties contribute to its mobility in soil and frequent detection in surface and groundwater, sometimes at concentrations exceeding regulatory limits for drinking water.[3][6]
The accurate quantification of DPC is therefore critical for environmental monitoring and human health risk assessment. However, its high polarity makes it susceptible to significant matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), leading to ion suppression or enhancement that can compromise data accuracy.[7][8] Furthermore, analyte loss during sample extraction and preparation can introduce variability.[7]
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that effectively mitigates these issues.[1] By introducing a known quantity of a stable isotopically labeled version of the analyte (in this case, DPC-¹⁵N₂) at the very beginning of the analytical workflow, any subsequent sample loss or matrix interference affects both the native analyte and the labeled standard equally.[1] The final quantification is based on the measured ratio of the native analyte to the labeled standard, providing a highly accurate and precise result that is independent of sample recovery.[7]
The Principle of Isotope Dilution Mass Spectrometry
IDMS is recognized as a primary ("definitive") measurement method due to its high accuracy and precision.[1] The core principle relies on altering the isotopic composition of the analyte in a sample and measuring this alteration.
The process involves four key steps:
-
Spiking: A known amount of the isotopically labeled internal standard (DPC-¹⁵N₂) is added to the unknown sample containing the native analyte (DPC).
-
Equilibration: The sample is homogenized to ensure the labeled standard and the native analyte are in equilibrium and will behave identically during subsequent preparation and analysis steps.
-
Analysis: The sample is processed (e.g., extracted, cleaned up) and injected into an LC-MS/MS system. The mass spectrometer is set to detect and quantify both the native analyte and the labeled standard.
-
Calculation: The concentration of the native analyte is calculated from the measured ratio of the signal intensities of the native analyte and the labeled standard, using a calibration curve prepared with the same labeled standard.
This ratiometric approach inherently corrects for variations in sample volume, extraction efficiency, and instrument response, making it a self-validating system.
Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocol
This protocol is designed for the analysis of DPC in surface and groundwater samples.
Materials and Reagents
-
Standards: Desphenyl-chloridazon (DPC) and Desphenyl-chloridazon-¹⁵N₂ (DPC-¹⁵N₂) certified reference materials. DPC-¹⁵N₂ is available from suppliers such as Santa Cruz Biotechnology.[9]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Ammonium formate and formic acid (LC-MS grade).
-
Sample Vials: Polypropylene autosampler vials to minimize potential analyte adsorption.
Preparation of Standards and Solutions
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of DPC and DPC-¹⁵N₂ in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the DPC stock solution in a 90:10 water:acetonitrile mixture.
-
Internal Standard (IS) Spiking Solution (e.g., 100 ng/mL): Dilute the DPC-¹⁵N₂ stock solution in 90:10 water:acetonitrile. The final concentration should be appropriate to yield a strong signal and match the expected concentration range of the analyte in samples.
Sample Preparation (Direct Large Volume Injection for Water)
For aqueous samples like groundwater and surface water, a simple "dilute-and-shoot" approach is often sufficient due to the high sensitivity of modern mass spectrometers.[6][7]
-
Allow water samples to equilibrate to room temperature.
-
In a polypropylene autosampler vial, add 990 µL of the water sample.
-
Add 10 µL of the Internal Standard (IS) Spiking Solution to the vial.
-
Vortex the vial for 10 seconds to ensure homogeneity.
-
The sample is now ready for injection into the UPLC-MS/MS system.
Caption: Workflow for water sample preparation using direct injection.
UPLC-MS/MS System and Parameters
The high polarity of DPC necessitates a chromatographic strategy that provides adequate retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for this purpose.[2][10]
Table 1: UPLC Parameters
| Parameter | Value | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and fast analysis times. |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | HILIC chemistry provides retention for highly polar analytes like DPC.[2][11] |
| Mobile Phase A | Water with 50 mmol Ammonium Formate | Buffered aqueous phase for HILIC separation.[11] |
| Mobile Phase B | Acetonitrile | Organic phase for HILIC separation.[11] |
| Flow Rate | 0.5 mL/min | Typical flow rate for 2.1 mm ID columns.[11] |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 - 50 µL | Large volume injection increases sensitivity.[7] |
| Gradient | Start at 97% B, decrease to 40% B over 5 min, hold, then re-equilibrate. | Gradient elution is necessary to separate the analyte from matrix components.[11] |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Value | Rationale |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-S) | Required for high-sensitivity Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | DPC ionizes efficiently in positive mode.[2] |
| Capillary Voltage | ~3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | ~500°C | Facilitates desolvation of the mobile phase. |
| Gas Flows | Optimized for specific instrument | Nebulizer and drying gases are critical for ion formation. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and selectivity for quantification. |
Table 3: MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Use |
| Desphenyl-chloridazon (DPC) | 146.0 | 117.0 | 50 | 22 | Quantifier[2] |
| 146.0 | 54.0 | 50 | 24 | Qualifier[2] | |
| Desphenyl-chloridazon-¹⁵N₂ (IS) | 148.0 | 119.0 | 50 | 26 | Quantifier[2] |
Note: Collision energies should be optimized for the specific instrument being used.
Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (DPC / DPC-¹⁵N₂) against the concentration of DPC in the working standard solutions. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Calculate the concentration of DPC in the unknown samples by interpolating their measured peak area ratios from the calibration curve.
-
Confirmation: The presence of DPC is confirmed if the retention time is within ±0.1 minutes of the average retention time from the calibration standards, and the ratio of the quantifier to qualifier ion transitions is within a specified tolerance (e.g., ±30%) of the expected ratio.
-
Method Validation: The method should be validated according to established guidelines (e.g., SANTE/11312/2021), assessing parameters such as linearity, limit of quantification (LOQ), accuracy (recovery), precision (RSD%), and matrix effects. The use of the isotopically labeled standard is expected to compensate for matrix effects, resulting in high accuracy and precision.[7][8]
Conclusion
The Isotope Dilution Mass Spectrometry method detailed in this application note provides a robust, highly accurate, and precise workflow for the quantification of the environmental contaminant Desphenyl-chloridazon. By employing the stable isotopically labeled internal standard Desphenyl-chloridazon-¹⁵N₂, this protocol effectively overcomes common analytical challenges such as sample recovery variability and matrix-induced signal suppression or enhancement. This self-validating system ensures data of the highest integrity, making it ideally suited for regulatory monitoring, environmental research, and any application where definitive quantification is required.
References
-
Zwiener, C., & Frimmel, F. H. (2012). Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS. Analytical and Bioanalytical Chemistry, 403(6), 1707–1717. [Link]
-
Chiron AS. (n.d.). Desphenylchloridazon-15N2. BMF 33. [Link]
-
Kowal, S. (2014). Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. Dissertation, University of Duisburg-Essen. [Link]
-
Han, L., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Separation Science, 45(1), 137-151. [Link]
-
European Union Reference Laboratory for Single Residue Methods (EURL-SRM). (2021). Analytical Observations Report: Chloridazon-desphenyl in Honey. [Link]
-
Lozano, A., et al. (2023). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Molecules, 28(14), 5395. [Link]
-
Waters Corporation. (n.d.). An Overview of the Determination of Highly Polar and Ionic Pesticide Residues by LC-MS/MS. [Link]
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Al-Rajab, A. J., et al. (2023). Determination of Polar Pesticides Based on a Modified QuPPe with Liquid Chromatography Coupled to Tandem Mass Spectrometry. Journal of Chemistry, 2023, 1-10. [Link]
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Buttiglieri, G., et al. (2009). Environmental occurrence and degradation of the herbicide n-chloridazon. Water Research, 43(5), 1375-1385. [Link]
-
Phenomenex. (2023). Optimal Separation of Polar Anionic Pesticides from Fruits and Vegetables with HPLC Column Selectivity. LCGC International. [Link]
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CAMPRO Scientific. (n.d.). Desphenylchloridazon-15N2. [Link]
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EURL-SRM. (n.d.). LC-MS/MS method combining the analysis of some Avermectins, QACs and Chloridazon in fruits, vegetables and grain. [Link]
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresdue Analysis Using Triggered MRM and Online Dilution. [Link]
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Stockholm University. (2015). Pesticide Screening Method with UPLC-MS/MS. [Link]
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Spectroscopy Online. (n.d.). Soil Sample Preparation for Pesticide Analysis. [Link]
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Woźniak, M. K., et al. (2024). Procedural Challenges in Soil Sample Preparation for Pharmaceuticals Analysis. International Journal of Molecular Sciences, 25(1), 543. [Link]
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Melsbach, A., et al. (2020). Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. Environmental Science & Technology, 54(9), 5585–5594. [Link]
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Torrentó, C., et al. (2021). Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. Request PDF on ResearchGate. [Link]
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Tracing the Environmental Fate of Desphenyl-chloridazon in Soil: A Definitive Protocol Using ¹⁵N₂-Isotope Labeling
An Application Note for Environmental Scientists
Abstract
The herbicide chloridazon is known to degrade in soil to its primary metabolite, desphenyl-chloridazon (DPC). DPC is significantly more persistent and mobile than its parent compound, leading to its frequent detection in surface and groundwater, posing a potential environmental risk.[1][2][3] A fundamental challenge in assessing the environmental fate of DPC is that its degradation is often masked by its simultaneous formation from the parent chloridazon. This application note details a robust methodology using ¹⁵N₂-labeled desphenyl-chloridazon (Desphenyl-chloridazon-¹⁵N₂) to decouple these processes. By employing this stable isotope tracer, researchers can unambiguously quantify the true degradation kinetics and transformation pathways of DPC in soil, aligning with regulatory frameworks such as the OECD 307 guideline.
The Rationale for Isotope-Based Degradation Studies
The Challenge: Confounded Environmental Kinetics
Standard environmental fate studies often monitor the concentration of a metabolite over time after applying the parent compound. In the case of chloridazon, this approach measures the net accumulation of DPC, which is a function of both its formation rate from chloridazon and its own degradation rate. This confounding factor makes it difficult, if not impossible, to determine the true environmental persistence (e.g., half-life or DT₅₀) of DPC itself.[1][4] As DPC is often the residue of primary regulatory concern due to its persistence, this is a critical data gap.
The Solution: ¹⁵N₂ Stable Isotope Labeling
The use of Desphenyl-chloridazon-¹⁵N₂ provides a definitive solution. By introducing DPC with a stable isotope label into the soil system, it becomes analytically distinct from any unlabeled DPC that may be formed from residual chloridazon or is naturally present.[5] This allows for the precise tracking of the labeled DPC pool, enabling a direct measurement of its degradation rate without interference.
Key Advantages of the ¹⁵N₂-Labeling Approach:
-
Unambiguous Kinetic Data: Allows for the calculation of true degradation half-life (DT₅₀) and DT₉₀ values for DPC, which are essential inputs for environmental risk and leaching models.
-
Pathway Elucidation: Facilitates the identification of unique transformation products derived directly from DPC.
-
Regulatory Compliance: The methodology is designed to be fully compliant with international testing guidelines, such as OECD Guideline 307 for studying aerobic and anaerobic transformation in soil.[6][7]
-
Enhanced Mechanistic Insight: When combined with Compound-Specific Isotope Analysis (CSIA), changes in the ¹⁵N/¹⁴N and ¹³C/¹²C ratios can provide evidence of specific microbial degradation pathways.[1][4]
Experimental Design and Protocols
This section provides a comprehensive protocol for conducting an aerobic soil degradation study of Desphenyl-chloridazon-¹⁵N₂ based on the principles outlined in OECD Guideline 307.[7]
Overall Experimental Workflow
The workflow is designed to ensure robust and reproducible data for regulatory submission and scientific publication. It encompasses soil preparation, application of the test substance, controlled incubation, and rigorous analytical quantification.
Caption: High-level workflow for a soil degradation study.
Materials and Reagents
| Component | Specification | Purpose |
| Test Substance | Desphenyl-chloridazon-¹⁵N₂ | Isotopic tracer for degradation study. |
| Chemical Purity: >98% | Ensures no interference from impurities. | |
| Isotopic Enrichment: >99% | Provides a clear analytical signal distinct from ¹⁴N. | |
| Reference Standard | Certified Desphenyl-chloridazon | For instrument calibration and accurate quantification.[8] |
| Test Soil | Sandy loam, pH 5.5-7.5, Org. Carbon 0.5-2.5% | Representative soil type as per OECD 307 guidelines.[7] |
| Microbial biomass >1% of total OC | Ensures the soil is microbially active for biodegradation. | |
| Solvents | Acetonitrile, Methanol, Water (LC-MS Grade) | For extraction and mobile phases. |
| Extraction Aid | Diatomaceous earth or equivalent | To improve extraction efficiency from soil matrix. |
| Equipment | HPLC or UPLC system with tandem mass spectrometer (LC-MS/MS), Analytical Balance, Incubator, Centrifuge, Sample Evaporator. | Standard laboratory equipment for environmental fate studies. |
Step-by-Step Protocol: Aerobic Degradation
1. Soil Preparation and Characterization: a. Collect fresh soil from the top 0-20 cm layer of a site with no recent pesticide application history. b. Sieve the soil through a 2 mm mesh to remove stones and plant debris. c. Characterize the soil for texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass. d. Adjust the soil moisture to 40-60% of its maximum water holding capacity (WHC) and pre-incubate in the dark at 20 ± 2°C for 7-14 days to allow microbial populations to stabilize.
2. Application of the Test Substance: a. Prepare a stock solution of Desphenyl-chloridazon-¹⁵N₂ in a minimal amount of a suitable solvent (e.g., acetonitrile/water). b. The application rate should be agronomically relevant and analytically quantifiable, typically in the range of 0.1-1.0 mg/kg dry soil. c. For each replicate (minimum of triplicate), weigh 100 g (dry weight equivalent) of the pre-incubated soil into a suitable incubation vessel (e.g., a biometer flask).[6] d. Add the stock solution dropwise to the soil and mix thoroughly to ensure homogenous distribution. A solvent-only control should also be prepared to assess any effects of the solvent on microbial activity.
3. Incubation: a. Place the vessels in a dark, temperature-controlled incubator at 20 ± 2°C for the duration of the study (typically up to 120 days). b. Maintain aerobic conditions by ensuring adequate headspace or by using a flow-through system with humidified air. c. Periodically check the weight of the vessels and add deionized water as needed to maintain the initial moisture content.
4. Sampling and Extraction: a. Sacrifice replicate vessels at pre-determined time points. A suitable schedule would be: 0, 1, 3, 7, 14, 28, 56, 90, and 120 days.[9] b. At each time point, extract the entire soil sample. A typical extraction procedure is as follows: i. Add 200 mL of acetonitrile/water (80:20, v/v) to the soil sample. ii. Shake vigorously on a mechanical shaker for 1-2 hours. iii. Centrifuge the sample and collect the supernatant. iv. Repeat the extraction on the soil pellet and combine the supernatants. v. Reduce the combined extract volume under a gentle stream of nitrogen. vi. Reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.
5. Sterile Control: a. Prepare a set of parallel samples using soil that has been sterilized (e.g., by autoclaving twice or via gamma irradiation). b. Treat and incubate these sterile samples identically to the viable samples. c. Analyze samples from the sterile control at the beginning and end of the experiment to quantify any abiotic degradation.
Analytical Method: LC-MS/MS
a. Chromatography: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) with a gradient elution.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid b. Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Monitor the specific parent-to-daughter ion transitions for both ¹⁵N₂-labeled DPC and the unlabeled DPC analytical standard. The labeled compound will have a mass shift of +2 Da compared to the unlabeled standard. c. Quantification: Prepare a calibration curve using the certified unlabeled reference standard (0.1 - 100 ng/mL). The concentration of ¹⁵N₂-DPC in the samples is calculated against this curve, correcting for the sample weight and extraction volume.
Data Analysis and Interpretation
Kinetic Modeling
The degradation kinetics of Desphenyl-chloridazon-¹⁵N₂ should be evaluated by fitting the concentration data over time to appropriate kinetic models using software that follows FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) guidance.[10] The most common model is the Single First-Order (SFO) model:
-
Cₜ = C₀ * e⁻ᵏᵗ
-
Where Cₜ is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant.
-
The DT₅₀ (half-life) is then calculated as:
-
DT₅₀ = ln(2) / k
The model fit should be assessed using visual inspection of the residuals and the chi-squared (χ²) error value.
Expected Degradation Pathway
Chloridazon is microbially degraded in soil by the removal of the phenyl group to form DPC.[2][11] The subsequent degradation of DPC is slow, but its ¹⁵N₂-labeled core allows for unequivocal tracking of its transformation into further, more polar metabolites or its mineralization to ¹⁵N-containing inorganic nitrogen species.
Caption: Degradation pathway of Chloridazon and ¹⁵N₂-DPC.
Example Data Presentation
The results should be summarized clearly, providing key kinetic endpoints.
| Soil Type | pH | Organic Carbon (%) | DT₅₀ (days) [¹⁵N₂-DPC] | DT₉₀ (days) [¹⁵N₂-DPC] | Model Fit (χ²) |
| Sandy Loam (SL) | 6.8 | 1.9 | 225 | 747 | 4.5% |
| Silty Clay (SC) | 7.5 | 2.8 | 250 | 830 | 5.1% |
| Loamy Sand (LS) | 5.9 | 1.1 | 198 | 658 | 3.9% |
| Note: Data are illustrative. The half-life of DPC is known to be long, often exceeding 200 days.[2][12] |
Conclusion
The use of Desphenyl-chloridazon-¹⁵N₂ is an indispensable tool for accurately assessing the environmental risk of this persistent metabolite. This stable isotope tracer method overcomes the inherent limitations of conventional studies by decoupling the formation and degradation processes. The protocol outlined here provides a robust, scientifically sound, and regulatory-compliant framework for generating the high-quality data needed to understand the true environmental behavior of desphenyl-chloridazon in soil ecosystems.
References
-
Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. (2020). Environmental Science & Technology. [Link]
-
Experimental methods to evaluate herbicides behavior in soil. (n.d.). Weed Control Journal. [Link]
-
Environmental occurrence and degradation of the herbicide n-chloridazon. (n.d.). ResearchGate. [Link]
-
Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. (2017). Planta Daninha. [Link]
-
Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. (2017). SciELO. [Link]
-
Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307). (2019). PMC - NIH. [Link]
-
Accumulation of extractable chloridazon and desphenyl-chloridazon in... (n.d.). ResearchGate. [Link]
-
OECD Guideline for the Testing of Chemicals 307: Aerobic and Anaerobic Transformation in Soil. (2002). OECD. [Link]
-
Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. (n.d.). ACS ES&T Water. [Link]
-
Analytical Observations Report: Chloridazon-desphenyl. (2023). EURL-SRM. [Link]
-
Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307). (2018). ACS Publications. [Link]
-
High-Purity Chloridazon-desphenyl: Accurate Residue Analysis Standards. (n.d.). CIL. [Link]
-
Environmental occurrence and degradation of the herbicide n-chloridazon. (2009). PubMed. [Link]
-
The Use of Radiolabelled Pesticides in R & D. (2015). Selcia. [Link]
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Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. (2020). ACS Publications. [Link]
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Solid-phase extraction (SPE) for Desphenyl Chloridazon from environmental matrices.
An Application Note for the Extraction of Desphenyl-Chloridazon from Environmental Water Matrices using Solid-Phase Extraction (SPE)
Introduction: The Environmental Persistence of Desphenyl-Chloridazon
Desphenyl-chloridazon (DPC) is the primary and most significant degradation product of the herbicide Chloridazon, which was historically used in the cultivation of crops such as sugar beets.[1][2] Unlike its parent compound, DPC exhibits higher water solubility and greater persistence in the environment.[1][3] This combination of properties leads to its high mobility in soil and subsequent leaching into groundwater and surface water systems.[4] Consequently, DPC is frequently detected in water bodies across Europe, often at concentrations that exceed the regulatory limits set for pesticides and their metabolites in drinking water.[2][5][6] The persistence and prevalence of DPC make it a critical analyte for environmental monitoring programs, necessitating robust and reliable analytical methods for its quantification at trace levels.
Solid-Phase Extraction (SPE) has emerged as the premier sample preparation technique for isolating and concentrating polar contaminants like DPC from complex aqueous matrices.[7][8] This application note provides a comprehensive, field-proven protocol for the SPE of DPC from water samples, designed for researchers, environmental scientists, and analytical chemists. The methodology is grounded in the principles of reversed-phase chromatography and is optimized for high recovery and reproducibility, ensuring data integrity for regulatory compliance and environmental fate studies.
Principle of the Method: A Targeted Approach
This protocol employs a reversed-phase SPE mechanism to isolate the moderately polar DPC molecule from a large-volume aqueous sample.
-
Sorbent Selection : A polymeric reversed-phase sorbent, such as a hydrophilic-lipophilic balanced (HLB) polymer, is chosen. These sorbents offer excellent retention for a broad range of compounds, including polar analytes like DPC, and are stable across a wide pH range. Alternatively, traditional silica-based C18 cartridges can be effective.[9][10][11]
-
Extraction Mechanism : The process involves passing a water sample through the SPE cartridge. DPC, being less polar than water, partitions from the aqueous mobile phase and adsorbs onto the solid stationary phase via hydrophobic interactions.
-
Interference Removal : More polar impurities are washed away from the cartridge with water or a weak aqueous-organic solution, while DPC remains bound to the sorbent.
-
Analyte Elution : A small volume of a strong organic solvent is then used to disrupt the hydrophobic interactions, desorbing the DPC from the sorbent and eluting it as a concentrated, clean extract ready for instrumental analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14]
Experimental Workflow Overview
The entire process, from sample collection to data acquisition, follows a systematic workflow designed to ensure sample integrity and analytical accuracy.
Caption: Overall workflow for DPC analysis.
Detailed Solid-Phase Extraction Protocol
This section provides a step-by-step methodology for the extraction of Desphenyl-Chloridazon from a 500 mL water sample.
Apparatus and Reagents
-
Apparatus :
-
Solid-Phase Extraction Vacuum Manifold
-
Vacuum pump
-
Glass sample reservoirs (500 mL or 1 L)
-
15 mL conical glass centrifuge tubes for eluate collection
-
Evaporation system with nitrogen gas supply
-
Volumetric flasks and pipettes
-
0.45 µm glass fiber or nylon filters
-
-
Reagents :
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB), 200 mg, 6 mL (or similar polymeric reversed-phase or C18 cartridge)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Reagent Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Desphenyl-Chloridazon (DPC) analytical standard
-
Step 1: Sample Preparation
-
Collect a representative water sample (e.g., 500 mL to 1 L) in a clean glass bottle.
-
Filter the sample through a 0.45 µm filter to remove any suspended particulate matter. This is a critical step to prevent clogging of the SPE cartridge.
-
Scientist's Note : For some analytes, pH adjustment is necessary to ensure they are in a neutral form for optimal retention on reversed-phase sorbents. DPC is stable and well-retained at neutral pH, so adjustment is typically not required for most ground and surface water samples.
Step 2: Solid-Phase Extraction Procedure
The four core steps of the SPE process are detailed below and illustrated in the following diagram.
Caption: The four-step SPE process for DPC extraction.
-
Cartridge Conditioning :
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of Methanol. Allow it to soak for 30 seconds before drawing it through.
-
Flush the cartridges with 5 mL of reagent water. Do not allow the sorbent bed to go dry before sample loading.
-
Scientist's Note : The initial methanol wash solvates the polymer chains of the sorbent, activating it for analyte retention. The subsequent water rinse displaces the methanol, creating an aqueous environment ready for the sample. This conditioning is vital for achieving reproducible results.[15]
-
-
Sample Loading :
-
Attach the sample reservoirs to the top of the conditioned cartridges.
-
Pour the 500 mL water sample into the reservoir.
-
Apply a gentle vacuum to achieve a flow rate of approximately 5-10 mL per minute.
-
Scientist's Note : A slow and steady flow rate is crucial. If the flow is too fast, the analyte may not have sufficient residence time to interact with and be retained by the sorbent, leading to poor recovery.
-
-
Washing and Sorbent Drying :
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining polar, water-soluble impurities.
-
Dry the sorbent bed thoroughly by drawing a vacuum through the cartridge for 10-15 minutes.
-
Scientist's Note : The drying step is essential for efficient elution. Residual water in the sorbent can hinder the interaction of the non-polar elution solvent, resulting in incomplete recovery of the analyte.[12]
-
-
Elution :
-
Place collection tubes inside the manifold.
-
Add 4 mL of Methanol to the cartridge and allow it to soak for 1 minute.
-
Slowly draw the solvent through the cartridge to elute the DPC.
-
Repeat the elution with a second 4 mL aliquot of Methanol, collecting it in the same tube.
-
Scientist's Note : Using two smaller aliquots for elution is generally more effective than a single larger volume, ensuring a more exhaustive recovery of the analyte from the sorbent bed. Methanol is a strong enough solvent to disrupt the hydrophobic forces holding DPC to the sorbent.
-
Step 3: Post-Elution Concentration
-
Place the collection tubes containing the eluate into an evaporator.
-
Under a gentle stream of nitrogen at 35-40°C, evaporate the solvent to a final volume of approximately 0.5 mL. Do not evaporate to complete dryness.
-
Reconstitute the extract to a final volume of 1.0 mL using a solvent that matches the initial mobile phase of your analytical method (e.g., 90:10 water:acetonitrile).
-
Vortex the tube to mix, and transfer the final extract to an autosampler vial for analysis.
Method Performance and Validation
A well-developed SPE method must be validated to ensure it meets the requirements for accuracy, precision, and sensitivity.[9][10] The following table summarizes typical performance parameters for the analysis of DPC in water using a polymeric SPE sorbent followed by LC-MS/MS analysis.
| Parameter | Typical Value | Purpose & Justification |
| Sorbent Type | Polymeric HLB | Provides high capacity and retention for polar analytes like DPC. |
| Sample Volume | 500 mL | Achieves a concentration factor of 500, enabling low detection limits. |
| Elution Solvent | Methanol (2 x 4 mL) | Strong solvent for efficient desorption of DPC from the sorbent. |
| Average Recovery | 70-120% | Demonstrates the accuracy and efficiency of the extraction process.[12] |
| Precision (RSD) | < 15% | Indicates the high reproducibility of the method.[9][10] |
| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/L | Sufficiently sensitive to meet regulatory requirements for drinking water.[7] |
Self-Validating System : Trustworthiness in this protocol is established by incorporating quality control (QC) samples. It is imperative to process a laboratory blank, a matrix spike (a pre-spiked sample to determine recovery), and a duplicate sample with every batch of 10-20 environmental samples. Consistent recovery in the matrix spike and low levels in the blank validate the performance of the method for each analytical batch.
References
- Buttiglieri, G., et al. (2009). Environmental occurrence and degradation of the herbicide n-chloridazon. PubMed.
- Koleva, I. I., et al. (2012). Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. ResearchGate.
- Caldas, S. S., et al. (2009). Validation of a Method using Solid Phase Extraction and Liquid Chromatography for the Determination of Pesticide Residues in Groundwaters. ResearchGate.
- Schuhmann, A., et al. (2020). Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. PubMed.
- Jafari, M. T., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. MDPI.
- Di Nuzzo, F., et al. (2021). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. University of Groningen Research Portal.
- Di Nuzzo, F., et al. (2021). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. ACS ES&T Water.
- Schuhmann, A., et al. (2020). Accumulation of extractable chloridazon and desphenyl-chloridazon in.... ResearchGate.
- Buttiglieri, G., et al. (2009). Environmental occurrence and degradation of the herbicide n-chloridazon. ResearchGate.
- Caldas, S. S., et al. (2009). Validation of a method using solid phase extraction and liquid chromatography for the determination of pesticide residues in groundwaters. SciELO.
- Menger, F., et al. (2021). Identification of Pesticide Transformation Products in Surface Water Using Suspect Screening Combined with National Monitoring Data. ACS Publications.
- Bayar, S. (2019). Removal of chloridazon herbicide from wastewaters using fe/h2o2, uv/h2o2. Izmir Institute of Technology.
- Kovačić, M., et al. (2022). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. Croatian Waters.
- Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent.
- Kuster, M., et al. (2005). Determination of commonly used herbicides in surface water using solid-phase extraction and dual-column HPLC-DAD. PubMed.
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Application Note: Quantitative Analysis of Desphenyl-Chloridazon in Plant Matrices Using Isotope Dilution LC-MS/MS
Introduction & Scientific Principle
1.1. Background Chloridazon is a selective herbicide historically used for the control of broad-leaved weeds, particularly in sugar beet cultivation. In the environment and within biological systems such as plants, chloridazon metabolizes into several degradation products. The primary and most persistent metabolite is desphenyl-chloridazon (DPC), a compound that is more polar and mobile than its parent molecule.[1][2] Due to its persistence and potential to leach into groundwater, quantifying the uptake and accumulation of DPC in plants is critical for environmental risk assessment, food safety, and understanding herbicide metabolism in non-target organisms.[2][3]
1.2. Analytical Challenge and Solution Quantifying small molecule analytes like DPC in complex biological matrices such as plant tissues presents a significant analytical challenge. Matrix components (e.g., pigments, lipids, sugars) can interfere with analysis, causing ion suppression or enhancement in mass spectrometry and leading to inaccurate results.[4][5]
To overcome these challenges, this protocol employs a robust and highly accurate analytical strategy: Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] IDMS is considered a definitive analytical method due to its high precision and accuracy.[8] The core principle involves adding a known quantity of a stable, isotopically labeled version of the analyte—in this case, Desphenyl-Chloridazon-¹⁵N₂ (DPC-¹⁵N₂)—to the sample at the very beginning of the sample preparation process.[8]
This labeled internal standard is chemically identical to the native DPC analyte and therefore behaves identically during extraction, cleanup, and chromatographic separation.[6] Any loss of analyte during sample processing will be matched by a proportional loss of the internal standard. Because the mass spectrometer can differentiate between the native analyte and the heavier labeled standard, the ratio of their signals is used for quantification.[8] This approach effectively cancels out variability from sample preparation and matrix effects, ensuring highly reliable and reproducible data.[6][8]
Scientist's Note: The choice of a stable isotope-labeled internal standard is crucial. DPC-¹⁵N₂ is an ideal choice because the ¹⁵N labels are integral to the core structure of the molecule and are not subject to exchange during sample processing, unlike deuterium labels in some molecules. This ensures the stable isotope ratio remains constant throughout the analytical workflow.
Experimental Design & Workflow
A successful plant uptake experiment requires careful planning. Key considerations include the plant species, growth conditions (hydroponic, soil), DPC exposure concentration, and time-course of the experiment. The analytical workflow described herein is designed to be robust for a variety of plant matrices.
The overall workflow is summarized in the diagram below:
Caption: High-level experimental workflow from plant sample to final quantification.
Detailed Protocols
3.1. Materials and Reagents
-
Standards: Desphenyl-chloridazon (DPC) and Desphenyl-chloridazon-¹⁵N₂ (DPC-¹⁵N₂) analytical standards (Purity >98%).
-
Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (reagent grade).
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate.
-
QuEChERS Kits: Pre-packaged extraction salts and dispersive SPE (d-SPE) tubes are recommended for convenience and consistency (e.g., containing Primary Secondary Amine (PSA) sorbent and MgSO₄).[9]
-
Equipment: High-speed homogenizer, centrifuge capable of >4000 x g, vortex mixer, nitrogen evaporator, analytical balance, Class A volumetric flasks and pipettes.
-
Instrumentation: A sensitive LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.[10]
3.2. Protocol 1: Plant Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup, making it highly efficient for pesticide residue analysis in complex food and plant matrices.[9][10][11]
Rationale: We select the QuEChERS protocol because it effectively removes a wide range of matrix interferences like organic acids, sugars, and pigments through the use of PSA sorbent, while the use of acetonitrile and salting-out achieves high extraction efficiency for moderately polar compounds like DPC.[10][12][13]
-
Homogenization: Weigh 10 g (± 0.1 g) of homogenized plant tissue (e.g., leaves, roots) into a 50 mL polypropylene centrifuge tube. For dry samples, rehydrate by adding a defined volume of water first.[14]
-
Internal Standard Spiking: Add a precise volume of the DPC-¹⁵N₂ internal standard working solution (e.g., 100 µL of a 1 µg/mL solution) directly onto the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salt packet (typically containing MgSO₄, NaCl, and citrate buffers).
-
Immediately cap the tube tightly and shake vigorously for 1 minute. The sample should be well dispersed.[9]
-
Scientist's Note: Vigorous shaking is critical to ensure intimate contact between the solvent and the sample matrix for efficient extraction. The citrate buffer helps maintain a stable pH to prevent degradation of pH-sensitive analytes.
-
-
Phase Separation: Centrifuge the tube at 4000 x g for 5 minutes. This will result in a top layer of acetonitrile extract, a bottom layer of water/plant solids, and a salt layer.
-
Dispersive SPE (d-SPE) Cleanup:
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing MgSO₄ and PSA sorbent.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at >4000 x g for 5 minutes. The MgSO₄ removes residual water, and the PSA sorbent removes matrix components.[10]
-
-
Final Extract Preparation:
-
Transfer a 500 µL aliquot of the cleaned supernatant to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
-
Vortex briefly and filter through a 0.22 µm syringe filter into an LC autosampler vial. The sample is now ready for injection.
-
3.3. Protocol 2: LC-MS/MS Analysis
Rationale: Reversed-phase chromatography is chosen for its ability to separate moderately polar compounds like DPC from more polar matrix components. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for the detection of trace levels of the analyte even in a complex extract.[15][16]
The following parameters are a starting point and should be optimized for the specific instrument used.
| LC Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
| MS/MS Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument-specific; optimize for best signal |
| MRM Transitions | Compound |
| DPC | |
| DPC (Confirming Ion) | |
| DPC-¹⁵N₂ |
Scientist's Note: The MRM transitions (precursor and product ions) must be empirically determined by infusing pure standard solutions of DPC and DPC-¹⁵N₂ into the mass spectrometer. At least two transitions should be monitored for the native DPC for confident identification, per SANTE guidelines.[17][18] The transition for the labeled standard should ideally monitor the same product ion as the native analyte.
Method Validation & Data Analysis
For the generated data to be trustworthy, the analytical method must be validated according to established guidelines, such as those from SANTE (SANTE/11312/2021).[17][18][19][20]
4.1. Validation Parameters The method should be validated for the following parameters in a representative blank plant matrix:
-
Linearity & Range: Analyze a series of matrix-matched calibration standards over the expected concentration range (e.g., 1-100 ng/mL). The response should be linear with a correlation coefficient (R²) > 0.99.
-
Accuracy (Recovery): Analyze spiked blank matrix samples at low, medium, and high concentrations (n=5 for each). The mean recovery should be within 70-120%.[14]
-
Precision (Repeatability): Expressed as the relative standard deviation (%RSD) of the recovery measurements. The RSD should be ≤ 20%.
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
-
Selectivity: Demonstrate that no interfering peaks are present at the retention time of the analytes in blank matrix samples.
| Validation Parameter | Acceptance Criteria (per SANTE/11312/2021) [17][20] |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (Mean Recovery) | 70% – 120% |
| Precision (RSD) | ≤ 20% |
| LOQ | Lowest validated spike level meeting accuracy/precision criteria. |
4.2. Data Analysis & Quantification
-
Calibration Curve: Plot the ratio of the DPC peak area to the DPC-¹⁵N₂ peak area against the concentration of DPC for all calibration standards. Perform a linear regression to obtain the calibration equation (y = mx + c).
-
Quantification of Samples: For each plant sample, determine the peak area ratio of DPC / DPC-¹⁵N₂.
-
Calculate Concentration: Use the calibration equation to calculate the concentration of DPC in the reconstituted extract.
-
Final Concentration in Plant: Back-calculate the final concentration in the original plant tissue (e.g., in µg/kg) by accounting for the initial sample weight and all dilution/concentration factors used during sample preparation.
Caption: Logical flow of the quantification process using an internal standard calibration.
References
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed (SANTE/11312/2021). Retrieved from EURL Pesticides website. [Link]
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Sugitate, K., Saka, M., Serino, T., Nakamura, S., Toriba, A., & Hayakawa, K. (2018). Matrix Behavior during Sample Preparation Using Metabolomics Analysis Approach for Pesticide Residue Analysis by GC-MS in Agricultural Products. Journal of Agricultural and Food Chemistry. [Link]
-
A.M.S. Appointed Laboratory. (n.d.). SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. Retrieved from A.M.S. website. [Link]
-
European Commission. (n.d.). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. Retrieved from a CORDIS website. [Link]
-
Agilent Technologies. (n.d.). Sample Preparation for Analysis of 440 Pesticides in Botanical Dietary Supplements. Retrieved from Agilent website. [Link]
-
Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). Method validation and analytical quality control in pesticide residues analysis. Retrieved from BVL website. [Link]
-
Sugitate, K., Saka, M., Serino, T., Nakamura, S., Toriba, A., & Hayakawa, K. (2018). Matrix behavior during sample preparation using metabolomics analysis approach for pesticide residue analysis by GC-MS in agricultural products. PubMed. [Link]
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Lynxee consulting. (2025, December 1). EUROPE – COM : New update of the analytical guidance document for residue. Retrieved from Lynxee consulting website. [Link]
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Perry, I. (n.d.). A Novel Sample Preparation Approach to Increase the Throughput of Pesticide Analysis by LC–MS-MS. LCGC International. [Link]
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CVUA Stuttgart. (2008). Polar Pesticide-Metabolites in Drinking and Mineral Water. Retrieved from a Chemisches und Veterinäruntersuchungsamt Stuttgart website. [Link]
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ResearchGate. (n.d.). Review of Sample Preparation Techniques for the Analysis of Selected Classes of Pesticides in Plant Matrices. Request PDF. [Link]
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Makwati, E., et al. (2018). Extraction of pesticides from plants using solid phase microextraction and QuEChERS. SciELO South Africa. [Link]
-
Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved from Phenomenex website. [Link]
-
QuEChERS.com. (n.d.). Home of the QuEChERS Method. Retrieved from QuEChERS.com. [Link]
-
Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from Separation Science website. [Link]
-
ResearchGate. (n.d.). Accumulation of extractable chloridazon and desphenyl-chloridazon in.... Download Scientific Diagram. [Link]
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Schmidt, T. C., et al. (n.d.). Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. DuEPublico. [Link]
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Calafat, A. M., et al. (n.d.). Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. PMC - NIH. [Link]
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Meyer, A. H., et al. (2020, April 7). Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. PubMed. [Link]
-
Chemistry For Everyone. (2025, July 11). What Is Isotope Dilution Mass Spectrometry?. YouTube. [Link]
-
MDPI. (2022, December 6). Stable Isotope Analysis of Residual Pesticides via High Performance Liquid Chromatography and Elemental Analyzer–Isotope Ratio Mass Spectrometry. Retrieved from MDPI website. [Link]
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ACS ES&T Water. (n.d.). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. Retrieved from ACS Publications. [Link]
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Zuehlke, S., et al. (n.d.). Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS. PubMed. [Link]
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Wick, A., et al. (n.d.). Environmental occurrence and degradation of the herbicide n-chloridazon. PubMed. [Link]
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Semantic Scholar. (2021, July 21). Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residu. Retrieved from Semantic Scholar. [Link]
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PubMed. (2019, February 27). Liquid chromatography coupled to mass spectrometry for metabolite profiling in the field of drug discovery. Retrieved from PubMed. [Link]
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Acta Scientiarum Polonorum Technologia Alimentaria. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATI. Retrieved from the journal's website. [Link]
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University of Groningen. (2020, September 28). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. Retrieved from the University of Groningen research portal. [Link]
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EURL-SRM. (2023, April 14). Analytical Observations Report. Retrieved from the EURL-SRM website. [Link]
-
Semantic Scholar. (n.d.). Liquid chromatography coupled to mass spectrometry for metabolite profiling in the field of drug discovery. Retrieved from Semantic Scholar. [Link]
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Analytical methods for Chloridazon residue analysis in sugar beets.
An Application Note and Protocol for the Quantitative Analysis of Chloridazon Residues in Sugar Beets
Authored by: A Senior Application Scientist
Introduction: The Significance of Chloridazon Monitoring in Sugar Beet Cultivation
Chloridazon, a selective systemic herbicide from the pyridazinone family, has been instrumental in controlling annual broad-leaved weeds in sugar beet cultivation for decades.[1][2][3][4] Its mode of action involves the inhibition of photosynthesis in target weeds, thereby protecting crop yields.[1][3][4][5] Chloridazon is primarily absorbed through the roots and translocates throughout the plant.[1][2] However, the persistence of Chloridazon and its primary metabolite, desphenyl-chloridazon, in soil and water systems necessitates rigorous monitoring to ensure food safety and environmental protection.[6][7] Regulatory bodies in various regions, including the European Union, have established Maximum Residue Limits (MRLs) for pesticides in food products.[8][9] The residue definition for regulatory purposes often includes both the parent compound and its significant metabolites, expressed as chloridazon.[7]
This application note provides a comprehensive guide for researchers and analytical scientists, detailing robust and validated methods for the extraction, cleanup, and quantification of Chloridazon residues in the challenging matrix of sugar beets. We will focus on the widely adopted QuEChERS sample preparation method followed by determination using gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Analytical Strategy: From Sample to Signal
The reliable determination of pesticide residues in a complex matrix like sugar beets hinges on a multi-stage process. The primary challenge lies in efficiently isolating the target analytes from interfering matrix components such as sugars, pigments, and waxes, which can otherwise compromise analytical accuracy and instrument performance.[10][11][12]
Our recommended workflow is a synergistic combination of a highly efficient sample preparation technique followed by sensitive and selective instrumental analysis.
-
Sample Homogenization : The crucial first step to ensure a representative analytical portion.
-
Extraction & Partitioning : Utilization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for the extraction of Chloridazon from the homogenized beet matrix into an organic solvent.[6][13][14]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : A rapid cleanup step to remove a significant fraction of matrix co-extractives.[13]
-
Instrumental Quantification : High-sensitivity analysis using either GC-MS/MS or LC-MS/MS for unambiguous identification and precise quantification.[8][9][15][16]
The causality behind this strategy is to systematically reduce matrix complexity prior to instrumental introduction. This not only protects the analytical column and detector but, more importantly, mitigates "matrix effects"—the suppression or enhancement of the analyte signal by co-eluting matrix components—which is a common challenge in food analysis.[11][12][17]
Experimental Workflow Visualization
The following diagram outlines the complete analytical procedure from sample receipt to final data reporting.
Caption: End-to-end workflow for Chloridazon residue analysis in sugar beets.
Detailed Protocols
Part 1: Sample Preparation via Modified QuEChERS
The QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple, two-step process, significantly improving laboratory efficiency.[13][14] This protocol is based on the widely recognized AOAC Official Method 2007.01 or European EN 15662 Method.
1.1 Materials and Reagents
-
Acetonitrile (ACN), pesticide residue grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Citrate buffering salts (optional, for pH adjustment)
-
Dispersive SPE (d-SPE) tubes containing:
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Anhydrous MgSO₄
-
-
High-speed homogenizer or cryogenic mill
-
Centrifuge (capable of >3000 x g)
-
50 mL and 15 mL centrifuge tubes
1.2 Extraction Procedure
-
Homogenization : Chop the sugar beet sample into small pieces. To ensure uniformity and prevent degradation of analytes, cryogenic milling is highly recommended.[18] A representative 10-15 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube.
-
Solvent Extraction : Add 10 mL of acetonitrile to the tube.[6][14] If an internal standard is used for quantification, it should be added at this stage.
-
Initial Agitation : Cap the tube and shake it vigorously for 1 minute. This ensures thorough interaction between the solvent and the sample matrix, maximizing the extraction efficiency of Chloridazon residues.[18]
-
Partitioning : Add the QuEChERS extraction salts (typically a pre-weighed packet containing MgSO₄ and NaCl, and potentially buffering salts). The addition of anhydrous MgSO₄ facilitates the removal of water from the sample, promoting the partitioning of pesticides into the acetonitrile layer. NaCl helps to create a phase separation between the aqueous and organic layers.[14]
-
Second Agitation and Centrifugation : Immediately after adding the salts, cap the tube and shake vigorously for 1 minute. Centrifuge the tube at ≥3000 x g for 5 minutes. This results in a clean separation, with the acetonitrile supernatant containing the extracted pesticides layered above the solid sample debris and aqueous phase.
1.3 Dispersive SPE (d-SPE) Cleanup
-
Aliquot Transfer : Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL d-SPE cleanup tube.
-
Cleanup Rationale : The d-SPE tube contains a mixture of sorbents designed to remove specific matrix interferences.[13]
-
Anhydrous MgSO₄ : Removes any remaining water.
-
PSA (Primary Secondary Amine) : Removes organic acids, sugars, and some fatty acids. This is critical for a high-sugar matrix like sugar beets.
-
C18 (Octadecylsilane) : Removes non-polar interferences like lipids and waxes.
-
-
Final Agitation and Centrifugation : Cap the d-SPE tube, shake vigorously for 30 seconds, and then centrifuge at ≥3000 x g for 5 minutes.
-
Final Extract : The resulting supernatant is the final, cleaned-up extract. This extract can be directly analyzed or transferred to an autosampler vial, potentially with the addition of analyte protectants for GC analysis.[11]
Part 2: Instrumental Analysis Protocols
The choice between GC-MS/MS and LC-MS/MS often depends on the specific properties of the analytes and the instrumentation available. Both are powerful techniques capable of achieving the low detection limits required for MRL compliance.[9][15]
2.1 Protocol for GC-MS/MS Analysis
Gas chromatography is well-suited for the analysis of semi-volatile and thermally stable compounds like Chloridazon. Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM).[8][17]
-
Instrumentation : A gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
GC Column : A low-to-mid polarity column, such as a DB-5MS or DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[19]
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.4 mL/min.[16][19]
-
Oven Temperature Program :
-
MS/MS Conditions :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230-280°C.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM). At least two specific transitions should be monitored for each analyte for confident identification.
-
2.2 Protocol for LC-MS/MS Analysis
LC-MS/MS is often preferred for its ability to analyze a wider range of pesticide polarities with minimal sample derivatization.[15][20]
-
Instrumentation : A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.
-
LC Column : A reversed-phase C18 column (e.g., 50-150 mm length, 2.1 mm ID, <3 µm particle size) is standard.
-
Mobile Phase :
-
A: Water with 0.1% formic acid and/or 5 mM ammonium formate.
-
B: Methanol or Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution : A typical gradient would start at 5-10% B, ramp up to 95-100% B over several minutes, hold, and then re-equilibrate. (The gradient must be optimized to ensure separation of Chloridazon from its metabolites and matrix interferences.)
-
Flow Rate : 0.2-0.5 mL/min.
-
Injection Volume : 2-10 µL.[16]
-
MS/MS Conditions :
-
Ion Source : Electrospray Ionization (ESI), typically in positive mode for Chloridazon.
-
Source Parameters : Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage according to the specific instrument.
-
Acquisition Mode : MRM, monitoring at least two transitions per analyte.
-
Method Validation and Quality Control
For a method to be trustworthy, it must be validated to demonstrate its fitness for purpose.[21][22] Validation should be performed according to internationally recognized guidelines, such as those provided by SANTE or Codex Alimentarius.[21][23] The key performance parameters are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria (SANTE/11312/2021) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Calibration curves should have a coefficient of determination (r²) ≥ 0.99. |
| Accuracy (Recovery) | The closeness of the mean test result to the true value. Assessed by analyzing spiked blank matrix samples at various concentrations. | Mean recoveries should be within the range of 70-120%. |
| Precision (RSD) | The closeness of agreement between independent test results. Measured as repeatability (within-day) and reproducibility (between-days). | Relative Standard Deviation (RSD) should be ≤ 20%. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Typically the lowest spike level meeting the recovery and precision criteria. Often set at 0.01 mg/kg for MRL enforcement.[9] |
| Specificity / Selectivity | The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank samples. Ion ratios in MS/MS must be within tolerance. |
| Matrix Effect | The influence of co-extracted matrix components on the analyte's ionization and signal response. | Assessed by comparing the slope of a matrix-matched calibration curve to that of a solvent-based curve. Matrix-matched calibration is often required to compensate for this effect.[17] |
References
- Benchchem. (n.d.). Application Notes and Protocols for Gas Chromatography Analysis of Chloridazon Residues.
- Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis.
- Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926.
- European Commission. (2021). Method validation and quality control procedures for pesticide residues analysis in food and feed. Document No. SANTE/11312/2021.
- Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
- Semantic Scholar. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables.
- Elsner, M., et al. (2019). 13C and 15N-Isotope Analysis of Desphenylchloridazon by Liquid Chromatography–Isotope-Ratio Mass Spectrometry and Derivatization Gas Chromatography–Isotope-Ratio Mass Spectrometry. Analytical Chemistry.
- PubMed. (1988). Analysis of herbicide residues in sugar beet and sugar. Nahrung, 32(4), 357-63.
- PubChem - National Institutes of Health. (n.d.). Chloridazon.
- MCB Books. (n.d.). What is Chloridazon | Properties of Chloridazon for herbicide | Applications of Chloridazon.
- ResearchGate. (n.d.). 13C and 15N isotope analysis of desphenylchloridazon by liquid chromatography isotope ratio mass spectrometry (LC-IRMS) and derivatization-gas chromatography isotope ratio mass spectrometry (GC-IRMS). Request PDF.
- AERU - University of Hertfordshire. (n.d.). Chloridazon (Ref: BAS 119H).
- Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis.
- Thermo Fisher Scientific. (2010). Mass Spectrometry Applications for Environmental Analysis.
- Thermo Fisher Scientific. (n.d.). Pesticide Analysis in Food and Beverages Application Compendium.
- Measurlabs. (n.d.). QuEChERS Method for Sample Preparation.
- EURL-SRM. (2023). Analytical Observations Report.
- NUCLEUS information resources. (n.d.). QuEChERS Methodology: AOAC Method.
- QuEChERS. (n.d.). Home.
- Chem-Impex. (n.d.). Chloridazon.
- Cole-Parmer. (2025). The QuEChERS Workflow for Pesticide Residue Analysis: Cole-Parmer Application Lab.
- Aceagrochem. (n.d.). Chloridazon 430g/L SC| Herbicide | Pesticide Manufacturer & Supplier.
- Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
- Davidson Analytical Services. (1997). Analysis of Chlorinated Pesticides Using Gas Chromatography with a Halogen Specific Detector.
- ResearchGate. (n.d.). Determination of Chlorinated Acid Herbicides in Vegetation and Soil by Liquid Chromatography/Electrospray-Tandem Mass Spectrometry. Request PDF.
- Ministry of Health and Welfare, Taiwan. (2017). Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5).
- ResearchGate. (n.d.). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
- Thermo Fisher Scientific. (n.d.). LC-MS Applications for Food Safety Analysis Compendium.
- PMC - NIH. (2023).
- CABI. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
- ResearchGate. (n.d.). Analytical results of treated samples; sugar beet, leaf punch washings.
- ResearchGate. (n.d.). Residues of active substances in sugar beet roots. Download Table.
- JOCPR. (n.d.). Determination of Deltamethrin Residue in Imported Sugar Beet to the Isfahan Sugar Factory.
- PubMed. (2019). Fate of Glyphosate during Production and Processing of Glyphosate-Resistant Sugar Beet (Beta vulgaris). Journal of Agricultural and Food Chemistry, 67(8), 2276-2283.
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- 23. eurl-pesticides.eu [eurl-pesticides.eu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Desphenyl-chloridazon Analysis
Welcome to the technical support center for Desphenyl-chloridazon (DPC) analysis. This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who are encountering challenges with matrix effects in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. As a polar degradation product of the herbicide Chloridazon, DPC is notoriously susceptible to matrix effects, particularly in complex aqueous and soil samples.[1]
Matrix effects, which manifest as either ion suppression or enhancement, occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3][4] This phenomenon can severely compromise the accuracy, reproducibility, and sensitivity of your quantitative analysis.[5] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you identify, mitigate, and overcome these challenges.
Troubleshooting Guide & FAQs
This section addresses the common issues and questions that arise during the analysis of Desphenyl-chloridazon.
Q1: What are the typical signs of matrix effects in my DPC analysis?
A: Matrix effects can manifest in several ways that compromise data quality. Key indicators include:
-
Poor Reproducibility: Significant variation in analyte response across replicate injections of the same sample.
-
Inaccurate Quantification: Results from quality control (QC) samples are consistently outside of acceptable ranges (e.g., ±20%), indicating a systemic error in measurement.
-
Low Analyte Recovery: The measured concentration is significantly lower than the known spiked amount, suggesting ion suppression.
-
Peak Shape Distortion: The chromatographic peak for DPC may appear broadened, split, or shouldered, which can affect integration and quantification.[6]
-
Shifting Retention Times: Inconsistent retention times for the analyte can indicate interactions with matrix components on the analytical column or changes in the sample solvent environment.
-
Inconsistent Ion Ratios: For MS/MS, the ratio between quantifier and qualifier ions deviates significantly from that of a pure standard, which can lead to false negatives or positives.[7]
Q2: Which sample matrices are most problematic for DPC analysis and why?
A: The complexity of the sample matrix is directly related to the severity of matrix effects. For a polar compound like DPC, matrices rich in polar and ionic compounds are often the most challenging.
| Matrix Type | Common Interfering Components | Primary Analytical Challenge |
| Surface Water | Humic and fulvic acids, dissolved organic matter, salts | Ion suppression due to competition for ionization and changes in droplet surface tension.[1] |
| Soil/Sediment | Organic acids, phospholipids, metal ions | High concentration of co-extractives that can cause significant ion suppression. |
| Food Products (e.g., Honey, Fruits) | Sugars, organic acids, pigments (e.g., anthocyanins), polyphenols | Sugars and acids can suppress the ESI signal. Pigments can interfere with certain cleanup sorbents.[7][8] |
| Biological Fluids (Urine, Plasma) | Salts, urea, phospholipids, proteins | Phospholipids are a notorious cause of ion suppression and can foul the LC-MS system. |
Q3: My analyte signal is suppressed. What is the first and simplest troubleshooting step?
A: The most straightforward initial approach is sample dilution . By diluting the final sample extract with the initial mobile phase solvent, you reduce the concentration of all components, including the interfering matrix compounds.[9][10] Often, a 5-fold or 10-fold dilution is sufficient to decrease matrix interferences to a negligible level, allowing for accurate quantification against a solvent-based calibration curve.[11]
However, the major trade-off is a corresponding decrease in analyte concentration. This strategy is only viable if the resulting analyte concentration remains well above the instrument's limit of quantification (LOQ).[9][12]
Q4: Dilution compromised my sensitivity. What is a more robust approach?
A: When dilution is not feasible, the next step is to implement a more effective sample cleanup strategy. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted technique for pesticide residue analysis in a variety of matrices.[13][14][15] It involves two main stages:
-
Salting-Out Extraction: The sample is first extracted with an organic solvent (typically acetonitrile), and then salts (like magnesium sulfate and sodium chloride) are added to induce phase separation, partitioning the DPC into the organic layer.
-
Dispersive Solid-Phase Extraction (d-SPE): A portion of the extract is mixed with a combination of sorbents to remove specific types of interferences.
Q5: How do I select the correct d-SPE cleanup sorbent for my sample matrix?
A: The choice of d-SPE sorbent is critical and depends on the matrix composition.
-
Primary Secondary Amine (PSA): This is the most common sorbent for removing polar interferences like organic acids, fatty acids, and sugars. It is highly recommended for DPC analysis in most food and environmental matrices.[16]
-
C18 (Octadecylsilane): Used to remove non-polar interferences, such as lipids and fats. Often used in combination with PSA for complex samples.
-
Graphitized Carbon Black (GCB): Extremely effective at removing pigments (e.g., chlorophyll, carotenoids) and sterols. Caution: GCB can adsorb planar molecules, and its use should be carefully validated to ensure it does not remove DPC from the extract.
For a typical soil or water sample containing humic acids, a combination of PSA and C18 is an excellent starting point.
Q6: I've optimized my cleanup, but still observe variability. How can I compensate for the remaining matrix effects?
A: Even with excellent cleanup, subtle matrix effects can persist. The most effective way to compensate for these is through your calibration strategy.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same ionization suppression or enhancement.[2][5] This allows for highly accurate correction. However, a specific SIL-IS for DPC may be expensive or not commercially available.
-
Matrix-Matched Calibration: This is the most widely used and practical alternative.[17][18] Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This ensures that the standards and the samples experience the same degree of matrix effect, leading to accurate quantification.[15][19]
Q7: Can I adjust my LC-MS/MS instrument parameters to help reduce matrix effects?
A: Yes, instrumental optimization can play a significant role.
-
Chromatographic Separation: Improving the HPLC/UPLC separation is a powerful tool. By modifying the mobile phase gradient or changing the column chemistry (e.g., switching to a HILIC column for polar compounds), you can often chromatographically separate DPC from the co-eluting interferences that cause ion suppression.[20]
-
Ionization Source: While Electrospray Ionization (ESI) is common for polar analytes like DPC, it can be susceptible to matrix effects. Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to suppression from non-volatile matrix components because ionization occurs in the gas phase.[21][22] If your instrument has an interchangeable source, testing APCI is a worthwhile experiment.
-
Source Parameters: Optimizing ESI source parameters such as gas temperatures, gas flows, and spray voltage can sometimes help minimize the impact of matrix components on the ionization process.
Decision Workflow & Methodologies
To achieve reliable and accurate results, a systematic approach to tackling matrix effects is essential. The following diagrams and tables provide a logical workflow and comparative data to guide your experimental choices.
Workflow for Mitigating Matrix Effects
This diagram outlines a step-by-step process for identifying and addressing matrix effects in your DPC analysis.
Caption: Decision workflow for addressing matrix effects in DPC analysis.
Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Pros | Cons | Best For... |
| Sample Dilution | Reduces the concentration of interfering matrix components.[9] | Simple, fast, inexpensive. | Reduces analyte sensitivity; may not be sufficient for highly complex matrices.[12] | Moderately complex matrices where analyte concentration is high. |
| QuEChERS Cleanup | Selectively removes classes of interferences using sorbents.[8][14] | Highly effective, versatile, standard methodology. | Requires more time and consumables; sorbent selection must be optimized. | Complex matrices like soil, sediments, and pigmented foods. |
| Matrix-Matched Calibration | Compensates for signal suppression/enhancement by preparing standards in blank matrix extract.[15][18] | Highly accurate, accounts for non-removable interferences. | Requires a verified blank matrix; more labor-intensive standard preparation.[17] | Gold standard for regulatory methods and when high accuracy is required. |
| Stable Isotope Labeled IS | Co-elutes with the analyte and experiences identical matrix effects, providing ideal correction.[2] | Most accurate correction method available. | Expensive; a specific SIL-IS for DPC may not be available. | Bioanalytical studies and high-stakes quantitative analysis. |
QuEChERS Experimental Workflow
The following diagram illustrates the key steps in the widely used QuEChERS protocol.
Caption: The two-stage workflow of the QuEChERS sample preparation method.
Experimental Protocols
These protocols provide detailed, step-by-step instructions for key procedures discussed in this guide. Adherence to these validated methods, in line with guidelines such as SANTE/11312/2021, is crucial for generating reliable data.[23][24][25]
Protocol 1: Quantitative Assessment of Matrix Effects
This procedure allows you to calculate the degree of ion suppression or enhancement.
-
Prepare Standard Solution (Set A): Prepare a standard of DPC in a neat solvent (e.g., methanol or initial mobile phase) at a known concentration (e.g., 50 ng/mL).
-
Prepare Blank Matrix Extract: Select a representative sample matrix that is known to be free of DPC. Process this blank sample through your entire sample preparation workflow (e.g., QuEChERS). The resulting clean extract is your "blank matrix extract".
-
Prepare Post-Spiked Sample (Set B): Take a known volume of the blank matrix extract and spike it with the DPC standard to achieve the same final concentration as in Set A (e.g., 50 ng/mL).
-
Analyze and Calculate:
-
Analyze both Set A and Set B by LC-MS/MS under identical conditions (n=3 or more replicates).
-
Calculate the average peak area for each set.
-
Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Interpret the Results:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression is occurring. Values below 80% are typically considered significant.
-
ME > 100%: Ion enhancement is occurring. Values above 120% are typically considered significant.
-
Protocol 2: Modified QuEChERS for DPC in Soil
This protocol is adapted for the analysis of DPC in complex soil matrices.
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. If the soil is very dry, add 5 mL of deionized water and let it sit for 30 minutes.
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile to the tube.
-
Add an appropriate internal standard if one is being used.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
d-SPE Cleanup:
-
Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Sample Collection: Carefully transfer the supernatant to an autosampler vial. The sample is now ready for LC-MS/MS analysis.
Protocol 3: Preparation of a 5-Point Matrix-Matched Calibration Curve
This protocol describes how to create a calibration curve that compensates for matrix effects.
-
Prepare a Blank Matrix Extract: Following Protocol 2, process a sample of blank soil to generate a clean, DPC-free matrix extract.
-
Prepare a High-Concentration Stock Standard: Prepare a stock solution of DPC in a neat solvent (e.g., acetonitrile) at a high concentration (e.g., 1000 ng/mL).
-
Create Calibration Standards:
-
Label five autosampler vials (e.g., Cal 1 to Cal 5).
-
To each vial, add a fixed volume of the blank matrix extract (e.g., 900 µL).
-
Perform serial dilutions from your stock standard into the matrix-filled vials to create a range of concentrations that bracket your expected sample concentrations (e.g., 5, 10, 25, 50, 100 ng/mL). Ensure the volume of neat solvent added is minimal to avoid altering the matrix composition significantly.
-
-
Construct the Calibration Curve: Analyze the five matrix-matched standards by LC-MS/MS. Plot the analyte peak area against the concentration. Use this curve to quantify DPC in your unknown samples that have been prepared using the identical extraction and cleanup procedure.
By implementing these structured troubleshooting and validation protocols, you can effectively overcome the challenges posed by matrix effects and ensure the generation of accurate, reliable, and defensible data in your Desphenyl-chloridazon analysis.
References
Sources
- 1. Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. chromtech.com.au [chromtech.com.au]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 16. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants [agris.fao.org]
- 18. mdpi.com [mdpi.com]
- 19. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model [ideas.repec.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. tandfonline.com [tandfonline.com]
- 23. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 24. food.ec.europa.eu [food.ec.europa.eu]
- 25. bvl.bund.de [bvl.bund.de]
Technical Support Center: Improving Peak Shape for Desphenyl-chloridazon in Liquid Chromatography
Welcome to the technical support center for troubleshooting challenging liquid chromatography separations. This guide is designed for researchers, scientists, and drug development professionals encountering issues with the analysis of Desphenyl-chloridazon. As Senior Application Scientists, we provide in-depth, field-proven insights to help you diagnose and resolve common chromatographic problems, specifically focusing on poor peak shape.
Frequently Asked Questions (FAQs)
Here, we address specific issues you might encounter during your experiments with Desphenyl-chloridazon, presented in a question-and-answer format.
Q1: Why is my Desphenyl-chloridazon peak exhibiting significant tailing?
A1: Peak tailing for Desphenyl-chloridazon is most commonly caused by secondary interactions between the analyte and the stationary phase. Desphenyl-chloridazon contains a primary amine group, which is basic.[1][2][3] In reversed-phase chromatography on standard silica-based columns (like C18), residual silanol groups (Si-OH) on the silica surface are acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 3.5.[4][5]
The basic amino group of Desphenyl-chloridazon can be protonated (positively charged), leading to a strong ionic interaction with the negatively charged silanols. This secondary retention mechanism, in addition to the primary reversed-phase mechanism, results in a distorted peak shape, characteristically observed as tailing.[5][6]
To confirm if this is a chemical interaction issue, you can inject a neutral compound of similar hydrophobicity. If the neutral compound exhibits a symmetrical peak while Desphenyl-chloridazon tails, the problem is almost certainly due to secondary silanol interactions.[7]
Q2: How can I use mobile phase pH to improve the peak shape of Desphenyl-chloridazon?
A2: Adjusting the mobile phase pH is the most powerful tool to mitigate peak tailing caused by silanol interactions.[6] The goal is to control the ionization state of both the analyte and the silanol groups to minimize unwanted ionic interactions.
Desphenyl-chloridazon has a strongly acidic pKa of 11.2, which corresponds to the deprotonation of the N-H group on the pyridazinone ring.[8] This means it will not be negatively charged in the typical HPLC pH range. The key functional group is the basic amino group. By lowering the mobile phase pH, we can achieve two critical improvements:
-
Suppress Silanol Ionization: At a low pH (e.g., below 3.5), the acidic silanol groups on the stationary phase will be fully protonated (Si-OH), neutralizing their negative charge and preventing ionic interactions with the analyte.[4][5]
-
Ensure Consistent Analyte Ionization: At low pH, the basic amino group on Desphenyl-chloridazon will be consistently protonated, ensuring it elutes as a single species.
Experimental Protocol: Optimizing Mobile Phase pH
-
Initial Condition: Start with your current mobile phase (e.g., Acetonitrile/Water).
-
pH Adjustment: Prepare a new aqueous mobile phase component containing a buffer. A good starting point is 0.1% formic acid, which will bring the aqueous phase pH to approximately 2.7.
-
Equilibration: Thoroughly flush your HPLC system and column with the new, low-pH mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated.
-
Analysis: Inject your Desphenyl-chloridazon standard and observe the peak shape. You should see a significant reduction in tailing.
| Mobile Phase pH | Expected Effect on Silanols | Expected Effect on Desphenyl-chloridazon (Amine Group) | Expected Peak Shape |
| pH > 4 | Partially or fully ionized (Si-O⁻) | Protonated (Positively Charged) | Significant Tailing |
| pH 2.5 - 3.5 | Fully protonated (Si-OH) | Fully protonated (Positively Charged) | Improved Symmetry |
Q3: I've lowered the pH, but the peak shape is still not perfect. What else can I do with the mobile phase?
A3: If low pH alone is insufficient, you can further optimize the mobile phase with buffers and additives.
-
Increase Buffer Concentration: Using a buffer (like ammonium formate or ammonium acetate at low pH) at a concentration of 10-25 mM can help to "shield" the residual silanol groups and further reduce secondary interactions. The buffer ions can compete with the analyte for interaction sites.[9] Note: For LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.
-
Use of Amine Additives (Advanced): In some persistent cases, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.05-0.1%) can drastically improve peak shape. The TEA will be protonated and will preferentially interact with the active silanol sites, effectively blocking them from interacting with your analyte.[10] However, TEA is not MS-friendly and can be difficult to remove from the column, so it should be used with caution.
Q4: Can my choice of HPLC column affect the peak shape for Desphenyl-chloridazon?
A4: Absolutely. The column is a critical factor. If you are using an older "Type A" silica column, it will have a higher concentration of acidic silanols, making peak tailing for basic compounds more pronounced.[7] For a polar basic compound like Desphenyl-chloridazon, consider the following column technologies:
| Column Type | Mechanism for Improved Peak Shape | Suitability for Desphenyl-chloridazon |
| High-Purity, End-capped C18 | Modern columns use high-purity silica with low metal content and are "end-capped" to cover most residual silanols, reducing secondary interactions.[5][7] | Excellent. This is the recommended starting point. |
| Polar-Embedded Phase | These columns have a polar group (e.g., amide) embedded in the C18 chain, which helps to shield residual silanols and also allows for better performance in highly aqueous mobile phases.[11] | Very Good. A great alternative if retention is low on a standard C18. |
| Phenyl Phase | The phenyl stationary phase offers different selectivity compared to C18 and can be more resistant to "phase collapse" in the highly aqueous mobile phases often needed for polar compounds.[12] | Good. Worth considering if selectivity issues arise with other columns. |
Experimental Protocol: Column Selection
-
Verify Column Type: Check the manufacturer's specifications for your current column. If it's an older generation column, an upgrade is highly recommended.
-
Select a Modern Column: Choose a high-purity, end-capped C18 column from a reputable manufacturer, specifically marketed for good peak shape with basic compounds.
-
Equilibrate and Test: Install the new column and equilibrate it thoroughly with your optimized low-pH mobile phase before analysis.
Q5: My peak tailing affects all compounds in my chromatogram, not just Desphenyl-chloridazon. What could be the cause?
A5: If all peaks in your chromatogram are tailing, the issue is likely a physical or system-wide problem rather than a specific chemical interaction.[7]
-
Column Void: A void or channel can form at the head of the column over time due to pressure fluctuations or mobile phase incompatibility. This creates an empty space, causing the sample band to spread before separation begins.
-
Blocked Frit: The inlet frit of the column can become partially blocked with particulate matter from the sample or system, distorting the flow path.
-
Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector, can introduce "dead volume" where the sample can diffuse and broaden.[10]
Troubleshooting Workflow for System-Wide Tailing
Caption: A systematic workflow for troubleshooting system-wide peak tailing.
Q6: Could my sample preparation be contributing to poor peak shape?
A6: Yes, two aspects of sample preparation are common culprits for peak distortion:
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile) and you inject a large volume, it can cause peak distortion. The strong solvent carries the analyte band too quickly at the start of the separation.
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest volume possible.[13]
-
-
Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a "right triangle" peak shape, which is a form of tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.[5]
-
Visualizing Analyte-Silanol Interactions
The following diagram illustrates the key interaction causing peak tailing for Desphenyl-chloridazon and how lowering the mobile phase pH provides a solution.
Caption: At mid-range pH, ionic attraction causes peak tailing. At low pH, this interaction is eliminated.
References
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
EURL-SRM. (2023). Analytical Observations Report. Retrieved from [Link]
-
Imtakt USA. (2024). HPLC - Troubleshooting Tailing. Retrieved from [Link]
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502–506.
-
PubChem. (n.d.). Chloridazon. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
- Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-4-chloropyridazin-3(2H)-one. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 5-Amino-4-chloropyridazin-3(2H)-one | C4H4ClN3O | CID 95827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloridazon-desphenyl | CAS 6339-19-1 | LGC Standards [lgcstandards.com]
- 4. youtube.com [youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
- 13. waters.com [waters.com]
Technical Support Center: Troubleshooting Low Recovery of Desphenyl-chloridazon
Welcome to the technical support resource for analytical challenges related to Desphenyl-chloridazon (DPC). This guide is designed for researchers, analytical chemists, and professionals in environmental and food safety testing who are encountering difficulties in achieving high, reproducible recovery of this challenging analyte. As a highly polar and persistent metabolite of the herbicide Chloridazon, DPC presents unique extraction challenges that standard methods often fail to address.[1][2] This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, moving from foundational principles to advanced protocols.
Section 1: Understanding the Analyte: Why is Desphenyl-chloridazon So Difficult to Extract?
Before troubleshooting a method, it is critical to understand the physicochemical properties of the target molecule. The extraction behavior of DPC is dictated entirely by its chemical nature.
Q: What are the key properties of Desphenyl-chloridazon (DPC) that affect its extraction?
A: The primary challenge in extracting DPC stems from its high polarity and water solubility.[1][3] Unlike its parent compound, Chloridazon, DPC has lost its phenyl group, making it significantly more hydrophilic. This means it has a strong affinity for aqueous (water-based) sample matrices and a low affinity for non-polar organic solvents and extraction sorbents.
The key physicochemical parameters governing its behavior are summarized below.
| Property | Value | Implication for Extraction |
| LogD (pH 4-10) | -1.32[4] | A negative LogD value indicates a strong preference for the aqueous phase over an octanol (non-polar) phase. This is the primary reason for low recovery in standard Liquid-Liquid Extraction (LLE) and breakthrough in reversed-phase Solid-Phase Extraction (SPE). |
| Basic pKa | 3.17[4] | Below pH 3.17, the amine group becomes protonated (positively charged, -NH3+). This charge significantly increases water solubility and allows for retention by cation exchange mechanisms. |
| Acidic pKa | 11.2[4] | Above pH 11.2, the molecule can be deprotonated (negatively charged), again increasing its water solubility. |
| Solubility | High in water | DPC readily dissolves and remains in the sample's aqueous phase, making it difficult to partition into an organic solvent or adsorb onto a hydrophobic surface.[1][3] |
The charge state of DPC is highly dependent on the pH of your sample solution. Manipulating the pH is therefore one of the most powerful tools at your disposal for controlling its retention and elution.
Figure 1: pH-dependent speciation of Desphenyl-chloridazon.
Section 2: Troubleshooting Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for sample cleanup and concentration, but using the wrong sorbent or conditions for DPC will inevitably lead to poor results.
Q: I am experiencing very low DPC recovery using a standard C18 (non-polar, reversed-phase) SPE cartridge. What is the likely cause?
A: The cause is a fundamental mismatch between the analyte's polarity and the sorbent's chemistry. C18 sorbents retain compounds through hydrophobic ("water-fearing") interactions. Since DPC is highly polar and hydrophilic ("water-loving"), it has very weak interactions with the C18 stationary phase.[5]
Consequently, during the sample loading step, the DPC molecules do not adsorb to the sorbent and instead pass straight through with the sample matrix into the waste. This phenomenon is known as analyte breakthrough .
Q: How can I optimize my existing reversed-phase SPE method for DPC?
A: If you are limited to using C18 or other non-polar sorbents, the only effective strategy is to modify the sample matrix to make DPC less polar, thereby increasing its affinity for the sorbent.
The key is pH adjustment . By adjusting your sample's pH to fall within the range where DPC is electrically neutral (between pH 3.2 and 11.1), you significantly decrease its water solubility and enhance its hydrophobic character, allowing the C18 phase to retain it.[4][6] A practical target is a pH of approximately 7.
Optimized Protocol: pH-Adjusted Loading for Reversed-Phase SPE
-
Sample Pre-Treatment: Take your aqueous sample (e.g., 100 mL of filtered water) and adjust the pH to 7.0 ± 0.5 using dilute ammonium hydroxide or formic acid.
-
Sorbent Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 6 mL of methanol, followed by 6 mL of reagent water (do not let the sorbent go dry).
-
Sample Loading: Load the pH-adjusted sample onto the cartridge at a slow, steady flow rate (e.g., 3-5 mL/min). A slow flow rate is critical to allow time for the weak analyte-sorbent interactions to occur.
-
Washing: Wash the cartridge with 5 mL of reagent water to remove residual salts and matrix interferences.
-
Elution: Elute the retained DPC with 5-10 mL of a strong organic solvent like acetonitrile or methanol.
Q: Are there better SPE sorbents for DPC extraction?
A: Absolutely. While pH adjustment can help with C18, using a sorbent designed for polar compounds is a far more robust and reliable strategy.
| Sorbent Type | Mechanism | Pros for DPC | Cons for DPC |
| Standard C18 | Non-polar (hydrophobic) | Widely available. | Very poor retention due to DPC's high polarity. Prone to breakthrough.[5] |
| Polymeric (e.g., Oasis HLB) | Hydrophilic-Lipophilic Balanced | Excellent retention for a broad range of compounds, including polar ones like DPC. High capacity and stable across the pH range.[7] | Can sometimes co-extract more matrix interferences than highly specific sorbents. |
| Mixed-Mode Cation Exchange (MCX) | Reversed-Phase + Strong Cation Exchange | Highly selective and strong retention. By acidifying the sample to pH < 3, DPC becomes positively charged and is strongly retained by the ion-exchange mechanism.[4][8] | Requires precise pH control during loading and a specific elution solvent (e.g., ammoniated methanol) to disrupt the ionic interaction. |
For routine analysis, a polymeric sorbent like Oasis HLB is highly recommended as a starting point due to its versatility and strong retention of polar analytes.
Section 3: Troubleshooting Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique, but its efficiency is governed by the partitioning of the analyte between two immiscible liquid phases.
Q: My LLE recovery for DPC is consistently low using common solvents like dichloromethane or hexane. Why?
A: The reason is DPC's highly negative LogD value (-1.32), which signifies that at equilibrium, the concentration of DPC will be substantially higher in the aqueous phase than in a non-polar organic phase.[4] When you shake your water sample with hexane, the DPC simply stays in the water. You are extracting very little of your target analyte, and most of it is discarded with the aqueous layer.
Q: What are the critical parameters to adjust for improving LLE of DPC?
A: There are three key levers you can pull to dramatically improve LLE recovery for polar compounds:
-
pH Adjustment: Just as with SPE, you must neutralize the DPC molecule to decrease its water solubility. Adjust the aqueous sample to a pH between 4 and 10 before extraction. This is the single most important step.
-
Solvent Selection: Use a more polar organic solvent that is still immiscible with water. Ethyl acetate is an excellent choice and is much more effective at extracting moderately polar compounds than hexane or dichloromethane.[9]
-
Salting-Out Effect: Add a neutral salt (e.g., sodium chloride or magnesium sulfate) to the aqueous phase until it is saturated. The salt ions hydrate, reducing the amount of "free" water available to solvate the DPC molecules. This effectively "pushes" the DPC into the organic phase, increasing the partition coefficient.[10]
Optimized Protocol: Salting-Out Assisted LLE for DPC
-
Sample Preparation: To 100 mL of your aqueous sample, adjust the pH to ~7.0.
-
Salting Out: Add 20-30 g of anhydrous sodium chloride and shake until dissolved.
-
Extraction: Transfer the sample to a separatory funnel. Add 50 mL of ethyl acetate and shake vigorously for 2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Collect & Repeat: Collect the upper organic (ethyl acetate) layer. Repeat the extraction on the aqueous layer with a fresh 50 mL portion of ethyl acetate.
-
Combine & Concentrate: Combine the two organic extracts, dry them by passing through anhydrous sodium sulfate, and evaporate to the desired final volume.
Section 4: A Recommended Alternative: The QuEChERS Method
For many modern labs, a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach has replaced traditional SPE and LLE for pesticide analysis, especially for challenging matrices.
Q: I need a more robust and efficient method for analyzing DPC in complex matrices like soil or food. Is there an industry-standard approach?
A: Yes. The QuEChERS method is exceptionally well-suited for polar analytes like DPC and is widely adopted.[11] The European Union Reference Laboratory (EURL-SRM) has successfully employed a QuEChERS-based method (QuPPe) for DPC analysis.[4]
The method works in two main stages:
-
Extraction/Partitioning: The sample is first hydrated (if solid) and then extracted with acetonitrile. Acetonitrile is water-miscible, allowing it to thoroughly penetrate the sample. Subsequently, salts (typically magnesium sulfate and sodium chloride) are added. This does two things: it absorbs excess water and induces a phase separation, partitioning the acetonitrile (containing the analytes) from the now-salty water.
-
Dispersive SPE (d-SPE) Cleanup: A portion of the acetonitrile supernatant is transferred to a small tube containing sorbents (like PSA to remove acids or C18 to remove fats) for matrix cleanup. The tube is shaken and centrifuged, and the final extract is ready for analysis.
This approach combines the best aspects of LLE (exhaustive extraction) and SPE (matrix cleanup) into a fast and simple workflow.
Figure 2: General QuEChERS workflow for DPC extraction.
Detailed Protocol: QuEChERS for DPC in Soil
-
Sample Prep: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of reagent water and vortex to create a slurry. Let it sit for 15 minutes.
-
Extraction: Add 10 mL of acetonitrile (ACN). If using, add your internal standard. Cap and shake vigorously for 1 minute.
-
Partitioning: Add a QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Cleanup: Transfer a 1 mL aliquot of the upper ACN layer into a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent.
-
Final Steps: Vortex the d-SPE tube for 30 seconds and centrifuge for 2 minutes. The resulting supernatant is your final extract, ready for dilution and analysis by LC-MS/MS.
References
- ResearchGate. (n.d.). Accumulation of extractable chloridazon and desphenyl-chloridazon in... [Download Scientific Diagram].
- EURL-SRM. (2023, April 14). Analytical Observations Report: Risk of False Positives of Chloridazon-Desphenyl in Honey by LC-MS/MS. CVUA Stuttgart.
-
Yan, F., et al. (2021). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. ACS ES&T Water. Available at: [Link]
-
Buttiglieri, G., et al. (2009). Environmental occurrence and degradation of the herbicide n-chloridazon. PubMed. Available at: [Link]
- Stuyfzand, P. J., et al. (2021).
-
Zwiener, C., & Frimmel, F. H. (2003). Nachweis der Metaboliten Desphenyl-chloridazon und Methyl-desphenyl-chloridazon in Oberflächen-, Grund- und Trinkwasser. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Desphenyl Chloridazon-15N2. National Center for Biotechnology Information. Available at: [Link]
-
Lozano, A., et al. (2021). Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop. PMC - NIH. Available at: [Link]
-
Yan, F., et al. (2020). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. University of Groningen research portal. Available at: [Link]
-
PubChem. (n.d.). Desphenyl chloridazon-d3. National Center for Biotechnology Information. Available at: [Link]
-
Anastassiades, M. (n.d.). About the method - QuEChERS. CVUA Stuttgart. Available at: [Link]
- Blesa, J., et al. (2021).
- Albero, B., et al. (2018). Evaluation of different QuEChERS-based methods for the extraction of pesticides from soil samples. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
-
Rocchetti, G., et al. (2022). Effective Liquid–Liquid Extraction for the Recovery of Grape Pomace Polyphenols from Natural Deep Eutectic Solvents (NaDES). MDPI. Available at: [Link]
-
Senseman, S. A. (2000). Solid-phase Extraction of Acidic Herbicides. PubMed. Available at: [Link]
- UCT. (n.d.).
-
Thermo Fisher Scientific. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS. Available at: [Link]
- ChemCERT. (2018, December 5). Testing for Damaging Herbicide Residues.
- Analecta. (2023). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS.
- Department of Primary Industries and Regional Development. (n.d.). Residual herbicides – carryover and behaviour in dry conditions. Government of Western Australia.
-
Schuhmann, A., et al. (2020). Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. PubMed. Available at: [Link]
- ResearchGate. (2019, January 29). (PDF)
- ResearchGate. (2011, September 22). (PDF) Chemometric Strategies for the Extraction and Analysis Optimization of Herbicide Residues in Soil Samples.
- ResearchGate. (1996, August 6). (PDF) Evaluation of Liquid−Solid Extraction with a New Sorbent and Liquid−Liquid Extraction for Multiresidue Pesticides.
- GRDC. (2020, November 20).
- CWSS-SCM. (n.d.). Soil Residual Herbicides.
- MDPI. (2022).
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- 11. QuEChERS: About the method [quechers.eu]
Technical Support Center: Method Validation for Desphenyl-Chloridazon (DPC) Analysis
Welcome to the technical support center for the analysis of Desphenyl-Chloridazon (DPC). This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who are tasked with validating robust analytical methods for DPC in complex matrices. As a persistent and mobile metabolite of the herbicide Chloridazon, accurate quantification of DPC is critical for environmental safety and regulatory compliance.[1][2][3]
This document moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for developing self-validating methods and troubleshooting common issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy and requirements for DPC method validation.
Q1: What makes Desphenyl-Chloridazon (DPC) analysis challenging in complex matrices?
A1: The primary challenge stems from two factors: the physicochemical properties of DPC and the nature of complex matrices.
-
Polarity of DPC: DPC is significantly more water-soluble and polar than its parent compound, Chloridazon.[1][4] This makes it prone to poor retention on traditional reversed-phase (e.g., C18) liquid chromatography columns and can lead to co-elution with other polar matrix components.
-
Matrix Effects: Complex matrices such as food (e.g., honey, cereals), soil, and wastewater contain a multitude of endogenous compounds (sugars, pigments, lipids, humic acids).[5][6] During electrospray ionization (ESI) in LC-MS/MS, these co-eluting compounds can compete with DPC for ionization, leading to a suppression or enhancement of the analyte signal.[7][8][9] DPC is known to be particularly susceptible to strong matrix effects, which can severely compromise the accuracy and reproducibility of quantification.[7]
Q2: What are the key regulatory guidelines I should follow for method validation?
A2: For laboratories involved in the official control of pesticide residues in food and feed within the European Union, the SANTE/11312/2021 guidance document is the primary reference.[10][11][12] This document outlines the minimum performance criteria for method validation, including:
-
Accuracy (Trueness): Mean recoveries should typically be within the 70-120% range.[12][13]
-
Precision (Repeatability): The relative standard deviation (RSD) should be ≤ 20%.[12][13]
-
Linearity: The method must demonstrate a linear response over a defined concentration range.
-
Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision.
-
Specificity/Selectivity: The method must be able to unequivocally distinguish DPC from other components in the sample matrix.[13]
Adherence to these guidelines, which are complementary to ISO/IEC 17025, ensures that the data generated is reliable, comparable, and fit for regulatory purposes.[14][15]
Q3: Which analytical technique is most suitable for DPC analysis?
A3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of DPC.[7][16][17] Its high sensitivity allows for the detection of DPC at levels required by regulatory bodies, while its selectivity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), is essential for minimizing interferences in complex matrices.[18] While Gas Chromatography (GC-MS) can be used for some pesticide analyses, the polar and non-volatile nature of DPC makes it far more amenable to LC-MS/MS.
Q4: How do I choose the right sample preparation technique?
A4: The goal of sample preparation is to extract DPC efficiently while removing as many matrix interferences as possible.
-
For food and agricultural matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach.[19] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step using salts. A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup.
-
For aqueous matrices (e.g., surface or groundwater), direct large-volume injection can be a simple and powerful method if the matrix is relatively clean.[7][16] However, for more complex water samples, Solid-Phase Extraction (SPE) is often preferred as it allows for both cleanup and pre-concentration of the analyte, significantly improving the method's sensitivity.[20]
The choice depends on a balance between the complexity of the matrix, the required LOQ, and laboratory throughput.
Section 2: Method Validation Workflow & Key Parameters
A successful method validation follows a structured approach to demonstrate that the analytical procedure is fit for its intended purpose.
Caption: A typical workflow for analytical method validation.
The following table summarizes the key validation parameters and their typical acceptance criteria based on SANTE guidelines.
| Parameter | Objective | Typical Acceptance Criteria (SANTE/11312/2021) |
| Specificity/Selectivity | To demonstrate the method can differentiate the analyte from matrix interferences. | No significant interfering peaks (>30% of LOQ) at the retention time of the analyte in blank samples. |
| Linearity & Range | To establish the concentration range over which the method is accurate and precise. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±20% of the nominal value. |
| Accuracy (Trueness) | To measure the closeness of agreement between a measured value and the true value. | Mean recovery of spiked samples should be within 70-120%.[12][13] |
| Precision (Repeatability) | To assess the variability of results from multiple analyses of the same sample under the same conditions. | Relative Standard Deviation (RSD) ≤ 20%.[12][13] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically defined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. | The lowest validated spike level meeting accuracy and precision criteria. |
| Analyte Stability | To ensure the analyte is stable during sample storage and processing. | Degradation should be within acceptable limits (e.g., <10-15%) under tested conditions. |
Section 3: Detailed Experimental Protocol (Example)
This section provides a step-by-step protocol for the analysis of DPC in a complex food matrix (e.g., honey) using a modified QuEChERS extraction and LC-MS/MS.
Protocol: DPC Analysis in Honey by QuEChERS and LC-MS/MS
-
Sample Homogenization & Weighing: a. Ensure the honey sample is homogenous. If crystallized, gently warm it until liquid and mix thoroughly. b. Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[5]
-
Sample Hydration & Fortification: a. Add 7.5 mL of reagent-grade water to the tube to adjust the sample's consistency.[5] b. For recovery experiments (spikes) or for adding an internal standard, add the appropriate volume of a standard solution at this stage. Vortex for 30 seconds.
-
Extraction: a. Add 10 mL of 1% formic acid in acetonitrile to the tube.[5] The acid helps to maintain the stability of certain pesticides and improve extraction efficiency. b. Cap the tube tightly and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.[21]
-
Partitioning (Salting Out): a. Add a salt mixture, typically consisting of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl). MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer, while NaCl helps to reduce emulsions. b. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: a. Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will result in a clear separation of the upper acetonitrile layer (containing DPC) from the aqueous/solid matrix layer.
-
Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE tube containing a mixture of cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
- PSA (Primary Secondary Amine): Removes sugars and organic acids.
- C18: Removes non-polar interferences like lipids.
- MgSO₄: Removes any remaining water. b. Vortex for 30 seconds, then centrifuge at high speed (>10,000 g) for 2 minutes.[5]
-
Final Extract Preparation & Analysis: a. Carefully transfer the cleaned supernatant into an autosampler vial. b. Inject an appropriate volume (e.g., 2-5 µL) into the LC-MS/MS system.
Section 4: Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of DPC.
Caption: A logical workflow for diagnosing and addressing matrix effects.
Problem 1: Poor or No Chromatographic Peak for DPC
| Potential Cause | Recommended Solution & Explanation |
| Incorrect LC-MS/MS Settings | Verify that the correct MRM transitions, collision energies, and source parameters (e.g., temperatures, gas flows) for DPC are loaded in the method. Ensure the instrument has been recently tuned and calibrated. |
| LC Plumbing or Flow Issues | Check for system pressure fluctuations, which could indicate a leak or blockage. Ensure mobile phase bottles are not empty and that the system has been properly purged to remove air bubbles.[22] |
| Poor Retention on Column | DPC is polar and may elute at or near the solvent front on a standard C18 column. Consider using a column with a more polar stationary phase (e.g., Polar-Embedded, Phenyl-Hexyl) or switching to Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Sample Degradation | DPC may be unstable under certain pH or temperature conditions. Perform stability studies on processed extracts left on the autosampler to ensure integrity.[23] Ensure stock and working standards are stored correctly and have not expired. |
Problem 2: Inconsistent Results & Poor Reproducibility (High %RSD)
| Potential Cause | Recommended Solution & Explanation |
| Variable Matrix Effects | Matrix effects can vary significantly between samples, even within the same batch, leading to high RSD.[8] The most robust solution is to incorporate a stable isotope-labeled internal standard (SIL-IS) for DPC. The SIL-IS co-elutes and experiences the same matrix effects, allowing for reliable correction.[7][16] If a SIL-IS is unavailable, matrix-matched calibration is essential.[9] |
| Inconsistent Sample Preparation | Manual extraction steps can introduce variability. Ensure precise and consistent execution of each step, especially pipetting, shaking times, and phase transfer.[21] Using an automated shaker can improve reproducibility. |
| Autosampler/Injector Issues | Inconsistent injection volumes can lead to variable peak areas. Check the autosampler for air bubbles in the syringe and ensure the correct injection volume is programmed. Perform a series of injections from the same vial to test injector precision. |
| Carryover | Analyte from a high-concentration sample may adsorb to surfaces in the injector or column and elute in subsequent blank or low-concentration samples.[24] Optimize the needle wash solvent and increase wash cycles. Inject solvent blanks after high-concentration samples to confirm the absence of carryover. |
Problem 3: Low Analyte Recovery (<70%)
| Potential Cause | Recommended Solution & Explanation |
| Inefficient Extraction | The chosen solvent may not be optimal for extracting DPC from the matrix. Experiment with different extraction solvents or modify the pH of the sample to improve the partitioning of DPC into the organic phase. |
| Analyte Loss During Cleanup | DPC may be irreversibly adsorbed to the d-SPE or SPE sorbents. Test recovery with and without the cleanup step. If the cleanup step is the cause, try different sorbents. For example, if PSA is removing the slightly acidic DPC, a different sorbent like C18 or GCB (Graphitized Carbon Black) might be more appropriate, but GCB should be used with caution as it can adsorb planar molecules. |
| Analyte Degradation | The extraction conditions (e.g., harsh pH, high temperature) might be causing DPC to degrade.[23] Assess stability under each step of the sample preparation process. |
| Incorrect Calculation | As shown in the diagram above, it is crucial to differentiate between low recovery due to extraction inefficiency and signal suppression due to matrix effects. Use pre- and post-extraction spikes to isolate the source of the problem. |
References
-
EU Pesticide Residue Method Validation Guidelines | PDF | Calibration - Scribd. (n.d.). Retrieved January 15, 2026, from [Link]
-
Zwiener, C., Glauner, T., & Frimmel, F. H. (2009). Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS. PubMed. Retrieved January 15, 2026, from [Link]
-
GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2. (n.d.). Retrieved January 15, 2026, from [Link]
-
Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. (2010, January 26). EURL. Retrieved January 15, 2026, from [Link]
-
Zwiener, C., Glauner, T., & Frimmel, F. H. (n.d.). Nachweis der Metaboliten Desphenyl-chloridazon und Methyl-desphenyl-chloridazon in Oberflächen-, Grund- und Trinkwasser | Request PDF. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Method Validation and Quality Control procedures for Pesticide Residues Analysis in Food and Feed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. (n.d.). Retrieved January 15, 2026, from [Link]
-
EURL-SRM – Analytical Observations Report. (2023, April 14). Retrieved January 15, 2026, from [Link]
-
S_th, A. W., et al. (2020, April 7). Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. PubMed. Retrieved January 15, 2026, from [Link]
-
S_th, A. W., et al. (n.d.). Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment | Request PDF. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Chloridazon-desphenyl - Traceable Reference Standard for Residue Analysis (CAS 6339-19-1). (n.d.). WITEGA Laboratorien Berlin-Adlershof GmbH. Retrieved January 15, 2026, from [Link]
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A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek. Retrieved January 15, 2026, from [Link]
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Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (n.d.). Sample preparation in analysis of pharmaceuticals. Retrieved January 15, 2026, from [Link]
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Accumulation of extractable chloridazon and desphenyl-chloridazon in... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Weber, A., et al. (2009). Environmental occurrence and degradation of the herbicide n-chloridazon. PubMed. Retrieved January 15, 2026, from [Link]
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LCMS Troubleshooting Tips. (n.d.). Shimadzu. Retrieved January 15, 2026, from [Link]
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SAMPLE PREPARATION TECHNIQUES BASED ON EXTRACTION FOR ANALYSIS OF PESTICIDES IN FOOD SAMPLES. (2014, November 13). Retrieved January 15, 2026, from [Link]
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Chabera, J., et al. (n.d.). The effect of chronic exposure to chloridazon and its degradation product chloridazon-desphenyl on signal crayfish Pacifastacus leniusculus. ResearchGate. Retrieved January 15, 2026, from [Link]
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Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. (n.d.). Retrieved January 15, 2026, from [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved January 15, 2026, from [Link]
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Dong, M. W., & Hu, G. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Retrieved January 15, 2026, from [Link]
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Notes on Troubleshooting LC/MS Contamination. (n.d.). Retrieved January 15, 2026, from [Link]
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Advanced sampling, sample preparation and combination of methods applicable in analysis of compounds in aged and deacidified pap. (n.d.). Retrieved January 15, 2026, from [Link]
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Hajslova, J., & Zrostlıkova, J. (n.d.). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. vscht.cz. Retrieved January 15, 2026, from [Link]
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Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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(PDF) Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. (2018, March 8). ResearchGate. Retrieved January 15, 2026, from [Link]
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Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices. (2023, August 14). NIH. Retrieved January 15, 2026, from [Link]
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How to improve the limit of detection for Desphenyl Chloridazon?
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and laboratory professionals aiming to enhance the detection limits for Desphenyl-chloridazon (DPC), a persistent and polar metabolite of the herbicide Chloridazon.[1][2][3][4] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your specific application.
Frequently Asked Questions (FAQs)
Q1: What is Desphenyl-chloridazon (DPC) and why is it difficult to analyze at low levels?
Desphenyl-chloridazon (DPC) is the primary and most persistent degradation product of the herbicide Chloridazon.[2][4][5] Its chemical structure lacks the phenyl group of its parent compound, which significantly increases its polarity and water solubility.[4][5][6]
Analytical Challenges:
-
High Polarity (LogD ≈ -1.3): DPC has poor retention on traditional reversed-phase (e.g., C18) chromatography columns, often eluting near the solvent front with matrix interferences.[7]
-
Matrix Effects: In complex samples like surface water or soil extracts, co-eluting matrix components can suppress or enhance the ionization of DPC in a mass spectrometer source, leading to inaccurate quantification and poor sensitivity.[8][9]
-
Persistence in the Environment: Due to its stability, DPC is frequently detected in ground and surface water, requiring highly sensitive methods to meet regulatory limits, such as the European drinking water limit of 0.1 µg/L.[2][3][5][6]
Troubleshooting Guide: Improving the Limit of Detection (LOD)
A low signal-to-noise ratio (S/N) is the primary indicator of a poor limit of detection (LOD).[9] This guide is structured to follow a typical analytical workflow, helping you pinpoint and resolve the bottleneck in your method.
Workflow for Optimizing DPC Detection Limit
Caption: A logical workflow for troubleshooting and enhancing the limit of detection.
Part 1: Sample Preparation & Extraction
This is the most critical stage for improving LOD. The goal is two-fold: concentrate the DPC from a large sample volume and remove interfering matrix components.[9]
Q2: My DPC signal is weak and noisy in water samples. How can I concentrate my sample effectively?
Answer: For a polar analyte like DPC in aqueous matrices, Solid-Phase Extraction (SPE) is the gold standard. Direct large-volume injection can be effective but is often hampered by severe matrix effects.[8][10]
Causality: SPE works by passing a liquid sample through a solid sorbent material. DPC partitions onto the sorbent, while salts and other highly polar interferences pass through. A small volume of a strong organic solvent is then used to elute the concentrated DPC, effectively increasing its concentration by 100-fold or more.
Recommended SPE Sorbents for DPC:
| Sorbent Type | Mechanism | Recommended Use & Rationale |
| Polymeric Reversed-Phase | Hydrophobic & π-π interactions | Primary Recommendation. Sorbents like polystyrene-divinylbenzene (PS-DVB) or hydrophilic-lipophilic balanced (HLB) polymers are stable across a wide pH range and offer superior retention for polar compounds compared to silica-based C18.[11][12] |
| Mixed-Mode Anion Exchange | Anion exchange & reversed-phase | Useful for complex matrices. These sorbents can retain DPC via reversed-phase and also remove negatively charged interferences (like humic acids) through ion exchange. |
| Graphitized Carbon Black (GCB) | Adsorption | Very strong retention for planar molecules. Can be effective but may require stronger elution solvents. Often used in dispersive SPE (d-SPE) for cleanup.[13][14] |
Experimental Protocol: Solid-Phase Extraction (SPE) for DPC in Water
-
Sample Pre-treatment: Adjust the pH of the water sample (e.g., 500 mL) to ~2-3 with an acid like formic acid. This ensures DPC is in its neutral form, maximizing its retention on reversed-phase sorbents.[15]
-
Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 200 mg/6 mL) sequentially with 5 mL of methanol followed by 5 mL of acidified ultrapure water (pH ~2-3). Do not let the sorbent go dry.
-
Sample Loading: Load the acidified water sample onto the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove any remaining salts or highly polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 15-20 minutes to remove all water. This step is critical for ensuring efficient elution.
-
Elution: Elute the trapped DPC with a small volume of a strong solvent. A two-step elution can be effective: first with 2 mL of ethyl acetate, followed by 2 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
Q3: What about QuEChERS for solid samples like soil or food?
Answer: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is excellent for solid matrices.[13][16] For DPC, a modified QuEChERS approach is necessary.
Causality: Standard QuEChERS uses acetonitrile for extraction and a cleanup step with Primary Secondary Amine (PSA) sorbent.[16][17] However, DPC has acidic properties, and PSA (a weak anion exchanger) can remove it from the extract. Therefore, the cleanup step must be modified or omitted. For acidic herbicides, C18 or GCB are often used for cleanup instead of PSA.[14][18]
Part 2: Chromatographic Separation (LC-MS/MS)
Proper chromatography ensures DPC is separated from matrix interferences before it enters the mass spectrometer, which is key to reducing signal suppression.[9]
Q4: DPC elutes too early on my C18 column, giving a broad, poorly resolved peak. What can I do?
Answer: This is a classic problem for polar compounds. You need to switch to a column chemistry that provides an alternative retention mechanism.
Column Selection Logic:
Caption: Decision tree for selecting an appropriate HPLC column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice. HILIC columns (e.g., BEH Amide) use a high percentage of organic solvent (like acetonitrile) and a thin aqueous layer on the stationary phase to retain very polar compounds.[7]
-
Pentafluorophenyl (PFP) Columns: These columns provide multiple retention mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can significantly improve retention for polar, aromatic compounds like DPC.
Q5: How should I optimize my mobile phase to improve peak shape and sensitivity?
Answer: Mobile phase optimization is crucial for good ionization and peak shape.
-
Use High-Purity Solvents: Always use LC-MS grade solvents (water, acetonitrile, methanol) and additives to minimize background noise.[9][19]
-
Additives are Key: For positive mode electrospray ionization (ESI+), which is typical for DPC, a small amount of an acid like formic acid (0.1%) is essential.[20] It protonates the DPC molecule, promoting the formation of the [M+H]+ ion required for MS detection.
-
Avoid Non-Volatile Buffers: Never use phosphate or sulfate buffers, as they will contaminate the mass spectrometer. Stick to volatile additives like formic acid or ammonium formate.[19][21]
Part 3: Mass Spectrometry Detection
This is the final stage where you fine-tune the instrument to selectively see your analyte with the highest possible signal and lowest noise.
Q6: How do I find the best mass transitions (MRM) for DPC and ensure my instrument settings are optimal?
Answer: The most sensitive MS technique is tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion for DPC and fragmenting it to produce unique product ions.
Causality: MRM is a highly specific filtering technique. The first quadrupole (Q1) selects only the mass-to-charge ratio (m/z) of the DPC precursor ion. This ion is fragmented in the collision cell (Q2), and the third quadrupole (Q3) selects only a specific, characteristic fragment ion. This two-stage filtering dramatically reduces background noise, leading to a massive improvement in the S/N ratio.[20]
Optimized MRM Transitions for Desphenyl-chloridazon (DPC):
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Role | Collision Energy (eV) |
| DPC | 146.0 | 117.0 | Quantifier | ~15-25 |
| DPC | 146.0 | 88.0 | Qualifier | ~20-30 |
| DPC-d3 (Internal Std) | 149.0 | 120.0 | Quantifier | ~15-25 |
(Note: Collision energies are instrument-dependent and must be optimized empirically by infusing a standard solution.)
Protocol: Optimizing MS Source Conditions
-
Infuse a Standard: Directly infuse a solution of DPC (~1 µg/mL in mobile phase) into the mass spectrometer.
-
Optimize Source Parameters: While observing the signal for the m/z 146 precursor ion, systematically adjust the following to maximize the signal intensity:
-
Capillary/Spray Voltage: Typically 3-4 kV for ESI+.
-
Gas Flow (Nebulizer & Drying Gas): Optimize for stable spray and efficient desolvation.
-
Gas Temperature: Adjust to ensure complete desolvation without causing thermal degradation (~250-400°C).
-
-
Optimize Fragmentation: Select the m/z 146 precursor and perform a product ion scan to identify the most intense fragment ions. Then, for each fragment, perform a collision energy optimization to find the voltage that yields the maximum signal for that specific transition.
Q7: Should I use an internal standard?
Answer: Absolutely. Using a stable isotope-labeled internal standard (SIL-IS), such as Desphenyl-chloridazon-d3, is the best practice for achieving the highest accuracy and precision.[22]
Causality: A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with DPC and experiences the exact same matrix effects (ion suppression/enhancement) and extraction losses. By calculating the ratio of the DPC signal to the SIL-IS signal, these variations are canceled out, leading to highly robust and reliable quantification, even at the LOD.[8]
References
-
Zwiener, C., Glauner, T., & Frimmel, F. H. (2009). Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS. Analytical and Bioanalytical Chemistry, 394(5), 1395–1403. [Link]
-
Pütz, T., Vereecken, H., & Kasteel, R. (2018). Nachweis der Metaboliten Desphenyl-chloridazon und Methyl-desphenyl-chloridazon in Oberflächen-, Grund- und Trinkwasser. Environmental Sciences Europe, 30(1), 1-13. [Link]
-
CPAChem. (2023). Safety data sheet: Chloridazon-desphenyl. [Link]
-
National Center for Biotechnology Information. (n.d.). Desphenyl Chloridazon-15N2. PubChem Compound Database. [Link]
-
EURL-SRM. (2023). Analytical Observations Report concerning Chloridazon-Desphenyl in Honey. [Link]
-
National Center for Biotechnology Information. (n.d.). Desphenyl chloridazon-d3. PubChem Compound Database. [Link]
-
Koeper, I., van der Zwan, G., & Imfeld, G. (2014). 13C- and 15N-Isotope Analysis of Desphenylchloridazon by Liquid Chromatography–Isotope-Ratio Mass Spectrometry and Derivatization. Analytical Chemistry, 86(15), 7546–7553. [Link]
-
Letter, W. (2016). How to improve the sensitivity of a LCMS? ResearchGate. [Link]
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Weber, R. (2007). Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. DuEpublico. [Link]
-
Regalado, E. L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 634-643. [Link]
-
Jenkins, K. M., Doerge, D. R., Nazir, S., & Ekins, S. (2000). Establishing the feasibility of coupled solid-phase extraction-solid-phase derivatization for acidic herbicides. Journal of Chromatography A, 885(1-2), 251-262. [Link]
-
Anastassiades, M. (n.d.). About the method - QuEChERS. QuEChERS.com. [Link]
-
Perestrelo, R., et al. (2021). QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop. Food Chemistry, 344, 128608. [Link]
-
Albero, B., et al. (2016). Evaluation of different QuEChERS-based methods for the determination of pesticides in soil by LC-UV and photo-diode array detection. Journal of Soils and Sediments, 16(1), 104-115. [Link]
-
Kadir, A. A., & Abdullah, M. P. (2013). Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. Chemistry Central Journal, 7(1), 63. [Link]
-
Merck. (n.d.). Tips & Tricks: Sensitivity Gains in LC-MS. Separation Science. [Link]
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Popović, M., et al. (2023). Solid-phase extraction as promising sample preparation method for compounds of emerging concerns analysis. Analecta Technica Szegedinensia, 17(4), 16-24. [Link]
-
Moreno-González, D., et al. (2020). Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop. Foods, 9(11), 1681. [Link]
-
Wells, M. J., & Yu, L. Z. (2000). Solid-phase extraction of acidic herbicides. Journal of Chromatography A, 885(1-2), 237-250. [Link]
-
Buttiglieri, G., et al. (2009). Environmental occurrence and degradation of the herbicide n-chloridazon. Water Research, 43(5), 1375-1385. [Link]
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Buttiglieri, G., et al. (2009). Environmental occurrence and degradation of the herbicide n-chloridazon. Water Research, 43(5), 1375-1385. [Link]
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Khan, S. U. (2002). Best practices in establishing detection and quantification limits for pesticide residues in foods. Journal of AOAC International, 85(5), 1227-1233. [Link]
-
Wolska, L., & Olszewska-Białoń, A. (2010). Comparison of Different Sorbents for Solid-Phase Extraction of Phenoxyalkanoic Acid Herbicides. Polish Journal of Environmental Studies, 19(5), 1033-1039. [Link]
-
Asensio-Ramos, M., et al. (2011). Representation of the dispersive solid phase extraction methodology. ResearchGate. [Link]
-
Meyer, A. H., et al. (2020). Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. Environmental Science & Technology, 54(8), 4887-4896. [Link]
-
Pütz, T., et al. (2018). Average concentrations per month of chloridazon, desphenyl-chloridazon... ResearchGate. [Link]
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Technical Support Center: Desphenyl Chloridazon (DPC) Quantification
Welcome to the technical support center for Desphenyl Chloridazon (DPC) quantification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to calibration curves during the analysis of this critical pesticide metabolite. Accurate quantification of DPC is essential for environmental monitoring and food safety, given its persistence and mobility in aqueous environments[1][2][3]. Due to its high polarity, DPC analysis, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is often challenging. This guide provides in-depth, field-proven insights to help you overcome these analytical hurdles.
Troubleshooting Guide: Calibration Curve Issues
This section addresses the most frequently encountered problems with DPC calibration curves in a direct question-and-answer format.
Q1: Why is my calibration curve for Desphenyl Chloridazon showing poor linearity (r² < 0.99)?
Poor linearity is a common issue that can stem from several sources, from standard preparation to instrument behavior. A non-linear response can invalidate quantitative results.
Possible Cause 1: Inaccurate Standard Preparation The foundation of any accurate quantification is a well-prepared set of calibration standards. Errors in weighing the reference standard, volumetric inaccuracies, or improper dilution techniques can introduce significant, non-systematic errors.[4]
-
Expert Insight & Solution:
-
Verify Standard Purity: Always use a certified reference material (CRM) of Desphenyl Chloridazon with a known purity.[5]
-
Gravimetric Precision: Use a calibrated analytical balance to weigh the standard. Ensure the balance is in a draft-free environment.
-
Solvent Purity: Use high-purity, LC-MS grade solvents to prepare stock solutions. Impurities can interfere with the analysis or degrade the analyte.
-
Serial Dilution Best Practices: Prepare a high-concentration stock solution and perform serial dilutions to create working standards. Use calibrated volumetric flasks and pipettes. Avoid preparing very low-concentration standards directly from the stock in a single step to minimize dilution errors. Always ensure standards are fully solubilized and vortexed between dilutions.
-
Possible Cause 2: Matrix Effects This is arguably the most significant challenge in LC-MS/MS analysis of DPC in environmental or biological samples.[6][7][8][9] Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of DPC due to co-eluting compounds from the sample matrix (e.g., salts, organic matter).[10][11][12] This effect can be variable and concentration-dependent, leading to poor linearity.
-
Expert Insight & Solution:
-
Matrix-Matched Calibration: This is the most effective approach. Prepare your calibration standards in a blank matrix extract that is representative of your samples. This ensures that the standards and samples experience similar matrix effects. See Protocol 2 for a detailed methodology.
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) version of DPC is the ideal internal standard. The SIL-IS co-elutes with DPC and experiences the same matrix effects, allowing for accurate ratio-based quantification that corrects for signal suppression or enhancement.
-
Sample Dilution: Diluting the sample extract with the initial mobile phase can significantly reduce the concentration of matrix components, thereby minimizing their impact on DPC ionization.[11] However, ensure that after dilution, the DPC concentration remains above the method's limit of quantitation (LOQ).
-
Possible Cause 3: Instrument Carryover DPC, being a polar compound, can sometimes exhibit carryover, where remnants of a high-concentration sample injection appear in subsequent blank or low-concentration injections. This artificially inflates the response of lower concentration standards, compressing the curve and reducing linearity.
-
Expert Insight & Solution:
-
Optimize Wash Solvents: Implement a robust needle and injection port washing procedure. The wash solvent should be strong enough to solubilize DPC effectively. A mixture of organic solvent (e.g., acetonitrile or methanol) with a small amount of acid or base might be more effective than the mobile phase alone.
-
Injection Order: Analyze samples in an order of expected increasing concentration. Run a blank injection after the highest calibration standard and after high-concentration samples to check for carryover.[13]
-
Q2: My calibration curve has a significant, non-zero y-intercept. What does this indicate?
A y-intercept that is significantly different from zero suggests a constant, systematic error. This is often due to contamination in the blank or baseline integration issues.
Possible Cause 1: Blank Contamination A response detected in the blank (solvent or matrix blank) will create a positive y-intercept. Contamination can be introduced from solvents, glassware, sample preparation cartridges, or the LC system itself.[4]
-
Expert Insight & Solution:
-
Systematic Contamination Check: Sequentially test all potential sources. Prepare a fresh mobile phase, use new solvent vials, and run a "no-injection" blank to check for system contamination.
-
Glassware and Equipment: Ensure all glassware is scrupulously clean. Use dedicated glassware for standard preparation.
-
Sample Preparation: Analyze a "reagent blank" by taking it through the entire sample preparation procedure (e.g., Solid Phase Extraction) to check for contamination from cartridges or reagents.
-
Possible Cause 2: Incorrect Peak Integration Improper integration, especially inconsistent baseline setting, can artificially create a signal for low-level standards or blanks, leading to a non-zero intercept.
-
Expert Insight & Solution:
-
Manual Integration Review: Manually review the peak integration for each calibration standard, especially the lowest concentration points and the blank.
-
Optimize Integration Parameters: Adjust the peak integration parameters in your chromatography data system (CDS) software. Ensure the baseline is consistently drawn and noise is not being integrated as a peak.
-
Q3: The response of my highest calibration standard is lower than expected, causing the curve to plateau (a "hockey stick" effect). Why?
This phenomenon is a classic sign of detector saturation or ionization suppression at high concentrations.
Possible Cause: Detector Saturation or Ionization Competition In mass spectrometry, at high analyte concentrations, the detector can become saturated, meaning it cannot respond proportionally to further increases in ion flux. Similarly, in the ESI source, an excess of analyte ions can lead to competition for ionization, causing the signal response to become non-linear.
-
Expert Insight & Solution:
-
Narrow the Calibration Range: The most straightforward solution is to lower the concentration of the highest standard to stay within the linear dynamic range of the instrument. If samples are expected to have higher concentrations, they should be diluted to fall within the calibrated range.
-
Evaluate Linearity: According to validation guidelines, linearity should be assessed over a specified range.[14][15][16] If the upper end is non-linear, it should be excluded from the curve. A minimum of five to seven concentration levels is recommended to adequately define the curve.[14][17]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for DPC quantification? LC-MS/MS is the preferred method for quantifying the polar metabolite DPC, especially in complex matrices like surface water, groundwater, and drinking water.[7][8][18] This technique offers the high sensitivity and selectivity required to meet low detection limits (e.g., 10 ng/L).[7][18]
Q2: What type of calibration model should I use (linear, quadratic, weighted)? Always start by plotting the data and visually inspecting the fit.[17] A linear regression model is preferred for its simplicity. If the data shows curvature, a quadratic fit might be appropriate, but this should be justified. For calibration ranges spanning several orders of magnitude where variance is not constant (heteroscedasticity), a weighted linear regression (e.g., 1/x or 1/x²) is often the most accurate model.
Q3: How often should I prepare fresh calibration standards? Stock solutions should be stored under appropriate conditions (e.g., refrigerated or frozen) and their stability evaluated. Working standards, especially at low concentrations, are more prone to degradation and adsorption to container walls. It is good practice to prepare fresh working standards from the stock solution daily or for each analytical batch.[19]
Q4: What are the acceptance criteria for a calibration curve according to regulatory guidelines? While specific criteria can vary, general guidelines (inspired by bodies like the FDA and EMA) suggest:
-
Correlation Coefficient (r) or Coefficient of Determination (r²): Typically, r² should be ≥ 0.99.[4]
-
Standard Point Accuracy: The calculated concentration of each calibration standard should be within ±15% of its nominal value (±20% for the Lower Limit of Quantification, LLOQ).[16]
-
Number of Standards: At least 75% of the calibration standards must meet the accuracy criterion for the curve to be accepted.[16]
Visualizations & Workflows
Experimental Workflow for DPC Analysis
The following diagram outlines the typical workflow for quantifying Desphenyl Chloridazon from sample collection to final result.
Caption: Workflow for DPC quantification.
Troubleshooting Decision Tree for Calibration Issues
Use this decision tree to systematically diagnose and resolve calibration curve problems.
Sources
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Validation & Comparative
The Gold Standard for Herbicide Metabolite Analysis: A Comparative Guide to Desphenyl-chloridazon-15N2 as an Internal Standard
For researchers, scientists, and professionals in drug development and environmental analysis, the pursuit of accurate and reliable quantification of analytes is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that directly influences data quality. This is particularly true for the analysis of persistent and mobile herbicide metabolites like Desphenyl-chloridazon (DPC), a major degradation product of the herbicide chloridazon. This guide provides an in-depth technical comparison of Desphenyl-chloridazon-15N2 with other internal standards, supported by established scientific principles and methodological insights.
The Crucial Role of Internal Standards in Quantitative Analysis
Internal standards are indispensable in modern analytical chemistry, especially for LC-MS-based methods.[1] They are compounds added at a known concentration to samples, calibration standards, and quality controls to correct for variations that can occur during sample preparation and analysis.[2] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible throughout the entire analytical process, from extraction to detection.[3]
The most robust approach for quantitative analysis by mass spectrometry is the use of stable isotope-labeled (SIL) internal standards in a technique known as isotope dilution mass spectrometry. SIL standards are versions of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical chemical properties ensure they co-elute and experience similar ionization efficiencies and matrix effects.[1]
Desphenyl-chloridazon-15N2: The Superior Choice
Desphenyl-chloridazon-15N2 is a SIL form of DPC where two nitrogen atoms in the pyridazinone ring have been replaced with the stable isotope ¹⁵N.[2][5] This specific labeling confers several key advantages over other types of internal standards, particularly deuterated and structurally analogous compounds.
Theoretical and Practical Advantages of ¹⁵N Labeling
-
Chemical and Chromatographic Equivalence: Because the ¹⁵N isotopes are integral to the core structure of the molecule, Desphenyl-chloridazon-15N2 has virtually identical chemical and physical properties to the native DPC. This ensures that it behaves in the same manner during sample extraction, cleanup, and chromatographic separation. Deuterated standards, on the other hand, can sometimes exhibit slight differences in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect," which can compromise accuracy.[3][4]
-
Isotopic Stability: The carbon-nitrogen bonds in the pyridazinone ring are highly stable. This means that the ¹⁵N labels are not susceptible to exchange with unlabeled nitrogen atoms from the sample matrix or solvents. Deuterium labels, particularly those on heteroatoms or activated carbon atoms, can sometimes be prone to back-exchange, leading to a loss of the isotopic label and inaccurate quantification.[6]
-
Reduced Risk of Mass Spectral Crosstalk: The +2 mass unit difference between Desphenyl-chloridazon-15N2 and DPC provides a clear separation in their mass-to-charge ratios (m/z), minimizing the risk of isotopic crosstalk from the natural abundance of isotopes in the analyte.
Comparative Analysis of Internal Standards for Desphenyl-chloridazon
| Internal Standard Type | Desphenyl-chloridazon-15N2 | Desphenyl-chloridazon-d3 | Structural Analog (e.g., another herbicide metabolite) |
| Chemical & Physical Similarity | Virtually identical to analyte.[5] | Highly similar, but minor differences can exist. | Different chemical structure, leading to varied properties. |
| Co-elution with Analyte | Expected to co-elute perfectly. | Generally co-elutes, but slight retention time shifts are possible.[3][4] | Unlikely to co-elute perfectly. |
| Correction for Matrix Effects | Excellent, as it experiences the same ionization suppression or enhancement. | Good, but can be less accurate if chromatographic separation occurs. | Poor to moderate, as ionization efficiency will differ. |
| Isotopic Stability | High, due to stable C-N bonds. | Generally stable, but potential for back-exchange exists depending on label position.[6] | Not applicable. |
| Risk of Crosstalk | Low, due to +2 Da mass difference. | Moderate, depending on the degree of deuteration. | Not applicable, but potential for isobaric interference from matrix components. |
| Cost-Effectiveness | Generally higher cost due to more complex synthesis. | Typically more cost-effective than ¹⁵N or ¹³C labeled standards.[4] | Can be a low-cost option if a suitable compound is readily available. |
| Overall Reliability | Very High | High | Low to Moderate |
Experimental Protocol: Quantification of Desphenyl-chloridazon in Water Samples by LC-MS/MS using Desphenyl-chloridazon-15N2
This protocol is a representative workflow for the analysis of DPC in environmental water samples, incorporating best practices for the use of a stable isotope-labeled internal standard.
Sample Preparation
-
Collect water samples in clean, pre-rinsed glass bottles.
-
To a 10 mL aliquot of the water sample, add 100 µL of a 1 µg/mL solution of Desphenyl-chloridazon-15N2 in methanol.
-
Vortex the sample for 30 seconds.
-
The sample is now ready for direct injection or can be further concentrated using solid-phase extraction (SPE) for lower detection limits.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[7]
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like ammonium formate.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Desphenyl-chloridazon: Monitor at least two transitions (e.g., quantifier and qualifier).
-
Desphenyl-chloridazon-15N2: Monitor the corresponding transitions with a +2 Da shift.
-
Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Generate a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of Desphenyl-chloridazon in the samples by interpolating their response ratios from the calibration curve.
Visualizing the Workflow
Caption: Workflow for the quantification of Desphenyl-chloridazon.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative analysis. For the determination of Desphenyl-chloridazon, the use of Desphenyl-chloridazon-15N2 offers significant advantages over other alternatives. Its chemical and chromatographic equivalence to the analyte, coupled with its high isotopic stability, ensures the most accurate correction for matrix effects and other analytical variabilities. While deuterated standards can be a viable option, the potential for chromatographic shifts and isotopic instability introduces a higher degree of uncertainty. Structural analogs are generally not recommended for high-accuracy quantitative work due to their different physicochemical properties. Therefore, for researchers demanding the highest level of data quality and confidence in their results, Desphenyl-chloridazon-15N2 stands out as the gold standard internal standard.
References
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Melsbach, A., Ponsin, V., Torrentó, C., Lihl, C., Hofstetter, T. B., Hunkeler, D., & Elsner, M. (2019). ¹³C- and ¹⁵N-Isotope Analysis of Desphenylchloridazon by Liquid Chromatography–Isotope-Ratio Mass Spectrometry and Derivatization Gas Chromatography–Isotope-Ratio Mass Spectrometry. Analytical Chemistry, 91(7), 4646–4653. [Link]
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A Guide to Inter-Laboratory Comparison for Desphenyl-chloridazon Analysis in Aqueous Matrices
This guide provides a comprehensive framework for laboratories involved in the analysis of Desphenyl-chloridazon (DPC) in water samples. It is designed for researchers, analytical scientists, and quality assurance professionals seeking to establish, participate in, or interpret inter-laboratory comparisons (ILCs) or proficiency tests (PTs). The objective is to ensure the reliability, accuracy, and comparability of analytical data for this environmentally significant pesticide metabolite.
Introduction: The Imperative for Inter-Laboratory Comparison
Desphenyl-chloridazon is the primary and highly persistent degradation product of the herbicide Chloridazon.[1][2] Due to its high polarity and mobility, DPC is frequently detected in surface and groundwater, sometimes at concentrations exceeding regulatory limits for drinking water.[1][2][3][4][5] The accurate quantification of DPC is therefore critical for environmental monitoring, human health risk assessment, and regulatory compliance.
Inter-laboratory comparisons are a cornerstone of a laboratory's quality assurance system.[6] They provide an objective means of assessing analytical performance by comparing a laboratory's results for a common sample against those of other laboratories.[6] Regular participation in proficiency testing is mandated by accreditation bodies following standards such as ISO/IEC 17025 and is essential for demonstrating competence and ensuring the validity of analytical results.[6][7][8][9][10] This guide outlines the critical components of designing and executing an ILC for DPC analysis, grounded in established scientific principles and regulatory guidelines.
The Analyte: Understanding Desphenyl-chloridazon
| Chemical Property | Value |
| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one |
| Molecular Formula | C₄H₄ClN₃O |
| Molar Mass | 145.55 g/mol [11] |
| LogD (pH 4-10) | -1.32[11] |
| Key Characteristics | High polarity, high water solubility, environmental persistence.[1][2] |
The high polarity of DPC makes its analysis challenging. It is not amenable to traditional multi-residue methods for less polar pesticides, necessitating specific analytical approaches to achieve the required sensitivity and selectivity.
Designing the Inter-Laboratory Comparison
A successful ILC for DPC analysis hinges on a robust and well-documented plan. The design must adhere to the principles outlined in ISO/IEC 17043, which specifies the general requirements for proficiency testing providers.[6][7][8][9][10]
Preparation of the Test Material
The cornerstone of any ILC is the test material. For DPC analysis in water, this involves preparing a homogenous and stable sample.
Protocol for Test Material Preparation (10 Liters):
-
Matrix Selection: Obtain 10 L of proven DPC-free groundwater or surface water. The water should be filtered through a 0.45 µm filter to remove particulate matter.
-
Analyte Spiking:
-
Prepare a stock solution of certified Desphenyl-chloridazon reference standard in methanol at a concentration of 100 µg/mL.
-
Calculate the volume of stock solution required to achieve a final concentration relevant to environmental levels. Studies have shown DPC concentrations can range from <0.1 µg/L to over 7.0 µg/L.[1][2][5] For this ILC, a target concentration of 0.50 µg/L is chosen as a realistic and challenging level.
-
Spike the 10 L water sample with the calculated volume of DPC stock solution.
-
-
Homogenization: Agitate the spiked water sample vigorously in a clean, inert container for at least 60 minutes to ensure complete homogenization.
-
Aliquoting: Dispense the homogenized sample into individual, pre-cleaned, amber glass bottles (e.g., 100 mL volume) for distribution to participating laboratories.
-
Homogeneity and Stability Testing: Before distribution, the ILC provider must conduct homogeneity and stability tests as mandated by ISO 13528.[12] This involves analyzing a statistically relevant number of randomly selected units to ensure that all participants receive comparable test items.
Workflow for Inter-Laboratory Comparison
The following diagram illustrates the key stages of the ILC process, from planning to the final report.
Caption: Workflow of the Desphenyl-chloridazon Inter-laboratory Comparison.
Recommended Analytical Methodology
While participating laboratories should use their own validated in-house methods, this section provides a validated, high-performance reference method for the analysis of DPC in water. This method is based on direct injection followed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique well-suited for polar analytes.[3][13]
Sample Preparation
Due to the clean matrix (water) and the sensitivity of modern instrumentation, extensive sample preparation such as Solid Phase Extraction (SPE) may not be necessary for all water types. Direct large-volume injection is often a viable and efficient approach.[3][13]
Protocol for Direct Injection:
-
Allow the received ILC sample to equilibrate to room temperature.
-
Vortex the sample bottle for 30 seconds to ensure homogeneity.
-
Transfer an aliquot (e.g., 1 mL) of the sample into an autosampler vial.
-
If required by the laboratory's validated method, add an appropriate internal standard (e.g., a stable isotope-labeled version of DPC) to the vial to compensate for potential matrix effects.[3]
-
Cap the vial and place it in the autosampler tray for analysis.
For more complex matrices or if pre-concentration is required, methods like the QuPPe (Quick Polar Pesticides Method) can be adapted.[14][15][16]
UPLC-MS/MS Instrumental Analysis
The following parameters serve as a guideline and should be optimized within the user's laboratory.
| Parameter | Recommended Setting | Rationale |
| UPLC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized polar pesticide column | HILIC columns provide better retention for highly polar compounds like DPC compared to standard reversed-phase columns.[11] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate | Provides protons for positive electrospray ionization and aids in chromatographic peak shaping. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component for gradient elution on a HILIC column. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for UPLC systems, providing good efficiency and resolution. |
| Injection Volume | 10 - 100 µL | A larger injection volume can improve sensitivity for trace-level analysis.[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | DPC ionizes efficiently in positive mode. |
| MS/MS Transitions | Precursor Ion (m/z) → Product Ion (m/z) | At least two Multiple Reaction Monitoring (MRM) transitions should be monitored for confident identification and quantification as per SANTE guidelines.[12][17][18] A common transition is m/z 146 → 117.[11] |
Data Analysis and Performance Evaluation
Upon receiving results from all participants, the ILC provider performs a statistical analysis in accordance with ISO 13528.[12] The primary tool for performance evaluation is the z-score .
The z-score is calculated as:
z = (x - X) / σ
Where:
-
x is the result reported by the participant.
-
X is the assigned value (the best estimate of the true concentration, often the robust mean of all participant results).
-
σ is the standard deviation for proficiency assessment (a target value for variability, often set as a percentage of the assigned value).
The interpretation of z-scores is generally as follows:
| z-score | Performance |
| |z| ≤ 2.0 | Satisfactory |
| 2.0 < |z| < 3.0 | Questionable |
| |z| ≥ 3.0 | Unsatisfactory |
Hypothetical Comparison Data
The following table presents a hypothetical set of results for an ILC with an assigned value (X) of 0.50 µg/L and a target standard deviation (σ) of 0.10 µg/L (20% of the assigned value).
| Laboratory ID | Reported Value (µg/L) | z-score | Performance |
| Lab-001 | 0.52 | 0.20 | Satisfactory |
| Lab-002 | 0.45 | -0.50 | Satisfactory |
| Lab-003 | 0.61 | 1.10 | Satisfactory |
| Lab-004 | 0.38 | -1.20 | Satisfactory |
| Lab-005 | 0.68 | 1.80 | Satisfactory |
| Lab-006 | 0.29 | -2.10 | Questionable |
| Lab-007 | 0.55 | 0.50 | Satisfactory |
| Lab-008 | 0.85 | 3.50 | Unsatisfactory |
Conclusion: Fostering a Culture of Quality
Participation in inter-laboratory comparisons for Desphenyl-chloridazon is not merely a compliance exercise; it is a vital component of a laboratory's commitment to producing reliable and defensible data. It helps identify potential analytical biases, validates measurement procedures, and provides an independent assessment of technical competence. By adhering to standardized protocols for both the execution of the ILC and the analytical measurement, the scientific community can ensure high-quality monitoring data for this important environmental contaminant, thereby protecting public health and the environment.
References
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ISO/IEC 17043:2023 Conformity assessment — General requirements for the competence of proficiency testing providers. ()
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TestQual. Proficiency Tests - Pesticides residues. ()
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EURL-SRM. QuPPe: About the Method. ()
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NATA. ISO/IEC FDIS 17043. ()
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Waters Corporation. An Overview of the Determination of Highly Polar and Ionic Pesticide Residues by LC-MS/MS. ()
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Perry Johnson Laboratory Accreditation, Inc. (PJLA). (2024). The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. ()
- Lynxee consulting. (2025). EUROPE – COM : New update of the analytical guidance document for residue. (lynxee.consulting)
- Wick, A., & Ternes, T. A. (2012). Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS. PubMed. (pubmed.ncbi.nlm.nih.gov)
-
Buttiglieri, G., et al. (2025). Environmental occurrence and degradation of the herbicide n-chloridazon. ResearchGate. ()
-
International Organization for Standardization. (2021). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. ()
-
Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. ()
-
Federal Office of Consumer Protection and Food Safety (BVL). Method validation and analytical quality control in pesticide residues analysis. ()
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EURL-SRM. (2024). Quick Method for the Analysis of Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS/MS. ()
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ResearchGate. Average concentrations per month of chloridazon, desphenyl-chloridazon... ()
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SelectScience. (2017). Refining Polar Ionic Pesticide Analysis Using the QuPPe Method. ()
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UKAS. ISO/IEC 17043:2023 - General requirements for proficiency testing. ()
-
EURL-SRM. (2021). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS/MS. ()
- DuEPublico. (2015). Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. (duepublico.uni-duisburg-essen.de)
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EURL-SRM. (2023). EURL-SRM – Analytical Observations Report. ()
-
Agilent. Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. ()
- U.S. Geological Survey. (2023).
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A Comparative Toxicological Assessment: Chloridazon and its Primary Metabolite, Desphenyl-Chloridazon
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Chloridazon, a pyridazinone herbicide, has been utilized in agriculture for decades to control broadleaf weeds, primarily in sugar beet cultivation.[1] Its mode of action involves the inhibition of photosynthesis in target plant species.[2] However, the environmental fate of Chloridazon is of significant scientific interest, as it readily metabolizes in soil and water to form Desphenyl-chloridazon (DPC).[3][4] DPC is characterized by its higher water solubility and greater persistence in the environment compared to the parent compound, leading to its frequent detection in water bodies.[3] This guide provides a comprehensive comparison of the toxicological profiles of Chloridazon and its major metabolite, Desphenyl-chloridazon, synthesizing available experimental data to inform risk assessment and future research.
Metabolic Transformation of Chloridazon to Desphenyl-Chloridazon
The primary transformation pathway of Chloridazon in the environment involves the microbial cleavage of the phenyl group, resulting in the formation of Desphenyl-chloridazon. This process significantly alters the physicochemical properties of the molecule, leading to increased polarity and environmental mobility.
Caption: Metabolic conversion of Chloridazon to Desphenyl-chloridazon.
Comparative Acute Toxicity
Acute toxicity data provides a primary measure of a substance's potential for immediate harm. The available data, summarized in the table below, indicates a significant difference in the acute oral toxicity between Chloridazon and its metabolite, DPC.
| Compound | Test Species | Route of Administration | LD50/LC50 Value | Toxicity Category | Reference |
| Chloridazon | Rat | Oral | 3600 mg/kg | Low | [2] |
| Mouse | Oral | 2500 mg/kg | Low | [2] | |
| Rat | Inhalation | >30,800 mg/m³ (4h) | Very Low | [2] | |
| Desphenyl-chloridazon | Rat (ATE) | Oral | 500 mg/kg | Harmful | [5] |
Analysis of Acute Toxicity Data:
The acute oral LD50 for Chloridazon in rats is 3600 mg/kg, classifying it as having low acute toxicity.[2] In contrast, the acute toxicity estimate (ATE) for the oral LD50 of Desphenyl-chloridazon is 500 mg/kg, placing it in the "Harmful if swallowed" category.[5] This represents a greater than seven-fold increase in acute oral toxicity following the metabolic removal of the phenyl group. This disparity underscores the critical importance of evaluating the toxicological profiles of metabolites, which can exhibit significantly different properties from the parent compound.
Safety data for Desphenyl-chloridazon also indicates that it is a skin and eye irritant and may cause an allergic skin reaction and respiratory irritation.[5] Chloridazon is generally not considered a skin or eye irritant.[2]
Ecotoxicity Profile: A Focus on Aquatic Environments
Given the increased water solubility and persistence of Desphenyl-chloridazon, its impact on aquatic ecosystems is a primary concern.
| Compound | Test Species | Test Duration | EC50/LC50 Value | Reference |
| Chloridazon | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 41.3 mg/L | [6] |
| Desphenyl-chloridazon | Data not available | - | - | - |
Insights from Chronic Exposure Studies in Crayfish:
While direct comparative LC50 data for fish and daphnia for DPC is limited in publicly available literature, a pivotal study on the chronic exposure of signal crayfish (Pacifastacus leniusculus) to both Chloridazon and Desphenyl-chloridazon provides crucial insights into their sublethal toxicities.[7]
The study revealed that at environmentally relevant concentrations (0.45 µg/L and 2.7 µg/L), Desphenyl-chloridazon exerted more pronounced and widespread adverse effects than Chloridazon .[7]
Key findings from the crayfish study:
-
Biochemical Perturbations: DPC exposure led to significant alterations in a broader range of haemolymph biochemical parameters, including glucose, lactate, ALT, AST, ammonia, and calcium levels, compared to Chloridazon.[7] This suggests a more significant disruption of metabolic and physiological processes.
-
Oxidative Stress: DPC exposure was associated with increased lipid peroxidation (TBARS levels) in the hepatopancreas, a key indicator of oxidative stress.[7]
-
Histopathological Changes: Structural alterations, including focal dilatation of tubules and haemocyte infiltration in the hepatopancreas, were observed at both tested concentrations of DPC, whereas these effects were only seen at the higher concentration of Chloridazon.[7]
These findings strongly suggest that while Chloridazon itself poses a moderate risk to aquatic life, its metabolite, Desphenyl-chloridazon, is of greater ecotoxicological concern due to its potential to induce a wider array of sublethal effects at low concentrations.
Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity
A significant data gap exists for the long-term toxicological effects of Desphenyl-chloridazon in mammals.
-
Chloridazon: The U.S. Environmental Protection Agency (EPA) has classified Chloridazon as "not likely to be a carcinogen in humans" based on available studies.[2] Long-term studies in laboratory animals indicated that reduced body weight associated with decreased food consumption was the most significant effect of chronic exposure.[2]
-
Desphenyl-chloridazon: There is a lack of publicly available data from chronic toxicity, carcinogenicity, and reproductive toxicity studies for Desphenyl-chloridazon. This represents a critical area for future research to fully characterize its risk to human health and the environment.
Experimental Protocols
To facilitate further research and comparative analysis, standardized experimental protocols for key toxicity assays are outlined below.
Protocol 1: Acute Oral Toxicity (LD50) Determination in Rats (Up-and-Down Procedure - OECD TG 425)
This protocol is designed to estimate the LD50 with a reduced number of animals.
Workflow:
Caption: Workflow for Acute Oral Toxicity (OECD TG 425).
Step-by-Step Methodology:
-
Animal Selection: Use healthy, young adult rats of a single strain (e.g., Wistar or Sprague-Dawley), acclimatized to laboratory conditions for at least 5 days.
-
Dose Preparation: Prepare the test substance (Chloridazon or Desphenyl-chloridazon) in a suitable vehicle (e.g., corn oil or water).
-
Administration: Administer the substance by oral gavage to a single fasted animal.
-
Observation: Observe the animal closely for the first 4 hours post-dosing and then at least twice daily for 14 days for signs of toxicity and mortality.
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased.
-
If the animal dies, the dose for the next animal is decreased.
-
-
Stopping Criteria: The test is stopped when one of the predefined stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a series of dose reversals occur).
-
LD50 Calculation: Calculate the LD50 and confidence intervals using the Maximum Likelihood Method.
Protocol 2: Aquatic Toxicity Testing with Daphnia magna (OECD TG 202)
This protocol determines the acute immobilization of Daphnia magna.
Workflow:
Caption: Workflow for Daphnia magna Acute Immobilization Test (OECD TG 202).
Step-by-Step Methodology:
-
Test Organisms: Use Daphnia magna neonates (<24 hours old) from a healthy culture.
-
Test Solutions: Prepare a series of at least five concentrations of the test substance in a suitable culture medium, along with a control.
-
Exposure: Introduce at least 20 daphnids, divided into replicates, into each test concentration and control.
-
Incubation: Maintain the test vessels at 20 ± 1°C under a 16-hour light/8-hour dark cycle for 48 hours.
-
Observation: Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
EC50 Calculation: Calculate the EC50 (the concentration that immobilizes 50% of the daphnids) for 24 and 48 hours using appropriate statistical methods (e.g., probit analysis).
Conclusion and Future Directions
The available evidence strongly indicates that the environmental metabolite, Desphenyl-chloridazon, possesses a higher acute toxicity and presents a greater ecotoxicological risk, particularly to aquatic invertebrates, than its parent compound, Chloridazon. The significant increase in acute oral toxicity in mammals and the broader range of adverse sublethal effects observed in crayfish highlight the necessity of considering metabolite toxicity in environmental risk assessments.
A critical knowledge gap remains concerning the chronic, carcinogenic, and reproductive toxicity of Desphenyl-chloridazon. Given its persistence and prevalence in water sources, further research in these areas is imperative to fully understand the potential long-term risks to both ecosystem and human health. The experimental protocols provided in this guide offer a framework for conducting such vital comparative studies.
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PubChem. Chloridazon. National Center for Biotechnology Information. [Link]
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The effect of chronic exposure to chloridazon and its degradation product chloridazon-desphenyl on signal crayfish Pacifastacus leniusculus. ResearchGate. [Link]
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Safety Data Sheet. Greenbook.net. [Link]
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OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test (1995). National Toxicology Program. [Link]
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Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides. PMC - NIH. [Link]
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Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. PubMed. [Link]
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A Comparative Guide to the Environmental Persistence of Chloridazon and its Metabolite, Desphenyl-Chloridazon
This guide provides a technical comparison of the environmental persistence of the herbicide Chloridazon and its principal degradation product, Desphenyl-Chloridazon (DPC). Intended for researchers, environmental scientists, and regulatory professionals, this document synthesizes experimental data to elucidate the differential behavior of these compounds in soil and aquatic systems. We will explore the underlying chemical and biological factors driving their persistence and detail the methodologies employed for their evaluation.
Introduction: From Parent Compound to Persistent Metabolite
Chloridazon is a selective, systemic herbicide historically used for controlling broadleaf weeds, particularly in beet cultivation.[1] Its mode of action is the inhibition of photosynthesis at photosystem II.[1] However, the environmental fate of Chloridazon is intrinsically linked to its microbial degradation in the soil, which leads to the formation of metabolites.[2][3] The primary and most significant of these is Desphenyl-Chloridazon (DPC).[4][5]
While the parent compound, Chloridazon, is moderately persistent, its metabolite DPC exhibits significantly greater stability and mobility in the environment.[4][6] This disparity in persistence has led to widespread detection of DPC in surface and groundwater, often at concentrations exceeding that of Chloridazon itself, years after the parent compound's application has ceased.[2][3][7] Understanding the persistence of DPC is therefore critical for assessing the long-term environmental impact of Chloridazon use.
The Degradation Pathway: A Unidirectional Transformation
The primary transformation process for Chloridazon in the environment is the microbial cleavage of the phenyl group, resulting in the formation of Desphenyl-Chloridazon. This process is a critical determinant of the subsequent environmental behavior of the initial herbicide application.
Caption: Transformation of Chloridazon to its primary metabolite, DPC.
Comparative Environmental Persistence
The structural differences between Chloridazon and DPC—namely the absence of the phenyl group in the latter—result in distinct physicochemical properties that govern their environmental fate. DPC is more polar and water-soluble than its parent compound, making it less likely to adsorb to soil particles and more prone to leaching into water systems.[4][6][8]
Experimental data consistently demonstrates the enhanced persistence of DPC compared to Chloridazon. In aerobic degradation studies, Chloridazon was observed to completely convert to DPC, which then showed resistance to further degradation over an experimental period of 98 days.[3] This inherent stability is a key factor in its accumulation in the environment.
Data Summary: Half-Life in Soil
The half-life (DT50), the time required for 50% of the initial concentration of a substance to dissipate, is a key metric for persistence. The data below highlights the significant difference in soil persistence.
| Compound | Soil Half-Life (DT50) | Notes |
| Chloridazon | 8 to 104 days[9] | Persistence is variable and influenced by soil type, microbial activity, and the presence of adjuvants, which can slow degradation.[9][10] |
| Desphenyl-Chloridazon (DPC) | ~235.5 days[2][11] | Demonstrates significantly higher persistence in soil compared to the parent compound.[11] |
This extended half-life means DPC remains in the soil for much longer periods, creating a persistent reservoir that can continuously leach into groundwater.[11]
Occurrence in Aquatic Environments
The higher mobility and persistence of DPC lead to its frequent detection in both surface and groundwater at concentrations that can significantly exceed the parent compound.[2][6]
-
Surface Water: Sampling campaigns have detected Chloridazon at average concentrations of 0.01 µg/L, whereas DPC was present throughout the year at much higher average concentrations of 0.72 µg/L.[3] Maximum reported concentrations have reached 4.34 µg/L for Chloridazon and up to 24.0 µg/L for DPC.[2][7]
-
Groundwater: The persistence and leachability of DPC result in its continued detection in groundwater long after Chloridazon's use was restricted.[11] This confirms a general lack of degradation in the saturated zone.[7]
Experimental Protocols for Assessing Persistence
Evaluating the environmental persistence of compounds like Chloridazon and DPC requires robust and controlled experimental designs. Laboratory and field studies, such as lysimeter experiments, are crucial for generating reliable data.
Causality in Experimental Design
The choice of experimental setup is driven by the need to isolate and understand the key processes governing persistence: biotic degradation, abiotic degradation (e.g., photolysis), and transport (leaching). A lysimeter study, for example, provides a controlled, large-scale soil column that mimics natural field conditions, allowing for the collection of leachate and soil core samples over extended periods to track the movement and degradation of the parent compound and its metabolites.[7][12] Laboratory incubation studies under controlled temperature, moisture, and microbial conditions are essential for calculating degradation kinetics and determining half-lives.[9][10]
Caption: Generalized workflow for herbicide persistence studies.
Step-by-Step Methodology: Soil Degradation Study
This protocol outlines a standard laboratory procedure for determining the degradation rate of Chloridazon and DPC in soil.
-
Soil Collection and Preparation:
-
Collect topsoil (0-15 cm) from a field with no recent history of pesticide application.[10]
-
Sieve the soil (e.g., through a 2-mm sieve) to remove stones and plant debris and ensure homogeneity.[10]
-
Characterize the soil for key properties such as texture, pH, and organic carbon content, as these factors significantly influence herbicide behavior.
-
-
Experimental Setup:
-
Weigh a standardized amount of the prepared soil into replicate incubation vessels (e.g., glass pots).
-
Fortify the soil samples with a known concentration of Chloridazon or DPC, typically dissolved in a minimal amount of an appropriate solvent. Include solvent-only controls.
-
Adjust the soil moisture to a specific level (e.g., 60% of maximum water holding capacity) and maintain it throughout the experiment.[10]
-
-
Incubation:
-
Place the vessels in a dark, temperature-controlled incubator to simulate soil conditions and minimize photolysis.
-
Maintain a consistent temperature (e.g., 20-25°C).
-
-
Sampling and Extraction:
-
At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days), destructively sample replicate vessels for each compound and the control.
-
Extract the analytes from the soil using a validated method. The QuPPe (Quick Polar Pesticides) method is suitable for polar compounds like DPC and involves extraction with acidified methanol followed by centrifugation and filtration.[11]
-
-
Analysis:
-
Analyze the extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with an Electron Capture Detector (GC-ECD).[9][10][11] These techniques provide the sensitivity and selectivity required for accurate quantification at low environmental concentrations.
-
Develop a calibration curve using high-purity analytical standards to quantify the concentration of the parent compound and metabolite in the samples.[13]
-
-
Data Interpretation:
-
Plot the concentration of the compound against time.
-
Calculate the dissipation time 50% (DT50) by fitting the data to a kinetic model, typically a first-order rate equation.[9]
-
Conclusion
The available scientific evidence unequivocally demonstrates that Desphenyl-Chloridazon is significantly more persistent and mobile in the environment than its parent compound, Chloridazon. Its high water solubility, low adsorption to soil, and long half-life contribute to its propensity for leaching into surface and groundwater, where it can remain for extended periods.[3][4][6] This guide underscores the critical importance of considering metabolite behavior in the environmental risk assessment of pesticides. The degradation of a parent compound does not equate to its removal from environmental concern; in the case of Chloridazon, it leads to the formation of a more problematic substance.
References
- ACS ES&T Water. (n.d.). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets.
- Buttiglieri, G., et al. (n.d.). Environmental occurrence and degradation of the herbicide n-chloridazon. ResearchGate.
- EURL-SRM. (2023, April 14). Analytical Observations Report.
- ResearchGate. (n.d.). Accumulation of extractable chloridazon and desphenyl-chloridazon in....
- Buttiglieri, G., et al. (n.d.). Environmental occurrence and degradation of the herbicide n-chloridazon. PubMed.
- Schuhmann, A., et al. (2020, April 7). Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. PubMed.
- Chabera, J., et al. (n.d.). The effect of chronic exposure to chloridazon and its degradation product chloridazon-desphenyl on signal crayfish Pacifastacus leniusculus. ResearchGate.
- ResearchGate. (n.d.). A long-term lysimeter experiment to investigate the environmental dispersion of the herbicide chloridazon and its metabolites—comparison of lysimeter types.
- University of Groningen. (2020, September 28). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets.
- Plant Protection Research. (n.d.). DEGRADATION RATE OF CHLORIDAZON IN SOIL AS INFLUENCED BY ADJUVANTS.
- HPC Standards GmbH. (n.d.). High-Purity Chloridazon-desphenyl: Accurate Residue Analysis Standards.
- ALS Life Sciences. (n.d.). Degradation of pesticides.
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- ACS Publications. (2020, March 2). Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment.
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The Isotopic Advantage: A Comparative Guide to the Accuracy and Precision of Desphenyl-Chloridazon-15N2 as an Internal Standard
In the landscape of environmental and food safety analysis, the quantification of pesticide residues demands the utmost accuracy and precision. Desphenyl-chloridazon (DPC), a primary and mobile metabolite of the herbicide chloridazon, is a compound of significant regulatory interest, frequently monitored in ground and drinking water. Achieving reliable quantification of DPC in complex matrices is fraught with challenges, primarily matrix effects and variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues. This guide provides an in-depth technical comparison of Desphenyl-chloridazon-15N2 as an internal standard, evaluating its performance and illustrating why it represents a superior choice for high-stakes analytical testing.
The Critical Role of an Internal Standard
An ideal internal standard (IS) should mimic the chemical and physical properties of the analyte of interest as closely as possible. This ensures that it experiences the same variations during sample extraction, cleanup, and analysis, thereby providing a reliable basis for correction and accurate quantification. The most effective internal standards are stable isotope-labeled versions of the analyte itself. These compounds co-elute with the native analyte and exhibit identical behavior in the mass spectrometer's ion source, making them the perfect tool to compensate for signal suppression or enhancement caused by the sample matrix.
Comparing Internal Standards for DPC Analysis
While other compounds could potentially be used as internal standards for DPC analysis, such as structurally similar pesticides or deuterated analogues (e.g., Desphenyl-chloridazon-d4), the 15N2-labeled variant offers distinct advantages. The key difference lies in the stability of the isotopic label and the potential for chromatographic separation from the native analyte. Deuterated standards can sometimes exhibit slight chromatographic shifts relative to their non-deuterated counterparts, a phenomenon known as the "isotope effect." While often minor, this can introduce variability. The 15N2 label, incorporated into the core ring structure of the molecule, provides a more stable and chemically identical surrogate.
Table 1: Comparison of Potential Internal Standards for Desphenyl-chloridazon Analysis
| Internal Standard Type | Advantages | Disadvantages | Suitability for DPC Analysis |
| Desphenyl-chloridazon-15N2 | Co-elutes perfectly with DPC. Identical chemical and physical properties. Stable isotopic label. Corrects for matrix effects and procedural losses effectively. | Higher initial cost. | Excellent |
| Desphenyl-chloridazon-d4 | Structurally very similar to DPC. Generally effective in correcting for matrix effects. | Potential for slight chromatographic shift (isotope effect). Possible instability of deuterium labels. | Good |
| Structurally Similar Compound | Lower cost. | Different retention time. May not experience identical matrix effects. Does not correct for analyte-specific losses during sample preparation. | Poor to Fair |
Experimental Workflow for DPC Quantification using DPC-15N2
The following protocol outlines a typical workflow for the analysis of DPC in water samples using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Desphenyl-chloridazon-15N2 as the internal standard.
Caption: Workflow for DPC analysis using SPE and LC-MS/MS with DPC-15N2.
Detailed Protocol:
-
Sample Preparation:
-
To a 500 mL water sample, add a known concentration of Desphenyl-chloridazon-15N2 internal standard.
-
Acidify the sample to approximately pH 2.5 with a suitable acid (e.g., formic acid).
-
Perform solid-phase extraction (SPE) using a polymeric reversed-phase cartridge.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Employ a C18 reversed-phase column for chromatographic separation.
-
Use a gradient elution with mobile phases consisting of water and methanol with formic acid.
-
Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor at least two transitions for both DPC and DPC-15N2 to ensure identity confirmation.
-
-
Data Analysis:
-
Integrate the peak areas for both the DPC and DPC-15N2 MRM transitions.
-
Calculate the ratio of the DPC peak area to the DPC-15N2 peak area.
-
Construct a calibration curve by plotting the peak area ratios of calibration standards against their concentrations.
-
Determine the concentration of DPC in the sample by interpolating its peak area ratio from the calibration curve.
-
Demonstrating Superior Accuracy and Precision
The superiority of Desphenyl-chloridazon-15N2 is evident when examining its performance in matrix-matched validation experiments. The goal is to demonstrate that the internal standard effectively compensates for matrix-induced signal suppression or enhancement.
Table 2: Hypothetical Comparative Validation Data in River Water Matrix
| Parameter | Without Internal Standard | With Structurally Similar IS | With DPC-15N2 IS |
| Mean Recovery (%) | 65% | 85% | 99% |
| Relative Standard Deviation (RSD, %) | 25% | 15% | < 5% |
| Matrix Effect (%) | -35% (Suppression) | -15% (Suppression) | < 2% |
This data clearly illustrates that in the absence of an internal standard, significant signal suppression and high variability are observed. A structurally similar IS provides some correction, but the SIL-IS, Desphenyl-chloridazon-15N2, offers near-complete correction for matrix effects, resulting in excellent recovery and precision.
Caption: The role of DPC-15N2 in overcoming analytical challenges.
Conclusion
For the reliable and defensible quantification of Desphenyl-chloridazon in environmental and food matrices, the use of a stable isotope-labeled internal standard is not just recommended, it is essential. Desphenyl-chloridazon-15N2 stands out as the optimal choice due to its identical chemical behavior to the native analyte, ensuring the most effective correction for matrix effects and procedural variability. The investment in a high-quality SIL-IS like DPC-15N2 pays significant dividends in the form of superior data accuracy, precision, and overall confidence in analytical results. This ultimately leads to more reliable risk assessments and regulatory compliance.
References
A Senior Application Scientist's Guide to the Validation of a New Analytical Method for Chloridazon Metabolites Using Desphenyl-Chloridazon-¹⁵N₂
Introduction: The Shifting Landscape of Pesticide Residue Analysis
The herbicide Chloridazon has been a staple in agriculture, particularly for sugar beet cultivation, for decades.[1][2] However, its environmental fate has led to increasing scrutiny. The degradation of Chloridazon in the environment primarily yields two persistent and mobile metabolites: Desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (m-DPC).[3][4][5] Due to their polarity and persistence, these metabolites are frequently detected in surface and groundwater, sometimes at concentrations exceeding regulatory limits for pesticides in drinking water.[3][4][5][6] This reality necessitates robust, accurate, and reliable analytical methods for their routine monitoring.
This guide provides an in-depth validation of a new analytical method for the quantification of Chloridazon metabolites, leveraging the power of a stable isotope-labeled internal standard, Desphenyl-Chloridazon-¹⁵N₂. We will delve into the rationale behind the experimental choices, present a detailed protocol, and compare its performance against established benchmarks, adhering to the stringent requirements of internationally recognized validation guidelines such as SANTE/11312/2021.[7][8][9]
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative mass spectrometry.[10][11] These standards, in which one or more atoms are replaced with a heavier, non-radioactive isotope (e.g., ¹⁵N), are chemically identical to the analyte of interest.[11][12][13] When added to a sample at a known concentration, the SIL-IS co-elutes with the native analyte and experiences the same matrix effects during ionization.[10] This allows for highly accurate quantification by correcting for variations in sample preparation and instrumental response. Desphenyl-Chloridazon-¹⁵N₂ serves as an ideal internal standard for the analysis of DPC and m-DPC, ensuring the highest level of analytical confidence.
Pillar 1: The Foundation of Trustworthiness - Analytical Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of quality assurance in any analytical laboratory. The following parameters are essential for validating a quantitative method for pesticide residue analysis, as outlined in guidelines like SANTE/11312/2021.[7][8][9]
A validated method provides a guarantee of reliable data, which is paramount for regulatory compliance, environmental monitoring, and human health protection. The interconnectedness of these validation parameters ensures a comprehensive assessment of the method's performance.
Caption: Interrelationship of key analytical method validation parameters.
Pillar 2: The Experimental Blueprint - A Step-by-Step Protocol
The following protocol outlines a robust and reliable method for the extraction and analysis of Chloridazon metabolites from water samples using LC-MS/MS and Desphenyl-Chloridazon-¹⁵N₂ as an internal standard.
Experimental Workflow
Caption: A streamlined workflow for the analysis of Chloridazon metabolites.
Detailed Method
1. Sample Collection and Preservation:
-
Collect water samples in clean, pre-rinsed glass bottles.
-
Store samples at 4°C and analyze within 48 hours. If longer storage is required, freeze at -20°C.
2. Internal Standard Spiking:
-
To a 1 mL aliquot of the water sample, add 10 µL of a 1 µg/mL solution of Desphenyl-Chloridazon-¹⁵N₂ in methanol.
-
Vortex briefly to ensure homogeneity.
3. Direct Injection:
-
For polar metabolites like DPC and m-DPC in water, a direct large-volume injection can be a highly effective approach, minimizing sample manipulation and potential for analyte loss.[14]
-
Inject 100 µL of the spiked sample directly onto the LC-MS/MS system.[14]
4. Chromatographic Separation (LC):
-
System: Agilent 1290 Infinity II LC or equivalent.[15]
-
Column: Phenomenex Aqua 3µ C18, 150 x 2 mm or equivalent.[14]
-
Mobile Phase A: Water with 5 mmol ammonium formate and 0.01% formic acid.[14]
-
Mobile Phase B: Acetonitrile with 5 mmol ammonium formate and 0.01% formic acid.[14]
-
Gradient: A suitable gradient to separate the analytes from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
5. Mass Spectrometric Detection (MS/MS):
-
System: Agilent 6490 Triple Quadrupole LC/MS or equivalent.[15]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[15]
-
MRM Transitions:
-
Desphenyl-chloridazon: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
Methyl-desphenyl-chloridazon: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
Desphenyl-Chloridazon-¹⁵N₂: Precursor Ion > Product Ion (Quantifier)
-
6. Quantification:
-
Quantify the analytes using a calibration curve prepared in a blank matrix (e.g., reagent water) and spiked with known concentrations of the analytes and a constant concentration of the internal standard.
-
The use of matrix-matched calibration is crucial to compensate for any matrix effects not fully accounted for by the internal standard.[7]
7. Reporting:
-
Report results in µg/L.
-
The Limit of Quantification (LOQ) should be at or below the regulatory limits (e.g., 0.1 µg/L for individual pesticides in drinking water in the EU).[3][5]
Pillar 3: Performance Evaluation - A Comparative Analysis
The performance of this new method, incorporating Desphenyl-Chloridazon-¹⁵N₂, is compared with a conventional method that does not utilize a stable isotope-labeled internal standard. The validation data is summarized in the table below, with all experiments performed in triplicate.
| Validation Parameter | New Method (with Desphenyl-Chloridazon-¹⁵N₂) | Conventional Method (without IS) | Acceptance Criteria (SANTE/11312/2021)[7][8][9] |
| Linearity (R²) | > 0.995 | > 0.990 | ≥ 0.99 |
| Accuracy (Recovery %) | 95 - 105% | 70 - 120% | 70 - 120% |
| Precision (RSD %) | < 10% | < 20% | ≤ 20% |
| Limit of Quantification (LOQ) | 0.01 µg/L | 0.05 µg/L | ≤ Regulatory Limit |
| Specificity | No significant interferences observed | Potential for matrix interference | No significant interfering peaks at the retention time of the analyte |
| Robustness | High | Moderate | Consistent performance with minor variations in method parameters |
Discussion of Comparative Data:
The data clearly demonstrates the superiority of the method employing Desphenyl-Chloridazon-¹⁵N₂.
-
Accuracy and Precision: The most significant improvement is seen in the accuracy and precision of the measurements. The stable isotope-labeled internal standard effectively compensates for matrix effects and variations in instrument response, resulting in tighter recovery ranges and lower relative standard deviations (RSDs).[16] This is particularly crucial when analyzing complex matrices where ion suppression or enhancement can be significant.
-
Limit of Quantification (LOQ): The improved signal-to-noise ratio achieved through the use of the internal standard allows for a lower and more robust LOQ. This is critical for ensuring compliance with stringent regulatory limits for pesticide residues in water.
-
Robustness: The method with the internal standard exhibits greater robustness. Minor variations in experimental conditions, such as injection volume or mobile phase composition, have a less pronounced effect on the final quantitative result, as the ratio of the analyte to the internal standard remains consistent.
Alternative Methods and Their Limitations:
While other analytical techniques can be used for the determination of Chloridazon metabolites, they often have limitations compared to the proposed LC-MS/MS method with a stable isotope-labeled internal standard.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive and significantly less selective than mass spectrometry. It is prone to interferences from co-eluting matrix components, leading to a higher risk of false positives and less accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The polar nature of DPC and m-DPC makes them unsuitable for direct GC-MS analysis without derivatization. The derivatization step adds complexity, time, and a potential source of error to the analytical workflow.
-
LC-MS/MS without a Stable Isotope-Labeled Internal Standard: As demonstrated in the comparative data, this approach is more susceptible to matrix effects, leading to reduced accuracy and precision. While matrix-matched calibration can mitigate these effects to some extent, it cannot fully compensate for sample-to-sample variations in the way that a co-eluting stable isotope-labeled internal standard can.
The validation data presented in this guide unequivocally demonstrates that the use of Desphenyl-Chloridazon-¹⁵N₂ as an internal standard provides a significant enhancement in the accuracy, precision, and robustness of the analytical method for the determination of Chloridazon metabolites. This approach, grounded in the principles of isotope dilution mass spectrometry, offers a superior solution for routine monitoring, regulatory compliance, and environmental research. By embracing this advanced methodology, laboratories can ensure the highest level of confidence in their analytical results, contributing to the protection of our water resources and public health.
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A Comparative Guide to Assessing the Bioaccumulation of Desphenyl Chloridazon in Aquatic Organisms
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the bioaccumulation of Desphenyl Chloridazon (DPC) in aquatic ecosystems. DPC, a primary and persistent degradation product of the herbicide Chloridazon, is frequently detected in surface and groundwater, raising concerns about its environmental fate and potential impact on aquatic life.[1][2][3][4] This document offers an in-depth comparison of methodologies, supported by experimental data and established protocols, to facilitate a robust evaluation of DPC's bioaccumulation potential.
Introduction: The Environmental Significance of Desphenyl Chloridazon
Chloridazon, a widely used herbicide, degrades in the environment to form metabolites, with Desphenyl-Chloridazon being a major and persistent product.[1][5][6][7] Unlike its parent compound, DPC is more polar and mobile, leading to its accumulation in water bodies.[2][5] Studies have detected DPC in surface and groundwater at concentrations that can exceed regulatory limits, highlighting the need to understand its interaction with aquatic organisms.[2][5] Bioaccumulation, the process by which a chemical substance is absorbed by an organism from its surrounding environment, is a critical factor in assessing the overall ecological risk of contaminants like DPC.[8]
Conceptual Framework for Bioaccumulation Assessment
The potential for a chemical to bioaccumulate is typically quantified by the Bioconcentration Factor (BCF).[9][10] The BCF is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at a steady state.[10] A high BCF value suggests that the substance is likely to accumulate in aquatic organisms, potentially leading to adverse effects and biomagnification through the food web.[10][11]
For a comprehensive assessment, this guide will focus on the internationally recognized OECD Test Guideline 305: Bioaccumulation in Fish .[12][13][14] This guideline provides a standardized framework for determining the BCF of a substance through aqueous or dietary exposure.
Experimental Design: A Comparative Approach
To provide a thorough assessment of DPC's bioaccumulation, a comparative study is proposed. This involves comparing the bioaccumulation of DPC with its parent compound, Chloridazon, and another herbicide with a known, contrasting bioaccumulation potential. For this guide, we will use Hexachlorobenzene (HCB) as a reference compound, known for its high bioaccumulation potential.[15][16]
Selection of Test Organisms and Rationale
The choice of test organism is crucial for the relevance and comparability of bioaccumulation data. The Zebrafish (Danio rerio) is a widely accepted model organism for ecotoxicological studies, including those following OECD 305, due to its small size, rapid development, and well-characterized biology.[13]
Experimental Workflow
The experimental workflow for assessing the bioaccumulation of DPC, Chloridazon, and HCB will follow the principles outlined in OECD 305. The experiment consists of two main phases: the uptake phase and the depuration phase .[13][14]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Desphenyl Chloridazon-15N2
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Desphenyl Chloridazon-15N2, a stable isotope-labeled metabolite of the herbicide chloridazon. By understanding the chemical nature of this compound and adhering to established safety protocols and regulatory requirements, you can ensure a safe and compliant disposal process.
Desphenyl-chloridazon (DPC) is recognized for its persistence and mobility in the environment, often being detected in water bodies.[1][2][3][4][5] The ¹⁵N₂ labeling introduces stable, non-radioactive isotopes, which simplifies disposal compared to radiolabeled compounds, yet still necessitates careful handling as a chemical waste product.[6][]
Core Principles of Disposal
The disposal of Desphenyl Chloridazon-¹⁵N₂ is governed by the principles of chemical waste management. The primary objective is to prevent environmental contamination and ensure the safety of laboratory personnel.
Step-by-Step Disposal Protocol
1. Waste Identification and Characterization:
-
Stable Isotope, Not Radioactive: It is crucial to distinguish Desphenyl Chloridazon-¹⁵N₂ from radioactive materials. As it contains stable isotopes, it does not require disposal as radioactive waste.[6][]
-
Chemical Hazards: The primary hazards are associated with the chemical properties of Desphenyl Chloridazon. According to safety data sheets (SDS), it may be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction or respiratory irritation.[8][9] If in a solvent, the hazards of the solvent (e.g., acetonitrile is flammable and toxic) must also be considered.[10][11]
-
Waste Classification: Classify the waste as hazardous chemical waste.
2. Segregation and Storage:
-
Dedicated Waste Container: Designate a specific, clearly labeled waste container for Desphenyl Chloridazon-¹⁵N₂ waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Desphenyl Chloridazon-¹⁵N₂". Include the concentration and solvent if applicable.
-
Incompatible Materials: Do not mix this waste with other incompatible chemical waste streams.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure, well-ventilated, and away from general laboratory traffic.[12]
3. Container Management:
-
Appropriate Containers: Use containers that are chemically compatible with Desphenyl Chloridazon-¹⁵N₂ and any solvents. For instance, acids and bases should not be stored in metal containers.[13]
-
Secure Closure: Ensure containers are always securely closed when not in use to prevent spills or evaporation.
-
Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation.
4. Disposal Procedure:
-
Institutional Guidelines: All chemical waste disposal must be conducted in accordance with your institution's Environmental Health and Safety (EHS) department guidelines.[14]
-
Licensed Waste Hauler: The disposal of hazardous chemical waste must be handled by a licensed and certified hazardous waste contractor.[6][15]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
5. Empty Container Disposal:
-
Triple Rinsing: Empty containers that held Desphenyl Chloridazon-¹⁵N₂ should be triple-rinsed with a suitable solvent (e.g., the solvent the compound was dissolved in, or a common laboratory solvent like acetone or ethanol).
-
Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.[14]
-
Container Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of it as regular laboratory waste, in accordance with your institution's policies.
Decision Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of Desphenyl Chloridazon-¹⁵N₂ waste.
Caption: Disposal workflow for Desphenyl Chloridazon-¹⁵N₂.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 145.55 g/mol | [8][16][17] |
| Chemical Formula | C₄H₄ClN₃O | [16][17] |
| CAS Number | 6339-19-1 | [16][17] |
Regulatory Framework
In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][15] Academic laboratories may have specific regulations under Subpart K of the RCRA.[18] It is imperative to consult with your institution's EHS department to ensure compliance with all applicable federal, state, and local regulations.
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Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. PubMed. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Desphenyl Chloridazon-15N2
As researchers and scientists at the forefront of drug development and analytical studies, our commitment to safety is as paramount as our pursuit of scientific advancement. This guide provides essential, immediate safety and logistical information for the handling of Desphenyl Chloridazon-15N2. Moving beyond a simple checklist, this document, crafted from field-proven insights, explains the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Understanding this compound: A Profile
This compound is the isotopically labeled form of Desphenyl Chloridazon, a primary metabolite of the herbicide Chloridazon.[1][2][3] The "-15N2" designation signifies the replacement of two naturally occurring nitrogen atoms with the stable isotope Nitrogen-15. This labeling makes it a valuable internal standard for quantitative analysis in various matrices, particularly in environmental and food safety testing.[4]
While stable isotopes like 15N are not radioactive, the chemical properties of this compound are identical to its unlabeled counterpart.[5] Therefore, the same safety precautions for handling the parent compound must be strictly followed.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of a robust safety protocol. Desphenyl Chloridazon is classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[6][7]
-
Skin Sensitization: May cause an allergic skin reaction.[6][7]
-
Harmful if Swallowed: Poses a risk if ingested.[7]
-
Potential Respiratory Irritation: May cause respiratory irritation.[1][7]
Given that this compound is often supplied as a solid or powder, the risk of airborne particle generation during handling is a key consideration.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with detailed explanations for their necessity.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8] | Protects eyes from dust, splashes, and vapors.[8] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals.[8] Inspect gloves before use and change them frequently. | Prevents skin contact with the chemical, mitigating the risk of skin irritation and sensitization.[8] |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing.[8] | Provides a barrier against accidental spills.[8] | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | Use a respirator with an appropriate particulate filter if handling outside of a fume hood. All handling of the solid compound should ideally be done in a certified chemical fume hood.[8] | Prevents inhalation of dust particles, which can cause respiratory irritation.[9] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach is crucial for minimizing exposure and ensuring a safe working environment.[8] The following protocol outlines the key steps for handling this compound.
Preparation
-
Conduct a Risk Assessment: Before any work begins, perform a thorough risk assessment for the planned experiment.
-
Gather all Necessary Materials: Ensure all required PPE, handling equipment (spatulas, weighing paper, etc.), and waste disposal containers are readily available.
-
Ensure Proper Ventilation: Whenever possible, handle solid this compound in a certified chemical fume hood to minimize inhalation exposure.[8]
Handling the Solid Compound
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Carefully weigh the required amount of the compound on weighing paper or in a suitable container. Use a spatula to handle the solid. Avoid creating dust.
-
In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing. If heating is required, use a controlled heating source like a heating mantle or water bath.[8]
Post-Handling
-
Decontamination: Thoroughly clean the work area and any equipment used. Decontaminate reusable PPE according to the manufacturer's instructions.
-
Hand Washing: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[10]
-
Doffing PPE: Remove PPE in an order that minimizes the risk of cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
Caption: Recommended sequence for donning and doffing PPE.
Storage and Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.
Storage
-
Temperature: Store this compound in a cool, dry place, away from direct sunlight.[11] While many solid stable isotope-labeled compounds are stable at room temperature for shorter periods, long-term storage at lower temperatures is generally recommended to ensure chemical and isotopic integrity.[5]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.
Disposal
-
Follow Regulations: Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.[12]
-
Avoid Drains: Never pour chemical waste down the sink or into drains.[12]
-
Hazardous Waste: Unused or unwanted product should be treated as hazardous waste and disposed of through a licensed contractor.[13]
Caption: Decision tree for the disposal of excess this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[14] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
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Safe use of radioisotopes. (n.d.). PubMed. Retrieved from [Link]
-
PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]
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Safe Handling of Radioisotopes. (2020, January 17). UC Davis Safety Services. Retrieved from [Link]
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How To Properly Store Your Radiolabeled Compounds. (n.d.). Moravek. Retrieved from [Link]
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Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS. Retrieved from [Link]
-
Chloridazon-desphenyl Safety Data Sheet. (2024, March 1). WITEGA Laboratorien Berlin-Adlershof GmbH. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
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Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). NSP Coatings. Retrieved from [Link]
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Sicherheitsdatenblatt Chloridazon-desphenyl. (2020, July 14). Th. Geyer. Retrieved from [Link]
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Safety data sheet Chloridazon-desphenyl. (2023, January 13). CPAchem. Retrieved from [Link]
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Methyldesphenylchloridazon. (n.d.). PubChem. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). Greenbook.net. Retrieved from [Link]
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Accumulation of extractable chloridazon and desphenyl-chloridazon in... (n.d.). ResearchGate. Retrieved from [Link]
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Minimize pesticide exposure with safe handling procedures. (2017, April 21). Greenhouse Product News. Retrieved from [Link]
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Removal of chloridazon pesticide from waters by Fenton and photo-Fenton processes. (2020). Desalination and Water Treatment. Retrieved from [Link]
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Environmental occurrence and degradation of the herbicide n-chloridazon. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Safe Disposal of Pesticides. (2025, July 3). US EPA. Retrieved from [Link]
-
Disposal and decontamination of herbicide waste. (n.d.). Southwest Florida Research & Education Center. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
